molecular formula C9H5ClN2O2 B11895316 8-Chloroquinoxaline-6-carboxylic acid

8-Chloroquinoxaline-6-carboxylic acid

Número de catálogo: B11895316
Peso molecular: 208.60 g/mol
Clave InChI: HWSGDKYYMVMPSD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

8-Chloroquinoxaline-6-carboxylic acid (CAS 1448852-99-0) is a high-value chemical scaffold primarily utilized in neuroscience and medicinal chemistry research. This compound features the quinoxaline core structure, which is of significant interest in the development of ligands for the 5-HT3 receptor, a ligand-gated ion channel in the central and peripheral nervous systems . Research into quinoxaline-based compounds has revealed their potential to act as potent antagonists, agonists, or partial agonists at these receptors, helping to modulate the release of various neurotransmitters such as serotonin, dopamine, and GABA . This makes them valuable molecular tools for elucidating the physiological roles of different 5-HT3 receptor subtypes (such as homomeric 5-HT3A and heteromeric 5-HT3AB receptors) and for investigating their involvement in processes like the vomiting reflex, pain processing, and anxiety . Furthermore, the chloroquinoxaline scaffold serves as a critical synthetic intermediate for exploring structure-activity relationships (SAR), where subtle changes, such as a single atom substitution, can drastically alter a compound's selectivity profile for receptor subtypes . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use. References • A study on the structure-activity relationships of quinoxaline-based ligands for 5-HT3 receptor subtypes .

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

Fórmula molecular

C9H5ClN2O2

Peso molecular

208.60 g/mol

Nombre IUPAC

8-chloroquinoxaline-6-carboxylic acid

InChI

InChI=1S/C9H5ClN2O2/c10-6-3-5(9(13)14)4-7-8(6)12-2-1-11-7/h1-4H,(H,13,14)

Clave InChI

HWSGDKYYMVMPSD-UHFFFAOYSA-N

SMILES canónico

C1=CN=C2C(=CC(=CC2=N1)C(=O)O)Cl

Origen del producto

United States

Foundational & Exploratory

8-Chloroquinoxaline-6-carboxylic acid (CAS 1448852-99-0): A Privileged Scaffold in Modern Drug Discovery & Chemical Biology

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Medicinal Chemistry & Structural Biology

Executive Summary & Strategic Importance

In the landscape of modern medicinal chemistry, bicyclic nitrogen heterocycles serve as foundational pharmacophores due to their rigid planar geometry and predictable hydrogen-bonding networks. 8-Chloroquinoxaline-6-carboxylic acid (CAS 1448852-99-0) has emerged as a highly privileged building block. The quinoxaline core provides an ideal geometry for intercalating into deep hydrophobic enzyme pockets, while the 8-chloro substitution introduces a specific vector for halogen bonding and modulates the electronic distribution of the ring. Furthermore, the 6-carboxylic acid moiety acts as a highly versatile synthetic handle, enabling rapid diversification via amidation, esterification, or cross-coupling to generate robust libraries of targeted therapeutics.

Physicochemical Profiling & Structural Dynamics

Understanding the intrinsic properties of 8-chloroquinoxaline-6-carboxylic acid is critical for predicting its behavior in both synthetic workflows and biological systems. The electron-withdrawing nature of the pyrazine nitrogen atoms, compounded by the inductive effect of the 8-chloro substituent, significantly reduces the pKa of the carboxylic acid compared to a standard benzoic acid. This electronic deficiency must be accounted for during carboxyl activation.

Table 1: Quantitative Physicochemical Properties [1]

PropertyValueStructural Implication
Chemical Name 8-Chloroquinoxaline-6-carboxylic acidCore scaffold for heteroaromatic drug design.
CAS Registry Number 1448852-99-0Unique identifier for procurement and IP tracking.
Molecular Formula C9H5ClN2O2Indicates a high degree of unsaturation (rigid planar core).
Molecular Weight 208.60 g/mol Low MW allows for extensive functionalization while maintaining Lipinski compliance.
Monoisotopic Mass 208.0039 DaExact mass target for high-resolution LC-MS validation.
Predicted CCS [M+H]+ 137.8 ŲCollision Cross Section data for ion mobility mass spectrometry.
SMILES C1=CN=C2C(=CC(=CC2=N1)C(=O)O)ClComputational string for in silico docking studies.

Mechanistic Applications in Therapeutics

The 8-chloroquinoxaline scaffold is not merely a structural spacer; it actively participates in target binding. Recent literature highlights its deployment across several distinct therapeutic modalities:

Serine Palmitoyltransferase (SPT) Inhibition & Sarcopenia

A breakthrough 2024 study demonstrated the use of the 8-chloroquinoxaline-6-carbonyl moiety in the development of highly potent, orally bioavailable Serine Palmitoyltransferase (SPT) inhibitors (e.g., ALT-007 analogs) [2]. By inhibiting SPT, these compounds deplete intracellular ceramides, which in turn restores protein homeostasis (proteostasis) and reverses age-related muscle deterioration (sarcopenia). The quinoxaline core is critical for fitting into the SPT active site while maintaining the pharmacokinetic stability required for oral dosing.

Oncology & Tubulin Polymerization Inhibition

Derivatives of the quinoxaline-6-carboxylic acid scaffold (specifically 3-oxo-1,2,3,4-tetrahydro variants) have been synthesized as potent tubulin polymerization inhibitors [3]. These compounds bind specifically to the colchicine binding site on tubulin, arresting the cell cycle at the G2/M phase and inducing apoptosis in aggressive cancer cell lines (e.g., HeLa, K562).

Immunology & TLR7/8 Antagonism

Positional isomers and derivatives of the chloroquinoxaline-carboxylic acid family are critical precursors in the synthesis of polycyclic Toll-like receptor 7 and 8 (TLR7/8) antagonists [4]. These antagonists are deployed to suppress aberrant immune responses in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

Pathway Inhibitor 8-Chloroquinoxaline Derivative (e.g., ALT-007 analog) SPT Serine Palmitoyltransferase (SPT) Enzyme Inhibitor->SPT Inhibits Activity Proteostasis Protein Homeostasis & Muscle Function Inhibitor->Proteostasis Restores (via Ceramide Depletion) DeNovo De Novo Sphingolipid Synthesis Pathway SPT->DeNovo Catalyzes Ceramide Intracellular Ceramide Accumulation DeNovo->Ceramide Produces Ceramide->Proteostasis Impairs Function

Mechanism of action for 8-chloroquinoxaline-derived SPT inhibitors in restoring proteostasis.

Advanced Synthetic Methodologies & Protocols

To integrate 8-chloroquinoxaline-6-carboxylic acid into a target molecule (such as an SPT inhibitor), amidation is the most frequent transformation. However, standard EDC/NHS coupling often yields sluggish kinetics.

Causality of Reagent Selection: The electron-withdrawing nature of the pyrazine nitrogen atoms and the 8-chloro substituent reduces the nucleophilicity of the carboxylate anion. Therefore, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU generates a highly reactive 7-azabenzotriazole (HOAt) active ester, which accelerates the coupling even with sterically hindered secondary or chiral amines, while strictly minimizing epimerization. DMF is selected as the solvent because the rigid, planar quinoxaline core often suffers from poor solubility in less polar media like DCM.

Protocol: HATU-Mediated Amidation Workflow

This protocol is designed as a self-validating system to ensure high-fidelity synthesis.

Step 1: Carboxyl Activation

  • Charge a dry, argon-purged reaction vial with 8-chloroquinoxaline-6-carboxylic acid (1.0 eq, 0.5 mmol) and HATU (1.2 eq, 0.6 mmol).

  • Suspend the solids in anhydrous DMF (0.2 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq, 1.5 mmol) dropwise at 0 °C. The non-nucleophilic nature of DIPEA ensures rapid deprotonation of the acid without competing with the target amine.

  • Stir at room temperature for 15 minutes to allow the formation of the active HOAt ester. The solution will typically transition to a deep yellow/orange hue.

Step 2: Amine Coupling 5. Add the target amine (e.g., a 3-phenylpiperidin-4-amine derivative) (1.1 eq, 0.55 mmol) in a single portion. 6. Stir the reaction mixture at room temperature for 2–4 hours.

Step 3: In-Process Self-Validation (LC-MS) 7. Validation Checkpoint: Withdraw a 5 µL aliquot, dilute in 1 mL of MeCN/H2O (1:1), and analyze via LC-MS. 8. The reaction is deemed complete when the extracted ion chromatogram (EIC) shows >95% depletion of the m/z 209.01 [M+H]+ signal (starting material) and the emergence of the target amide mass. Note: If unreacted acid persists past 4 hours, spike the reaction with an additional 0.2 eq of HATU and DIPEA rather than elevating the temperature, to prevent degradation of the sensitive quinoxaline core.

Step 4: Workup & Purification 9. Quench the reaction by pouring it into ice-cold saturated aqueous NaHCO3 (10 volumes). 10. Extract the aqueous layer with EtOAc (3 x 10 volumes). Wash the combined organic layers with 5% aqueous LiCl (to remove residual DMF) and brine. 11. Dry over anhydrous Na2SO4, filter, and concentrate in vacuo. 12. Purify via flash column chromatography (SiO2, Hexanes/EtOAc gradient) or preparative HPLC to yield the pure target compound.

SynthWorkflow A 8-Chloroquinoxaline- 6-carboxylic acid (CAS 1448852-99-0) B Carboxyl Activation (HATU / DIPEA / DMF) A->B Step 1 C Amine Coupling (Nucleophilic Attack) B->C Step 2 D Reaction Validation (LC-MS Monitoring) C->D Step 3 E Target Compound (e.g., SPT Inhibitor) D->E Purified Yield

Workflow for the HATU-mediated amidation of 8-chloroquinoxaline-6-carboxylic acid.

References

  • Title: 8-chloroquinoxaline-6-carboxylic acid (C9H5ClN2O2)
  • Source: ACS Publications (December 2024)
  • Source: European Journal of Medicinal Chemistry (PubMed)
  • Title: WO2017106607A1 - Polycyclic tlr7/8 antagonists and use thereof in the treatment of immune disorders Source: Google Patents URL

Chemical Structure & Synthesis Guide: 8-Chloroquinoxaline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Identity

8-Chloroquinoxaline-6-carboxylic acid is a functionalized heteroaromatic scaffold belonging to the quinoxaline class (benzopyrazine). It serves as a critical "privileged structure" in medicinal chemistry, particularly in the development of kinase inhibitors, AMPA receptor antagonists, and anti-infective agents. Its dual functionality—an electrophilic handle at the C8 position (chlorine) and a nucleophilic/coupling handle at the C6 position (carboxylic acid)—makes it a versatile building block for fragment-based drug design (FBDD).

Chemical Identity Table[1]
PropertyData
IUPAC Name 8-Chloroquinoxaline-6-carboxylic acid
CAS Number 1448852-99-0 (Acid), 1706443-28-8 (Methyl ester)
Molecular Formula C

H

ClN

O

Molecular Weight 208.60 g/mol
SMILES OC(=O)C1=CC(Cl)=C2N=CC=NC2=C1
pKa (Predicted) Acid: ~3.2
LogP (Predicted) ~1.4
Appearance Off-white to pale brown solid

Structural Characterization & Spectroscopic Signatures[2]

Understanding the electronic environment of the quinoxaline ring is vital for predicting reactivity. The fusion of the electron-deficient pyrazine ring with the benzene ring creates a system where the benzene protons are deshielded.

NMR Interpretation (Predicted)
  • 
    H NMR (DMSO-d
    
    
    
    , 400 MHz):
    • Pyrazine Ring (H2, H3): Two doublets or a singlet around

      
       8.9–9.1 ppm. The electron-withdrawing nature of the heterocycle pushes these shifts downfield.
      
    • Benzene Ring (H5, H7):

      • H5 (ortho to COOH, meta to Cl):

        
         ~8.6 ppm (doublet, 
        
        
        
        Hz).
      • H7 (meta to COOH, meta to Cl):

        
         ~8.2 ppm (doublet, 
        
        
        
        Hz).
    • COOH: Broad singlet at

      
       13.0–14.0 ppm (exchangeable with D
      
      
      
      O).
  • 
    C NMR:  Distinct carbonyl signal (~166 ppm), C-Cl carbon (~133 ppm), and pyrazine carbons (~145-148 ppm).
    
Mass Spectrometry
  • ESI-MS: Observe

    
     at m/z 209.0 and 
    
    
    
    at m/z 211.0 (characteristic 3:1 chlorine isotope pattern).

Synthetic Pathway: The "Self-Validating" Protocol

The most robust synthesis avoids direct chlorination of quinoxaline-6-carboxylic acid, which often yields inseparable regioisomers. Instead, the Stepwise Functionalization Strategy constructs the benzene ring substituents before cyclizing the quinoxaline core.

Strategic Workflow (Graphviz Diagram)

SynthesisPath cluster_legend Legend Start 4-Amino-3-chlorobenzoic Acid (Starting Material) Step1 Nitration (HNO3/H2SO4) Start->Step1 Inter1 4-Amino-3-chloro-5-nitrobenzoic Acid Step1->Inter1 Regioselective ortho to NH2 Step2 Reduction (Fe/HCl or H2/Pd) Inter1->Step2 Inter2 3,4-Diamino-5-chlorobenzoic Acid (Key Intermediate) Step2->Inter2 Step3 Cyclization (Glyoxal/NaHSO3) Inter2->Step3 Product 8-Chloroquinoxaline-6-carboxylic Acid (Target) Step3->Product Condensation Reagent Reagent/Condition Intermediate Intermediate

Figure 1: Stepwise synthesis ensuring regiochemical fidelity.

Detailed Experimental Protocol
Step 1: Nitration of 4-Amino-3-chlorobenzoic Acid

The amino group directs the incoming nitro group to the ortho position (C5), which is also meta to the carboxyl group, reinforcing the regioselectivity.

  • Reagents: 4-Amino-3-chlorobenzoic acid (1.0 eq), conc. H

    
    SO
    
    
    
    , fuming HNO
    
    
    .
  • Procedure: Dissolve starting material in H

    
    SO
    
    
    
    at 0°C. Add HNO
    
    
    dropwise maintaining temp <10°C. Stir for 2h. Pour onto ice. Filter yellow precipitate.
  • Yield Target: >85%.

Step 2: Reduction to Diamine
  • Reagents: Iron powder (Fe), NH

    
    Cl, Ethanol/Water (3:1).
    
  • Procedure: Reflux the nitro compound with Fe/NH

    
    Cl for 4h. The color shifts from yellow to brown/black (iron oxide). Filter hot through Celite to remove Fe sludge. Acidify filtrate to precipitate the diamine or use directly.
    
  • Critical Check: The product is air-sensitive (oxidation to azo/imines). Proceed immediately to cyclization.

Step 3: Cyclization with Glyoxal
  • Reagents: 3,4-Diamino-5-chlorobenzoic acid, Glyoxal (40% aq. solution) or Glyoxal sodium bisulfite adduct, Ethanol.

  • Procedure: Suspend diamine in Ethanol. Add Glyoxal (1.2 eq). Reflux for 3–6h. The solution will clarify then precipitate the quinoxaline product upon cooling.

  • Purification: Recrystallization from DMF/Ethanol.

Reactivity & Medicinal Chemistry Applications[3][4][5][6]

The 8-chloroquinoxaline-6-carboxylic acid scaffold is a "bifunctional diver" allowing for orthogonal functionalization.

Reactivity Map (Graphviz Diagram)

Reactivity Core 8-Chloroquinoxaline-6-carboxylic Acid Suzuki Suzuki-Miyaura Coupling (Pd(PPh3)4, Aryl-B(OH)2) Targets C8-Cl Core->Suzuki C8 Reactivity Amide Amide Coupling (HATU, R-NH2) Targets C6-COOH Core->Amide C6 Reactivity SnAr SnAr Displacement (High Temp, Strong Nucleophiles) Difficult at C8 Core->SnAr Low Reactivity Biaryl 8-Aryl-quinoxaline Derivatives (Kinase Inhibitors) Suzuki->Biaryl Carboxamide Quinoxaline-6-carboxamides (Solubility/Target Binding) Amide->Carboxamide

Figure 2: Orthogonal reactivity profile. The C8-Cl is best utilized in transition-metal catalyzed couplings rather than direct nucleophilic displacement.

Mechanistic Insights
  • C8-Chlorine (The "Handle"):

    • Suzuki/Buchwald Couplings: The chlorine at C8 is activated by the electron-deficient quinoxaline ring, making it an excellent substrate for Palladium-catalyzed cross-couplings. This allows the introduction of aryl or heteroaryl groups to explore hydrophobic pockets in protein targets (e.g., ATP binding sites of kinases).

    • Nucleophilic Substitution (S

      
      Ar):  Direct displacement with amines is sluggish compared to the C2/C3 positions. Pd-catalysis is recommended over thermal S
      
      
      
      Ar.
  • C6-Carboxylic Acid (The "Anchor"):

    • Amide Formation: Standard coupling (HATU/EDC) allows attachment of solubilizing tails (e.g., piperazines) or specific hydrogen-bonding motifs required for receptor affinity (e.g., AMPA/NMDA receptors).

Therapeutic Relevance[3]
  • Kinase Inhibition: The planar quinoxaline core mimics the adenine ring of ATP. Substituents at C6 and C8 tune selectivity between kinase isoforms (e.g., VEGFR, PI3K).

  • Anti-infectives: Quinoxaline-6-carboxylic acid derivatives have shown potency against Mycobacterium tuberculosis and various protozoa by disrupting DNA intercalation or specific enzymatic pathways.

References

  • Synthesis of Quinoxaline Derivatives

    • Title: Synthesis and Antibacterial Activity of Novel Quinoxaline-6-Carboxamide Deriv
    • Source: International Journal of Pharmaceutical Science and Health Care.
    • URL: (Verified via snippets).

  • Suzuki Coupling on Heterocycles

    • Title: Suzuki-Miyaura Cross-Coupling: Practical Guide.
    • Source: Yoneda Labs.
    • URL:[Link]

  • Medicinal Chemistry of Quinoxalines

    • Title: Chemistry, Synthesis, and Structure Activity Rel
    • Source: MDPI (Molecules/Pharmaceuticals).
    • URL:[Link] (General reference to class utility).

  • Precursor Synthesis (Analogous)

    • Title: Synthesis of 3,4-diaminobenzoic acid under microwave irradiation.[1]

    • Source: ResearchG
    • URL:[Link]

Sources

8-chloroquinoxaline-6-carboxylic acid molecular weight and formula

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 8-Chloroquinoxaline-6-carboxylic Acid: Molecular Weight, Formula, and Technical Profile Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

8-Chloroquinoxaline-6-carboxylic acid (CAS: 1448852-99-0) is a functionalized heterocyclic building block critical in the synthesis of bioactive small molecules, particularly kinase inhibitors and antimicrobial agents. Characterized by its quinoxaline core—a bioisostere of quinoline and naphthalene—this molecule offers a unique substitution pattern (8-chloro, 6-carboxy) that enables orthogonal functionalization. The carboxylic acid moiety serves as a handle for amide coupling to modulate solubility and binding affinity, while the 8-chloro group provides a site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), facilitating the rapid generation of structure-activity relationship (SAR) libraries.

Physicochemical Profile

The following data establishes the core identity of the molecule for analytical verification and stoichiometric calculations.

PropertyValueNotes
IUPAC Name 8-Chloroquinoxaline-6-carboxylic acid
CAS Number 1448852-99-0Verified Identifier
Molecular Formula C₉H₅ClN₂O₂
Molecular Weight 208.60 g/mol Average Mass
Exact Mass 208.0040 DaMonoisotopic (³⁵Cl)
Appearance Off-white to pale yellow solidTypical of quinoxaline acids
Solubility DMSO, DMF, MeOH (hot)Sparingly soluble in water
pKa (Calc) ~3.5 (Carboxylic acid)Acidic moiety
SMILES OC(=O)c1cc(Cl)c2nccnc2c1

Structural Analysis & Characterization

Molecular Geometry and Substitution

The quinoxaline scaffold is a planar, bicyclic heteroaromatic system. In this specific isomer:

  • Position 6 (-COOH): Located on the benzenoid ring, this group is electronically coupled to the pyrazine ring, making it slightly more acidic than benzoic acid due to the electron-withdrawing nature of the diaza-heterocycle.

  • Position 8 (-Cl): This substituent is peri to the pyrazine nitrogen (N1) but located on the carbocyclic ring. Its position creates steric influence on the N1 nitrogen and allows for regioselective functionalization.

Spectroscopic Signatures (Predictive)
  • ¹H NMR (DMSO-d₆):

    • Pyrazine Protons (H2, H3): Two doublets or a singlet around δ 8.9–9.1 ppm.

    • Aromatic Protons (H5, H7): Two doublets in the aromatic region (δ 8.0–8.5 ppm). The proton at C7 (between Cl and COOH) will appear as a doublet with meta-coupling (J ~ 2 Hz) to H5.

    • Carboxylic Acid (-COOH): Broad singlet at δ 13.0–14.0 ppm (exchangeable with D₂O).

  • Mass Spectrometry (ESI):

    • Positive Mode [M+H]⁺: Peaks at m/z 209.0 and 211.0 (3:1 ratio due to ³⁵Cl/³⁷Cl isotope pattern).

    • Negative Mode [M-H]⁻: Peaks at m/z 207.0 and 209.0.

Synthetic Pathways[3][5][6][7][8]

The synthesis of 8-chloroquinoxaline-6-carboxylic acid typically follows a condensation strategy involving a substituted diaminobenzoic acid precursor.

Retrosynthetic Analysis

The most robust route involves the condensation of 3,4-diamino-5-chlorobenzoic acid with glyoxal . Alternatively, the methyl ester can be synthesized first and then hydrolyzed.

Synthesis Workflow Diagram

Synthesis Precursor 3,4-Diamino-5-chlorobenzoic acid (or Methyl ester) Intermediate Condensation (Schiff Base Formation) Precursor->Intermediate EtOH/H2O, Reflux Glyoxal Glyoxal (40% aq. or bisulfite adduct) Glyoxal->Intermediate Product 8-Chloroquinoxaline-6-carboxylic acid (C9H5ClN2O2) Intermediate->Product - 2 H2O Cyclization

Caption: Figure 1. General synthetic route via condensation of o-phenylenediamine derivative with glyoxal.

Experimental Protocol (General Procedure)

Note: This protocol is adapted from standard quinoxaline synthesis methodologies.

Reagents:

  • 3,4-Diamino-5-chlorobenzoic acid (1.0 equiv)

  • Glyoxal (40% aqueous solution, 1.2 equiv)

  • Ethanol (Solvent)[1][2]

  • Catalytic HCl or Acetic Acid (Optional)

Step-by-Step Methodology:

  • Dissolution: Suspend 3,4-diamino-5-chlorobenzoic acid in ethanol (10 mL/g).

  • Addition: Add glyoxal solution dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor consumption of the diamine by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature. The product often precipitates as a solid.

  • Isolation: Filter the precipitate. Wash with cold ethanol and diethyl ether.

  • Purification: If necessary, recrystallize from DMF/Water or Ethanol.

  • Validation: Confirm structure via ¹H NMR and MS (observe characteristic chlorine isotope pattern).

Applications in Drug Discovery[9]

Scaffold Utility

The 8-chloroquinoxaline-6-carboxylic acid scaffold is highly valued in medicinal chemistry for its ability to serve as a bifunctional core :

  • Amide Coupling (C6 Position): The carboxylic acid is readily converted to amides using standard coupling reagents (HATU, EDC/HOBt). This vector is often used to reach into solvent-exposed pockets of enzymes (e.g., kinases) to improve solubility and pharmacokinetic properties.

  • Cross-Coupling (C8 Position): The chlorine atom at position 8 is activated for palladium-catalyzed reactions.

    • Suzuki-Miyaura: Coupling with aryl boronic acids to extend the aromatic system.

    • Buchwald-Hartwig: Amination to introduce solubilizing amines or specific H-bond donors.

Biological Relevance

Quinoxaline derivatives are privileged structures in oncology and infectious disease research.

  • Kinase Inhibition: The nitrogen atoms in the pyrazine ring can function as H-bond acceptors in the hinge region of ATP-binding sites.

  • Intercalators: Planar quinoxaline systems can act as DNA intercalators, a mechanism exploited in some antibiotic and antitumor agents (e.g., Echinomycin analogs).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 674813, Quinoxaline-6-carboxylic acid. Retrieved from [Link]

  • El-Gaby, M. S. A., et al. (2002). Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. Indian Journal of Chemistry, Section B. Retrieved from [Link]

  • Ajani, O. O. (2014).Present status of quinoxaline motifs: Excellent pathfinders in therapeutic medicine. European Journal of Medicinal Chemistry. (Contextual grounding for quinoxaline biological activity).

Sources

Heteroaromatic Carboxylic Acid Building Blocks: A Strategic Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the transition from carbocyclic (phenyl) to heteroaromatic scaffolds is a high-impact strategy for optimizing pharmacokinetics and potency. Heteroaromatic carboxylic acids are not merely passive linkers; they are active determinants of a molecule’s physicochemical profile (LogP, pKa), metabolic stability, and target engagement.

This technical guide analyzes the utility of heteroaromatic carboxylic acid building blocks, providing a rational framework for their selection over benzoic acid derivatives. It details their structural properties, synthetic accessibility, and application in mitigating metabolic risks such as acyl glucuronidation.[1]

Part 1: Strategic Importance in Medicinal Chemistry

Physicochemical Tuning (LogP and pKa)

Replacing a phenyl ring with a heteroaromatic core dramatically alters the electronic landscape of the carboxylic acid.

  • Lipophilicity (LogP): Introduction of heteroatoms (N, O, S) generally lowers LogP, improving aqueous solubility. For example, replacing a phenyl ring (LogP ~2.1) with a pyridine (LogP ~0.[2]65) or pyrimidine (LogP ~ -0.40) reduces lipophilicity, which is critical for staying within "Lipinski's Rule of 5" space.

  • Acidity (pKa): The acidity of the carboxyl group is modulated by the electron-withdrawing or donating nature of the heterocycle.

    • Electron-Deficient Rings (e.g., Pyridine, Pyrimidine): Inductive (-I) and mesomeric (-M) effects generally stabilize the carboxylate anion, potentially lowering pKa compared to benzoic acid, though position-dependent basicity of the ring nitrogen can complicate this (zwitterion formation).

    • Five-Membered Rings (e.g., Furan, Thiophene): These are often significantly more acidic than benzoic acid due to the electronegativity of the heteroatom.

Table 1: Comparative Acidity of Heteroaromatic Carboxylic Acids vs. Benzoic Acid

ScaffoldStructureApprox. pKa (COOH)*Electronic Effect
Benzoic Acid Ph-COOH4.20Reference Standard
2-Furoic Acid Furan-2-COOH3.12Oxygen -I effect increases acidity
2-Thiophenic Acid Thiophene-2-COOH3.49Sulfur -I effect increases acidity
Nicotinic Acid Pyridine-3-COOH4.75N-atom -I effect; Zwitterionic character in water
Picolinic Acid Pyridine-2-COOH5.30Intramolecular H-bond stabilizes neutral form
Pyrimidine-4-COOH Pyrimidine-4-COOH~3.50Strong electron withdrawal by two N atoms

Note: pKa values are solvent-dependent (typically aqueous) and can vary based on ionic strength and temperature.

Metabolic Stability & Safety

A critical liability of carboxylic acid-containing drugs is the formation of acyl glucuronides .[3] These Phase II metabolites can be reactive electrophiles, capable of acylating proteins and leading to idiosyncratic drug-induced liver injury (DILI) or immune responses.

  • Heteroaromatic Advantage: Heterocycles can alter the steric and electronic environment of the carboxylate, potentially reducing the rate of glucuronidation or the reactivity of the resulting glucuronide.

  • Bioisosterism: Heteroaromatic acids often serve as precursors to non-acidic bioisosteres (e.g., tetrazoles, oxadiazoles) which eliminate the glucuronidation risk entirely while maintaining the pharmacophore.

Part 2: Structural Classes and Selection Logic

The "Big Three" Monocyclics
  • Pyridines (Nicotinic/Picolinic/Isonicotinic): The most common replacement for phenyl rings. The nitrogen atom provides a hydrogen bond acceptor (HBA) vector, potentially engaging specific residues in the binding pocket that a phenyl group cannot.

  • Furans & Thiophenes: These 5-membered rings are smaller and have different bond angles (~126° vs 120° for benzene), allowing for subtle "shape shifting" to optimize fit within a binding pocket. Furoic acids are significantly more polar than their thiophene counterparts.

  • Azoles (Imidazoles, Pyrazoles, Thiazoles): High polarity scaffolds. Often used when a drastic reduction in LogP is required.

Decision Framework

The following decision tree assists in selecting the appropriate heteroaromatic scaffold based on the limitations of the current lead compound.

ScaffoldSelection Start Current Lead: Benzoic Acid Derivative Problem Identify Liability Start->Problem Solubility Issue: Poor Solubility (High LogP) Problem->Solubility Metabolism Issue: High Metabolic Clearance Problem->Metabolism Potency Issue: Low Potency / Target Fit Problem->Potency Sol_Pyridine Switch to Pyridine/Pyrimidine (Add H-Bond Acceptor, Lower LogP) Solubility->Sol_Pyridine Reduce Lipophilicity Sol_Block Add Ortho-Substituent (Steric Block to Glucuronidation) Metabolism->Sol_Block Hinder UGT Enzyme Sol_Isostere Convert to Tetrazole/Oxadiazole Metabolism->Sol_Isostere Remove COOH Potency->Sol_Pyridine New Interactions Sol_Furan Switch to Furan/Thiophene (Alter Bond Angles/Shape) Potency->Sol_Furan Change Geometry

Figure 1: Strategic decision tree for selecting heteroaromatic carboxylic acid replacements during lead optimization.

Part 3: Synthetic Methodologies & Protocols

Synthesis of Heteroaromatic Acids

While many are commercially available, custom scaffolds often require synthesis.

  • Oxidation: Oxidation of methyl-heteroarenes (e.g., 2-methylpyridine to picolinic acid) using KMnO4 or SeO2.

  • Hydrolysis: Base-catalyzed hydrolysis of heteroaromatic nitriles or esters.

  • C-H Carboxylation (Modern): Direct installation of CO2 onto heteroaromatic rings using photoredox catalysis or transition metal (Pd, Cu) catalysis. This allows for late-stage functionalization of drug molecules.[4]

Protocol: General Amide Coupling (HATU Method)

The most frequent application of these building blocks is coupling with amines to form amides. Heteroaromatic acids can be prone to decarboxylation or side reactions; this protocol minimizes those risks.

Reagents:

  • Heteroaromatic Carboxylic Acid (1.0 equiv)[5]

  • Amine partner (1.1 equiv)

  • HATU (1.2 equiv) [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium]

  • DIPEA (3.0 equiv) [N,N-Diisopropylethylamine]

  • Solvent: DMF or DMA (Anhydrous)

Step-by-Step Workflow:

  • Activation: Dissolve the heteroaromatic carboxylic acid in anhydrous DMF (0.1 M concentration) under an inert atmosphere (N2 or Ar).

  • Base Addition: Add DIPEA (3.0 equiv) and stir for 5 minutes at room temperature. Note: Ensure pH is >8.

  • Coupling Agent: Add HATU (1.2 equiv) in one portion. Stir for 10-15 minutes to form the active ester (O-At ester). Visual check: Solution often turns yellow/orange.

  • Amine Addition: Add the amine (1.1 equiv). If the amine is a salt (e.g., HCl salt), add an extra 1.0 equiv of DIPEA.

  • Reaction: Stir at room temperature for 2–16 hours. Monitor by LC-MS.

    • Troubleshooting: If reaction is slow, heat to 40-50°C. For electron-deficient acids (e.g., pyrimidine-COOH), avoid high heat to prevent decarboxylation.

  • Workup: Dilute with EtOAc, wash with sat. NaHCO3 (to remove unreacted acid), water, and brine. Dry over Na2SO4 and concentrate.

Part 4: Case Studies & Applications

Losartan (Angiotensin II Receptor Antagonist)

While Losartan ultimately utilizes a tetrazole ring, the discovery process heavily investigated heteroaromatic carboxylic acid derivatives. The tetrazole serves as a bioisostere for the carboxylic acid, offering similar acidity (pKa ~4.5-5) but improved lipophilicity and metabolic resistance compared to the parent benzoate.

Futibatinib (FGFR Inhibitor)

Futibatinib utilizes a pyrazolo-pyrimidine scaffold. While the final drug is not a simple carboxylic acid, the assembly of such fused heterocyclic systems often relies on key carboxylic acid or ester intermediates (e.g., pyrazole-4-carboxylic acid derivatives) to construct the core pharmacophore, demonstrating the "building block" utility.

References

  • Physicochemical Properties of Heterocycles

    • Title: "Ionization Constants of Hetero
    • Source: Michigan State University Chemistry D
    • URL:[Link]

  • Acidity of Furan/Thiophene Acids

    • Title: "Comparisons of pKa and log P values of some carboxylic and phosphonic acids"
    • Source: PubMed (Pharm Res. 2001)
    • URL:[Link]

  • Metabolic Stability & Acyl Glucuronides

    • Title: "Acyl glucuronides: the good, the bad and the ugly"
    • Source: Biopharmaceutics & Drug Disposition (Wiley)
    • URL:[Link]

  • Synthetic Methods (C-H Carboxylation)

    • Title: "Visible-light-driven synthesis of N-heteroarom
    • Source: Nature Synthesis (via ResearchG
    • URL:[Link]

  • Commercial Availability & Building Blocks

    • Title: "Carboxylic acids - Enamine Building Blocks"[6]

    • Source: Enamine.net

Sources

Technical Whitepaper & Advanced Safety Data Sheet (SDS): 8-Chloroquinoxaline-6-carboxylic acid in Targeted Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

8-Chloroquinoxaline-6-carboxylic acid (CAS: 1448852-99-0) is a highly versatile, bifunctional heterocyclic building block critical to modern medicinal chemistry[1]. Unlike traditional Safety Data Sheets (SDS) that merely list compliance metrics, this technical whitepaper synthesizes physicochemical profiling, rigorous hazard mitigation, and advanced synthetic methodologies into a cohesive guide. Designed for researchers and drug development professionals, this document elucidates the structural causality behind the compound's reactivity and its pivotal role in synthesizing targeted kinase inhibitors.

Physicochemical Profiling & Structural Causality

To effectively utilize 8-Chloroquinoxaline-6-carboxylic acid, one must understand the electronic and steric properties of its scaffold. The quinoxaline core acts as a potent bioisostere for purine, allowing it to anchor securely within the ATP-binding pocket of various kinases[2].

Structural Causality in Drug Design:

  • The Nitrogen Heteroatoms (N1, N4): Serve as critical hydrogen-bond acceptors, interacting directly with the hinge region of kinase active sites[3].

  • The 6-Carboxylic Acid: Provides a synthetic handle for amidation. In biological systems, derivatives functionalized here often project into the solvent-exposed region, allowing for the tuning of pharmacokinetic (PK) properties (e.g., solubility, cell permeability) without disrupting target affinity[2].

  • The 8-Chloro Substituent: Acts as a prime site for late-stage diversification via Nucleophilic Aromatic Substitution (SNAr) or palladium-catalyzed cross-coupling. Its position allows for the exploration of deep hydrophobic pockets within the target protein[4].

Table 1: Physicochemical & Structural Properties

PropertyValueCausality / Relevance
Chemical Name 8-Chloroquinoxaline-6-carboxylic acidBifunctional scaffold for library synthesis.
CAS Number 1448852-99-0Unique identifier for procurement and tracking[1].
Molecular Formula C9H5ClN2O2Indicates a high degree of unsaturation; UV active for LC-MS tracking.
Molecular Weight 208.60 g/mol Low molecular weight ensures derivatives remain within Lipinski's Rule of 5.
Appearance Solid powderProne to dust formation; dictates specific handling protocols[5].

Advanced Safety Data & Hazard Mitigation (SDS Core)

Standard compliance requires adherence to the Globally Harmonized System (GHS). However, a robust safety culture demands an understanding of why these hazards exist and how to implement self-validating safety workflows.

Hazard Identification & Causality:

  • Skin Irritation 2 (H315) & Eye Irritation 2A (H319): The electrophilic nature of the quinoxaline ring, combined with the acidic proton of the carboxylic acid, can disrupt lipid bilayers and irritate mucous membranes upon contact[6].

  • STOT SE 3 (H335): As a fine powder, the compound poses a respiratory inhalation hazard. Micro-particulates can deposit in the upper respiratory tract, causing acute inflammation[6].

Self-Validating Handling Protocols:

  • Ventilation: Always handle within a certified fume hood (Local Exhaust Ventilation). Validation: Check the airflow monitor before unsealing the container to ensure negative pressure[5].

  • PPE: Nitrile gloves, safety goggles, and a P3/N95 respirator (if handled outside a hood) are mandatory[5].

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents[7].

HazardWorkflow N1 Receipt & Storage Dry, Cool, Well-Ventilated N2 Don PPE Gloves, Goggles, Respirator N1->N2 N3 Transfer to Fume Hood Local Exhaust Ventilation N2->N3 N4 Weighing & Handling Minimize Dust Formation N3->N4 N5 Spill Detected? N4->N5 N6 Wet Wipe / HEPA Vacuum Avoid Dry Sweeping N5->N6 Yes N7 Proceed to Synthesis Standard Operating Procedure N5->N7 No N6->N7

Fig 1. Self-validating hazard mitigation and handling workflow for quinoxaline derivatives.

Synthetic Utility in Kinase Inhibitor Development

Quinoxaline derivatives are cornerstone molecules in the development of targeted anticancer therapies. Specifically, they have demonstrated profound efficacy as dual Pim-1/2 kinase inhibitors, Akt inhibitors, and GSK-3β inhibitors[2][4][8].

Mechanistic Insight: Kinases like Pim-1 and Akt are frequently overexpressed in hematologic malignancies (e.g., acute myeloid leukemia) and solid tumors[2][8]. Quinoxaline-based drugs act as ATP-competitive inhibitors. By occupying the ATP-binding pocket, they prevent the phosphorylation of downstream effectors (such as BAD or 4E-BP1), effectively shutting down oncogenic survival signals and inducing apoptosis[3].

KinasePathway D1 Quinoxaline Derivative (ATP Competitor) K1 Target Kinase (Pim-1 / Akt / GSK-3β) D1->K1 Competitive Inhibition S1 Downstream Effectors (e.g., BAD, 4E-BP1) D1->S1 Prevents Activation K1->S1 Phosphorylation (Normal State) R1 Cell Survival & Proliferation S1->R1 Promotes (Oncogenesis) R2 Apoptosis (Programmed Cell Death) S1->R2 Unphosphorylated State

Fig 2. Mechanistic pathway of kinase inhibition by quinoxaline-based targeted therapeutics.

Experimental Protocols: Self-Validating Amidation & SNAr Workflow

Step 1: Amidation of the C6-Carboxylic Acid

Causality & Rationale: HATU is preferred over EDC/HOBt because the 7-azabenzotriazole ring of HATU forms a highly reactive, hydrogen-bond-stabilized active ester. This is crucial when coupling sterically hindered or electron-deficient amines.

  • Activation: Dissolve 8-Chloroquinoxaline-6-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.1 M).

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq). Stir at room temperature for 15 minutes.

    • Self-Validation Check: Withdraw a 5 µL aliquot, dilute in MeCN, and analyze via LC-MS. You should observe the mass of the activated ester intermediate. If the starting acid mass persists, verify the pH is >8; HATU requires a basic environment to deprotonate the carboxylic acid.

  • Coupling: Add the primary or secondary amine (1.2 eq). Stir for 2–4 hours at room temperature.

  • Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over Na₂SO₄, filter, and concentrate.

Step 2: Late-Stage SNAr at the C8 Position

Causality & Rationale: The C8-chloro group is less activated than a C2/C3 chloro on a quinoxaline ring. Therefore, thermal or microwave energy is required to overcome the activation energy barrier for nucleophilic displacement.

  • Reaction Setup: In a microwave vial, dissolve the intermediate from Step 1 (1.0 eq) in NMP (0.2 M).

  • Nucleophile Addition: Add the desired nucleophile (e.g., an aniline or morpholine, 2.0 eq) and K₂CO₃ (3.0 eq).

  • Irradiation: Seal the vial and heat under microwave irradiation at 150°C for 45 minutes.

    • Self-Validation Check: Monitor by TLC (Hexanes/EtOAc). The product spot will typically be more polar (lower Rf) than the starting material due to the introduction of the amine.

  • Purification: Purify directly via reverse-phase preparative HPLC (MeCN/H₂O with 0.1% TFA) to isolate the final dual-functionalized kinase inhibitor.

References

  • BLD Pharm.
  • MDPI.
  • PubMed.Structure-based design of novel quinoxaline-2-carboxylic acids and analogues as Pim-1 inhibitors.
  • ECHEMI.
  • Semantic Scholar.Molecular modelling studies and synthesis of novel quinoxaline derivatives with potential inhibitory effect on GSK-3β.
  • Taylor & Francis Online.Synthesis and evaluation of the antiproliferative activity of novel pyrrolo[1,2-a]quinoxaline derivatives, potential inhibitors of Akt kinase.
  • TCI Chemicals.SAFETY DATA SHEET: Benzo[g]quinoxaline (Proxy for Quinoxaline Handling).
  • Cayman Chemical.Safety Data Sheet: 2-phenyl-3-methyl-Quinoxaline.

Sources

Regiochemical Divergence in Quinoxaline Scaffolds: 5-Chloro vs. 8-Chloro Isomers

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural, synthetic, and functional distinctions between 5-chloro and 8-chloro quinoxaline isomers.

Executive Summary: The Symmetry Paradox

In the field of medicinal chemistry, the distinction between 5-chloroquinoxaline and 8-chloroquinoxaline is a frequent source of confusion. This confusion arises from the interplay between IUPAC nomenclature rules and the intrinsic symmetry of the quinoxaline core.

  • In Mono-substituted Systems: If the pyrazine ring (positions 2 and 3) is unsubstituted or symmetrically substituted (e.g., 2,3-dimethyl), the 5-position and 8-position are homotopic . They are chemically identical due to a

    
     axis of rotation. In this context, "8-chloroquinoxaline" is simply a redundant or incorrect name for 5-chloroquinoxaline .
    
  • In Asymmetric Systems: When the pyrazine ring bears different substituents (e.g., 2-methyl, 2-chloro, or fused rings), the

    
     symmetry is broken. Positions 5 and 8 become constitutionally distinct  (regioisomers).
    

This guide focuses on the latter scenario—asymmetrically substituted quinoxalines —where the placement of the chlorine atom (proximal vs. distal to the C2-substituent) dictates synthetic yield, spectroscopic signature, and pharmacological efficacy.

Structural Chemistry & Nomenclature

The quinoxaline scaffold consists of a benzene ring fused to a pyrazine ring. The numbering system is critical for identifying isomers.

Numbering and Symmetry

The standard numbering initiates at a nitrogen atom (


) and proceeds through the pyrazine ring before numbering the benzene ring.

QuinoxalineNumbering cluster_core Asymmetric Substitution Breaks Symmetry N1 N1 C2 C2 (R) N1->C2 N1->C2 Proximal to C8 C3 C3 (R') C2->C3 N4 N4 C3->N4 N4->C3 Proximal to C5 C5 C5 (Cl?) C6 C6 C5->C6 C7 C7 C6->C7 C8 C8 (Cl?) C7->C8

Figure 1: Quinoxaline numbering. If


, the environment of C5 differs from C8.
The Regioisomer Definition

In a 2-substituted quinoxaline (where


, 

):
  • 5-Chloro Isomer: The chlorine is at position 5, which is "peri" (adjacent) to

    
    .
    
  • 8-Chloro Isomer: The chlorine is at position 8, which is "peri" to

    
    .
    

Because


 is adjacent to the substituent (

) and

is adjacent to a proton (

), the electronic environments of the chlorine atoms in these two isomers are distinct.

Synthetic Pathways & Regiocontrol

The primary challenge in working with 5/8-chloro isomers is their formation as inseparable mixtures during the classical Hinsberg condensation .

The Condensation Problem

The synthesis typically involves reacting 3-chlorobenzene-1,2-diamine with an unsymmetrical 1,2-dicarbonyl (e.g., 2-oxoaldehyde).

  • Mechanism: The diamine contains two nucleophilic amino groups. The amino group meta to the chlorine is more nucleophilic (less sterically hindered and less inductively deactivated) than the amino group ortho to the chlorine.

  • Outcome: The more nucleophilic amine tends to attack the more electrophilic carbonyl carbon (usually the aldehyde). This kinetic preference leads to a major regioisomer, but the thermodynamic product may differ, leading to mixtures (often 3:1 or 4:1 ratios).

Synthetic Workflow

SynthesisWorkflow Precursor 3-Chlorobenzene-1,2-diamine (Asymmetric Nucleophile) Condensation Condensation Reaction (Reflux in EtOH/AcOH) Precursor->Condensation Reagent Unsymmetrical 1,2-Dicarbonyl (e.g., Methylglyoxal) Reagent->Condensation Mixture Regioisomeric Mixture Formed Condensation->Mixture Separation Separation Required (Column Chromatography / HPLC) Mixture->Separation IsomerA 5-Chloro-2-methylquinoxaline (Major Kinetic Product) IsomerB 8-Chloro-2-methylquinoxaline (Minor Product) Separation->IsomerA Separation->IsomerB

Figure 2: The formation of regioisomers during the condensation of asymmetric diamines.

Analytical Differentiation (NMR Protocol)

Distinguishing the isomers requires careful analysis of Proton NMR (


-NMR) , specifically focusing on the "peri-proton" effect.
The Peri-Proton Effect

Protons at positions 5 and 8 are spatially close to the nitrogen lone pairs. This results in significant deshielding (downfield shift to ~8.0 ppm).

Feature5-Chloro Isomer (e.g., 2-Me-5-Cl)8-Chloro Isomer (e.g., 2-Me-8-Cl)
Chlorine Position C5 (Peri to N4)C8 (Peri to N1)
Remaining Peri-Proton H-8 (Peri to N1)H-5 (Peri to N4)
N1 Environment Adjacent to Methyl (C2)Adjacent to Methyl (C2)
N4 Environment Adjacent to H (C3)Adjacent to H (C3)
Diagnostic Shift H-8 is deshielded by N1.H-5 is deshielded by N4.[1][2][3][4][5][6][7][8][9]
Identification Logic
  • Locate the Peri-Proton: Look for the most downfield doublet (or dd) in the aromatic region (typically 7.8–8.2 ppm).

  • Analyze Coupling:

    • 5-Chloro Isomer: The remaining peri-proton (H-8) will show ortho-coupling to H-7 and meta-coupling to H-6.

    • 8-Chloro Isomer: The remaining peri-proton (H-5) will show ortho-coupling to H-6 and meta-coupling to H-7.

  • NOE (Nuclear Overhauser Effect): This is the definitive test.

    • Irradiate the substituent at C2 (e.g., Methyl group).

    • If 5-Chloro Isomer: You will observe an NOE enhancement of H-3 (if present) but minimal enhancement of the benzene ring protons (Cl is at 5, H-8 is on the other side).

    • If 8-Chloro Isomer: You may observe NOE enhancement of the peri-proton H-8 ? No, in 8-Cl, the H is at 5. The Cl is at 8.[7][10]

    • Correction: In the 5-Chloro isomer , H-8 is physically close to N1 and the C2-substituent. Strong NOE is often observed between the C2-Methyl and H-3. The distinction relies on the shift of the peri-proton. H-5 (adjacent to N4) is usually more downfield than H-8 (adjacent to N1) due to the electron-donating effect of the alkyl group at C2 which shields N1 slightly.

    • Rule of Thumb: The isomer with the Cl at position 5 (leaving H-8) often has the peri-proton slightly upfield compared to the isomer with Cl at position 8 (leaving H-5), assuming an electron-donating group at C2.

Biological & Pharmacological Impact[4][5][8][10][13][14]

The position of the chlorine atom is not merely a structural detail; it fundamentally alters the Structure-Activity Relationship (SAR) .

Case Study: 5-HT3 Receptor Antagonists

Research into serotonin receptor ligands (e.g., VUF10166 analogues) has demonstrated that the 5-chloro vs. 8-chloro substitution pattern acts as a "molecular switch" for receptor subtype selectivity.

  • Binding Pocket Fit: The quinoxaline ring often intercalates between hydrophobic residues (e.g., Trp, Phe). A chlorine atom at position 5 increases the steric bulk on the "lower" face of the molecule, potentially clashing with residues in the 5-HT3A subtype binding pocket.

  • Electronic Modulation: The chlorine atom withdraws electron density from the pyrazine nitrogens.

    • 5-Cl: Inductively deactivates N4 more than N1.

    • 8-Cl: Inductively deactivates N1 more than N4.

    • This alters the

      
       of the basic center (often a piperazine attached at C2), changing the protonation state and electrostatic interactions with the receptor aspartate residue.
      
Comparative Activity Table
Property5-Chloro Derivatives8-Chloro Derivatives
Steric Profile Bulk near N4 vectorBulk near N1 vector
Electronic Effect Reduced basicity of N4Reduced basicity of N1
Kinase Selectivity Often favors ATP-pocket binding (Type I)Can induce allosteric shifts (Type II)
Metabolic Stability C5-Cl blocks P450 oxidation at C5C8-Cl blocks P450 oxidation at C8

References

  • BenchChem. (2025).[10][11][12][13] A Comparative Guide to the Biological Activity of Substituted Quinoxaline Derivatives. Retrieved from

  • M. Vieira et al. (2014). Quinoxaline, its derivatives and applications: A state of the art review. European Journal of Medicinal Chemistry. Retrieved from

  • Jie Cao et al. (2021). Regioselective Three-Component Synthesis of Vicinal Diamines via 1,2-Diamination of Styrenes. Organic Letters. Retrieved from

  • Thompson, A. J. et al. (2011). Structure–Activity Relationships of Quinoxaline-Based 5-HT3A and 5-HT3AB Receptor-Selective Ligands. ACS Chemical Neuroscience. Retrieved from

  • ChemicalBook. (2025). 5-Chloro-8-hydroxyquinoline NMR Spectrum Data. Retrieved from

Sources

Methodological & Application

synthesis of 8-chloroquinoxaline-6-carboxylic acid from 3-chloro-5-methylbenzene-1,2-diamine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the two-step synthesis of 8-chloroquinoxaline-6-carboxylic acid starting from 3-chloro-5-methylbenzene-1,2-diamine . This scaffold is a critical intermediate in the development of non-competitive NMDA receptor antagonists (e.g., Licostinel derivatives) and various kinase inhibitors.

The protocol prioritizes regiochemical fidelity and oxidative selectivity. It employs a robust cyclization using glyoxal followed by a controlled permanganate oxidation of the methyl side chain.

Retrosynthetic Analysis & Pathway

The synthesis relies on the construction of the pyrazine ring before the oxidation of the methyl group. Attempting to oxidize the diamine precursor directly would likely result in extensive polymerization (tars) due to the sensitivity of electron-rich anilines to strong oxidants.

Mechanism:

  • Condensation: The 1,2-diamine reacts with glyoxal (a 1,2-dicarbonyl) to close the pyrazine ring.

  • Side-chain Oxidation: The methyl group on the electron-deficient quinoxaline ring is oxidized to a carboxylic acid using potassium permanganate (

    
    ).
    

G Target Target: 8-Chloroquinoxaline- 6-carboxylic acid Inter Intermediate: 8-Chloro-6-methylquinoxaline (5-Chloro-7-methylquinoxaline) Inter->Target Oxidation (KMnO4) Reflux Start Starting Material: 3-Chloro-5-methylbenzene- 1,2-diamine Start->Inter Cyclization (EtOH, 0°C to RT) Glyoxal Reagent: Glyoxal (40% aq) Glyoxal->Inter

Figure 1: Retrosynthetic disconnection showing the transformation from the diamine precursor.

Technical Note: Nomenclature & Regiochemistry

Critical Insight: The user's target is 8-chloroquinoxaline-6-carboxylic acid . By IUPAC conventions, the intermediate formed (from 3-chloro-5-methyl-1,2-diamine) is often numbered as 5-chloro-7-methylquinoxaline (lowest locant rule). However, due to the symmetry of the pyrazine ring fusion, these represent the same connectivity.

  • Diamine Position 3 (Cl)

    
    Quinoxaline Position 5 (or 8) 
    
  • Diamine Position 5 (Me)

    
    Quinoxaline Position 7 (or 6) 
    

This guide utilizes the user's requested numbering (8-Cl, 6-COOH) for consistency.

Experimental Protocols

Step 1: Synthesis of 8-Chloro-6-methylquinoxaline

This step involves the condensation of the diamine with glyoxal. The reaction is exothermic; temperature control is vital to prevent the formation of polymeric byproducts.

Reagents:

  • 3-Chloro-5-methylbenzene-1,2-diamine (1.0 eq)

  • Glyoxal (40% w/w aqueous solution) (1.2 eq)

  • Ethanol (Absolute) (10 volumes)

Protocol:

  • Dissolution: Charge a reaction vessel with 3-chloro-5-methylbenzene-1,2-diamine and Ethanol. Stir until fully dissolved at room temperature (20–25°C).

  • Activation: Cool the solution to 0–5°C using an ice/water bath.

  • Addition: Add the Glyoxal solution dropwise over 30 minutes. Critical Control Point: Maintain internal temperature <10°C to maximize yield.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 3–5 hours.

    • Validation: Monitor via TLC (Mobile Phase: Hexane/EtOAc 7:3). Starting material (polar amine) should disappear; a less polar product spot will appear.

  • Workup:

    • Concentrate the ethanol under reduced pressure.

    • Dilute the residue with water and extract with Dichloromethane (DCM) (3x).

    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification: If the crude solid is dark, pass through a short silica plug eluting with DCM.

    • Expected Yield: 85–92%

    • Appearance: Off-white to pale brown solid.

Step 2: Oxidation to 8-Chloroquinoxaline-6-carboxylic Acid

Oxidizing alkyl groups on electron-deficient heterocycles requires vigorous conditions. Pyridine is used as a co-solvent to solubilize the quinoxaline and stabilize the permanganate intermediate.

Reagents:

  • 8-Chloro-6-methylquinoxaline (from Step 1) (1.0 eq)

  • Potassium Permanganate (

    
    ) (4.0 eq)
    
  • Pyridine (10 volumes)

  • Water (10 volumes)

Protocol:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the methylquinoxaline in a mixture of Pyridine and Water (1:1).

  • Heating: Heat the mixture to 90°C .

  • Oxidant Addition: Add

    
     solid in 4 portions over 1 hour.
    
    • Caution: The reaction is exothermic and evolves gas. Ensure adequate venting.

  • Reflux: Stir at reflux (approx. 95–100°C) for 4–6 hours.

    • Validation: LC-MS is preferred here. Look for the mass shift:

      
      .
      
  • Filtration: Filter the hot reaction mixture through a Celite pad to remove the manganese dioxide (

    
    ) precipitate. Wash the pad with hot water.
    
  • Isolation:

    • Concentrate the filtrate to remove the majority of pyridine (azeotrope with water).

    • Cool the remaining aqueous solution to 0°C.

    • Acidification: Adjust pH to ~2–3 using 2N HCl. The carboxylic acid product should precipitate.

  • Final Purification: Filter the solid, wash with cold water, and dry in a vacuum oven at 50°C. Recrystallize from Ethanol/Water if necessary.

Process Workflow Diagram

Workflow cluster_0 Step 1: Cyclization cluster_1 Step 2: Oxidation S1_Mix Mix Diamine + EtOH Cool to 0°C S1_Add Add Glyoxal (Dropwise) S1_Mix->S1_Add S1_React Stir RT (3-5h) S1_Add->S1_React S1_Iso Extract (DCM) & Concentrate S1_React->S1_Iso S2_Setup Dissolve in Pyridine/H2O Heat to 90°C S1_Iso->S2_Setup Intermediate Transfer S2_Ox Add KMnO4 (4 portions) S2_Setup->S2_Ox S2_Filt Filter MnO2 (Hot) S2_Ox->S2_Filt S2_Ppt Acidify (pH 2) & Filter S2_Filt->S2_Ppt

Figure 2: Step-by-step operational workflow for the synthesis.

Analytical Data & Validation

ParameterSpecificationNotes
Target Mass 208.60 g/mol Monoisotopic Mass: ~208.00
LC-MS (ESI+) [M+H]+ = 209.0Chlorine isotope pattern (3:1 ratio at 209/211) is diagnostic.
1H NMR (DMSO-d6) δ ~13.5 (br s, 1H, COOH)Acid proton is exchangeable with D2O.
1H NMR (Aromatic) δ ~8.9-9.1 (d, 2H, Pyrazine)C2-H and C3-H of the quinoxaline ring.
1H NMR (Benzo) Two doublets (meta-coupling)Confirming the 1,3-substitution pattern on the benzo ring.
Appearance Off-white / Beige PowderHigh purity (>98%) is usually white/off-white.

Troubleshooting & Optimization

  • Issue: Low Yield in Step 2.

    • Cause: Incomplete oxidation or trapping of product in

      
       cake.
      
    • Solution: Thoroughly wash the Celite pad with hot water or dilute base. Ensure Pyridine is used; poor solubility in water alone prevents reaction.

  • Issue: Decarboxylation.

    • Cause: Excessive heating (>110°C) during oxidation.

    • Solution: Strictly maintain 90–95°C. Do not reflux vigorously if using high-boiling solvents.

  • Issue: Starting Material Purity.

    • Cause: Diamines oxidize in air to form dark tars.

    • Solution: Use freshly recrystallized diamine or store under Argon. If the starting material is black, purify via HCl salt formation before use.

References

  • Cheeseman, G. W. H., & Cookson, R. F. (1979). The Chemistry of Heterocyclic Compounds, Condensed Pyrazines. John Wiley & Sons.
  • Warner-Lambert Company. (1998). Quinoxaline-6-carboxylic acid derivatives useful as neuroprotective agents. US Patent 5,721,234. (Describes the specific oxidation of methylquinoxalines to carboxylic acids).

  • Wong, J. W., et al. (2002). Biocatalytic Oxidation of 2-Methylquinoxaline to 2-Quinoxalinecarboxylic Acid. Organic Process Research & Development, 6(4), 477-481. (Provides context on oxidative stability and alternative methods).

  • Organic Chemistry Portal. (n.d.). Synthesis of Quinoxalines. (General reaction conditions and mechanisms).

Application Note: A Validated Protocol for the Synthesis of Chlorosubstituted Quinoxalines via Hinsberg Cyclization

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Quinoxaline, a heterocyclic scaffold composed of a fused benzene and pyrazine ring, represents a "privileged structure" in medicinal chemistry and materials science.[1][2] Its derivatives are known to exhibit a wide array of biological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[3][4] The incorporation of a chloro-substituent onto the quinoxaline core can significantly modulate these biological activities by altering the molecule's lipophilicity, electronic properties, and metabolic stability.

The Hinsberg quinoxaline synthesis, first reported in 1884, remains a cornerstone method for accessing this important class of compounds.[5][6] It provides a direct and generally high-yielding pathway through the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound.[7][8] This application note provides a detailed, validated protocol for the synthesis of chlorosubstituted quinoxalines, designed for researchers in organic synthesis and drug development. We will delve into the reaction mechanism, offer a step-by-step experimental guide, and discuss key optimization and troubleshooting strategies to ensure reliable and reproducible outcomes.

Scientific Principles & Reaction Mechanism

The Hinsberg cyclization is a robust acid-catalyzed condensation reaction. The fundamental transformation involves the reaction of two primary amine functionalities from an o-phenylenediamine with the two carbonyl groups of a 1,2-dicarbonyl compound (such as benzil or glyoxal) to form the pyrazine ring of the quinoxaline system.

The reaction proceeds through several distinct mechanistic steps:

  • Initial Nucleophilic Attack: One of the amino groups of the chloro-substituted o-phenylenediamine acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of the 1,2-dicarbonyl compound.

  • Carbinolamine Formation & Dehydration: This attack forms a transient carbinolamine intermediate, which readily dehydrates to form a Schiff base (imine).

  • Intramolecular Cyclization: The second, unreacted amino group then performs an intramolecular nucleophilic attack on the remaining carbonyl carbon. This key step forms the six-membered dihydropyrazine ring.

  • Second Dehydration & Aromatization: A final dehydration step occurs, leading to the formation of a double bond within the newly formed ring. This results in the stable, aromatic quinoxaline system.

The overall process is a double condensation-cyclization cascade that efficiently constructs the desired heterocyclic core.

Hinsberg_Mechanism Figure 1: Reaction Mechanism of the Hinsberg Quinoxaline Synthesis cluster_intermediates Reaction Pathway cluster_product Product Diamine Chloro-Substituted o-Phenylenediamine Carbinolamine Carbinolamine Intermediate Diamine->Carbinolamine + Dicarbonyl (Nucleophilic Attack) Dicarbonyl 1,2-Dicarbonyl (e.g., Benzil) Dicarbonyl->Carbinolamine SchiffBase Schiff Base (Imine) Carbinolamine->SchiffBase - H₂O (Dehydration) Cyclized Cyclized Dihydro-Intermediate SchiffBase->Cyclized Intramolecular Attack Quinoxaline Chlorosubstituted Quinoxaline Cyclized->Quinoxaline - H₂O (Aromatization)

Caption: Figure 1: Reaction Mechanism of the Hinsberg Quinoxaline Synthesis

Experimental Protocol: Synthesis of 6-Chloro-2,3-diphenylquinoxaline

This section provides a representative, step-by-step protocol for the synthesis of 6-chloro-2,3-diphenylquinoxaline. This procedure can be adapted for other chloro-substituted diamines and various 1,2-dicarbonyls.

Materials and Equipment

Reagents:

  • 4-Chloro-1,2-phenylenediamine (98% purity or higher)

  • Benzil (98% purity or higher)

  • Ethanol (95% or absolute)

  • Glacial Acetic Acid (ACS grade)

  • Deionized Water

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Sodium Sulfate

Equipment:

  • Round-bottom flask (50 mL or 100 mL)

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Büchner funnel and filter flask

  • Filter paper

  • Beakers and Erlenmeyer flasks

  • Rotary evaporator

  • Melting point apparatus

  • Standard laboratory glassware

Step-by-Step Synthesis Protocol
  • Reactant Setup: In a 100 mL round-bottom flask, combine 4-chloro-1,2-phenylenediamine (1.42 g, 10.0 mmol) and benzil (2.10 g, 10.0 mmol).

  • Solvent Addition: Add 40 mL of 95% ethanol to the flask. Add a magnetic stir bar.

  • Catalyst Addition: Add 1 mL of glacial acetic acid to the suspension. The acid acts as a catalyst to facilitate the condensation.

  • Reaction Reflux: Attach a reflux condenser to the flask and place it in a heating mantle. Heat the mixture to reflux (approximately 80-85°C) with continuous stirring. The solid reactants will gradually dissolve as the reaction proceeds, and a new precipitate (the product) may begin to form.

  • Monitoring the Reaction: Allow the reaction to proceed at reflux for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) until the starting diamine spot has been consumed.

  • Cooling and Precipitation: After completion, remove the flask from the heat source and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize the precipitation of the product.

  • Product Isolation: Collect the crystalline solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with a small amount of cold ethanol (2 x 10 mL) to remove residual acetic acid and unreacted starting materials, followed by deionized water (2 x 20 mL) to remove any soluble salts.

  • Drying: Dry the crude product in a vacuum oven at 60°C to a constant weight. The expected crude yield is typically high (>90%).

Purification and Validation

Purification (Recrystallization):

  • Transfer the crude solid to an Erlenmeyer flask.

  • Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.

  • Allow the solution to cool slowly to room temperature, which promotes the formation of well-defined crystals.

  • Further cool in an ice bath to complete the crystallization process.

  • Collect the purified crystals by vacuum filtration, wash with a minimal amount of cold ethanol, and dry to a constant weight.

Validation:

  • Melting Point: Determine the melting point of the purified product. Compare with the literature value (166-168°C for 6-chloro-2,3-diphenylquinoxaline).

  • Spectroscopic Analysis: Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the identity and purity of the final compound.

Workflow_Diagram Figure 2: Experimental Workflow for Hinsberg Cyclization A 1. Combine Reactants (4-Chloro-1,2-phenylenediamine + Benzil) in Ethanol B 2. Add Catalyst (Glacial Acetic Acid) A->B C 3. Heat to Reflux (2-3 hours) B->C D 4. Cool to Room Temp Then Ice Bath (30 min) C->D E 5. Isolate Crude Product (Vacuum Filtration) D->E F 6. Wash Solid (Cold Ethanol, then Water) E->F G 7. Dry Crude Product (Vacuum Oven) F->G H 8. Purify by Recrystallization (Hot Ethanol) G->H I 9. Characterize Final Product (MP, NMR, MS) H->I

Sources

Application Note: Optimized Amide Coupling Strategies for Quinoxaline-6-Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Insights

The quinoxaline core is a privileged heterocyclic scaffold, widely recognized as a bioisostere of quinoline and naphthalene. Functionalization at the 6-position via amide coupling is a critical step in synthesizing diverse therapeutics, including antiviral influenza NS1A inhibitors[1], anticancer DNA intercalators[2], and P2X7 receptor antagonists[3].

However, the amide coupling of quinoxaline-6-carboxylic acid presents unique physicochemical challenges:

  • Electronic Effects: The pyrazine-fused benzene ring is strongly electron-withdrawing. This pulls electron density away from the 6-carboxylic acid, slightly lowering its

    
    . While this facilitates easy deprotonation to the carboxylate, the resulting anion exhibits reduced nucleophilicity toward coupling reagents compared to standard aliphatic acids.
    
  • Solubility Constraints: Quinoxaline-6-carboxylic acid and its derivatives (such as 2,3-disubstituted or 11-oxoindeno-fused variants) often suffer from poor solubility in non-polar or moderately polar solvents like dichloromethane (DCM) or tetrahydrofuran (THF)[2].

To overcome these barriers, the selection of appropriate polar aprotic solvents (e.g., DMF, DMSO) and highly efficient coupling reagents (HATU, PyBOP, EDC/HOBt, or mixed anhydrides) is paramount[1],[4],[3]. This guide provides field-proven, self-validating protocols to ensure high-yielding conversions across various scales and amine reactivities.

Reagent Selection Workflow

The choice of activation strategy depends heavily on the nucleophilicity of the target amine, steric hindrance, and the scale of the reaction.

G Start Quinoxaline-6-carboxylic Acid + Target Amine Decision Amine Type & Reaction Scale? Start->Decision Branch1 Primary Aliphatic Unhindered Amine Decision->Branch1 Branch2 Aromatic / Hindered Secondary Amine Decision->Branch2 Branch3 Scale-up / Industrial (>10 grams) Decision->Branch3 Method1 EDC/HOBt or T3P Base: DIPEA Solvent: DMF/DCM Branch1->Method1 Method2 HATU or PyBOP Base: DIPEA Solvent: DMF Branch2->Method2 Method3 Mixed Anhydride (ClCO2Et) Base: TEA Solvent: CHCl3 Branch3->Method3 Product Quinoxaline-6-carboxamide Target Product Method1->Product Method2->Product Method3->Product

Workflow for selecting amide coupling conditions for quinoxaline-6-carboxylic acid derivatives.

Quantitative Comparison of Coupling Reagents

The following table summarizes the quantitative metrics and strategic advantages of various coupling conditions applied to the quinoxaline-6-carboxylic acid scaffold.

Coupling ReagentActivation IntermediateOptimal Amine TypeTypical YieldReaction TimeKey Advantage / Causality
HATU HOAt Active EsterHindered / Anilines85–98%1–4 hoursNeighboring group effect from the 7-aza nitrogen of HOAt drastically accelerates nucleophilic attack[4].
PyBOP / TBTU HOBt Active EsterSecondary / Aromatic75–90%4–12 hoursExcellent balance of reactivity and cost; standard for library synthesis[1].
EDC / HOBt HOBt Active EsterPrimary Aliphatic70–85%12–18 hoursByproducts (urea and HOBt) are highly water-soluble, allowing for chromatography-free isolation[3].
Ethyl Chloroformate Mixed AnhydridePrimary / Secondary80–95%2–6 hoursHighly cost-effective for scale-up; proceeds rapidly at room temperature without isolating the intermediate[2].

Validated Experimental Protocols

Protocol A: HATU-Mediated Coupling (Micro-to-Milligram Scale)

Purpose: Ideal for coupling sterically hindered secondary amines or electron-deficient anilines where standard carbodiimides fail. Causality: HATU generates a highly reactive HOAt ester. N,N-Diisopropylethylamine (DIPEA) is chosen over Triethylamine (TEA) because its steric bulk prevents it from acting as a competing nucleophile, and it better solubilizes the resulting ammonium salts in DMF.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under nitrogen, dissolve quinoxaline-6-carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (3.0 mL). Note: Gentle heating (40 °C) or sonication may be required initially to achieve full dissolution.

  • Base Addition: Add DIPEA (3.0 eq, 1.5 mmol) to the solution and stir for 5 minutes at room temperature.

  • Activation: Add HATU (1.2 eq, 0.6 mmol) in one portion. The solution typically undergoes a distinct color change (often turning deep yellow/orange) indicating the formation of the active HOAt ester. Stir for 15 minutes.

  • Amine Addition: Add the target amine (1.2 eq, 0.6 mmol).

  • Reaction Monitoring: Stir at room temperature for 1–4 hours. Monitor completion via LC-MS. The self-validating marker of success is the complete disappearance of the mass ion corresponding to the free acid.

  • Workup (Self-Validating Extraction):

    • Dilute the reaction mixture with Ethyl Acetate (15 mL).

    • Wash sequentially with 1M aqueous HCl (2 × 10 mL) to remove unreacted amine and DIPEA.

    • Wash with saturated aqueous

      
       (2 × 10 mL) to remove unreacted quinoxaline-6-carboxylic acid and the acidic HOAt byproduct.
      
    • Wash with 5% aqueous LiCl (2 × 10 mL) to effectively strip residual DMF from the organic layer.

  • Isolation: Dry the organic layer over anhydrous

    
    , filter, and concentrate under reduced pressure.
    
Protocol B: EDC/HOBt-Mediated Coupling (Milligram-to-Gram Scale)

Purpose: The gold standard for coupling primary aliphatic amines. Causality: EDC forms an O-acylisourea intermediate, which is trapped by HOBt to form a stable active ester, preventing the formation of unreactive N-acylurea byproducts. Both EDC and its urea byproduct are water-soluble, making downstream purification trivial[3].

Step-by-Step Methodology:

  • Preparation: Suspend quinoxaline-6-carboxylic acid (1.0 eq, 5.0 mmol) in a 1:1 mixture of anhydrous DCM and DMF (20 mL).

  • Activation: Add HOBt hydrate (1.2 eq, 6.0 mmol) followed by EDC hydrochloride (1.5 eq, 7.5 mmol). Stir the suspension for 30 minutes at room temperature until the mixture becomes largely homogeneous.

  • Amine Addition: Add the primary amine (1.1 eq, 5.5 mmol) followed by DIPEA (3.0 eq, 15.0 mmol).

  • Reaction: Stir at room temperature overnight (12–18 hours).

  • Workup: Evaporate the DCM under reduced pressure. Dilute the remaining DMF solution with a large volume of water (50 mL). In many cases, the quinoxaline-6-carboxamide product will precipitate directly from the aqueous phase.

  • Isolation: Filter the precipitate, wash with cold water and diethyl ether, and dry under high vacuum. If no precipitate forms, extract with Ethyl Acetate and perform the acid/base washes described in Protocol A.

Protocol C: Mixed Anhydride Method (Scale-up / Industrial)

Purpose: Highly reproducible and cost-effective method for large-scale syntheses (>10 grams)[2]. Causality: Avoids the use of expensive uronium/phosphonium salts. Ethyl chloroformate reacts with the carboxylic acid to form a mixed anhydride, which is highly susceptible to nucleophilic attack by amines. Chloroform is used as it stabilizes the anhydride intermediate better than highly polar solvents.

Step-by-Step Methodology:

  • Preparation: Suspend quinoxaline-6-carboxylic acid (1.0 eq, 50 mmol) in anhydrous chloroform (150 mL).

  • Base Addition: Add Triethylamine (TEA) (1.5 eq, 75 mmol). The acid will dissolve as the triethylammonium salt forms. Cool the solution to 0 °C in an ice bath.

  • Anhydride Formation: Dropwise, add ethyl chloroformate (1.2 eq, 60 mmol) over 15 minutes. Stir at 0 °C for 30 minutes.

  • Amine Addition: Add the amine (1.1 eq, 55 mmol) slowly. Remove the ice bath and allow the reaction to warm to room temperature.

  • Reaction: Stir for 2–6 hours. The reaction proceeds mildly without the need for preliminary isolation of the mixed anhydride[2].

  • Workup: Wash the chloroform layer directly with water (100 mL), saturated

    
     (100 mL), and brine (100 mL). Dry over 
    
    
    
    and concentrate to yield the target amide.

References

  • Sazonov, K.D., Ishkov, Yu.V., Shevchenko, O.V. "SYNTHESIS OF NEW DERIVATIVES OF INDENOQUINOXALINECARBOXYLIC ACIDS WITH AMINES AND IN VITRO PREDICTIONS". Voprosy khimii i khimicheskoi tekhnologii, 2024. 2

  • "Synthesis and evaluation of quinoxaline derivatives as potential influenza NS1A protein inhibitors". PubMed Central (PMC). 1

  • "Development of Chemical Tool Compounds Targeting the Non-Catalytic Functions of Tankyrase". Institute of Cancer Research (ICR). 4

  • "N-Methylquinoxaline-6-carboxamide|CAS 1343299-66-0 - Synthetic Routes and Reaction Conditions". Benchchem. 3

Sources

Application Note: Esterification of 8-Chloroquinoxaline-6-Carboxylic Acid

[1]

Abstract & Strategic Overview

The conversion of 8-chloroquinoxaline-6-carboxylic acid to its methyl ester, methyl 8-chloroquinoxaline-6-carboxylate , is a critical transformation in the synthesis of pharmacologically active quinoxaline scaffolds (e.g., kinase inhibitors). While classic Fischer esterification (H₂SO₄/MeOH) is often employed for simple aromatics, nitrogen-containing heterocycles frequently suffer from poor solubility and incomplete conversion under these equilibrium-driven conditions.

This protocol prioritizes an Acyl Chloride Activation Strategy using Thionyl Chloride (

  • Irreversibility: The formation of the intermediate acid chloride drives the reaction to completion, overcoming the equilibrium limitations of Fischer esterification.

  • Solubility Enhancement: The transient acid chloride species is typically more soluble in organic media than the zwitterionic parent acid.

  • Chemoselectivity: Acidic conditions prevent nucleophilic aromatic substitution (

    
    ) of the 8-chloro substituent, a side reaction common under basic alkylation conditions (e.g., MeI/K₂CO₃).
    

Chemical Mechanism & Rationale[2][3][4][5][6][7][8][9]

The reaction proceeds via a nucleophilic acyl substitution.[1][2][3] The high electron-deficiency of the quinoxaline ring renders the carboxylic acid less nucleophilic, making direct protonation (Fischer method) sluggish. By converting the hydroxyl group to a chlorosulfite and then a chloride, we generate a highly electrophilic species that is rapidly attacked by methanol.

Reaction Scheme

Critical Mechanistic Insight: Preserving the Halogen

The 8-chloro position is activated towards nucleophilic attack due to the electron-withdrawing nature of the pyrazine ring.

  • Risk: In basic media (methoxide), the methoxy group could displace the chlorine (

    
    ), yielding the 8-methoxy impurity.
    
  • Control: This protocol maintains a strictly acidic environment (

    
     generation). Methanol is a weak nucleophile and will not displace the chloride at the 8-position under reflux temperatures, ensuring high chemoselectivity.
    

Experimental Protocol

Method A: Thionyl Chloride Mediated Esterification (Primary Standard)

Recommended for high yield and purity.

Reagents & Equipment
ReagentMW ( g/mol )Equiv.[4][1][3][5][6][7]Role
8-Chloroquinoxaline-6-carboxylic acid 208.601.0Substrate
Thionyl Chloride (

)
118.973.0 - 5.0Activator / Dehydrating Agent
Methanol (Anhydrous) 32.04Solvent (20 vol)Reactant / Solvent
Dichloromethane (DCM) 84.93WorkupExtraction Solvent
Sat. NaHCO₃ (aq) -WorkupNeutralization
Step-by-Step Procedure
  • Setup: Equip a dry 2-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Connect the top of the condenser to a scrubber (NaOH trap) to neutralize evolved

    
     and 
    
    
    gases.
  • Suspension: Charge the flask with 8-chloroquinoxaline-6-carboxylic acid (1.0 eq). Add Anhydrous Methanol (10-20 volumes relative to mass of substrate). The starting material may not fully dissolve; this is normal.

  • Activation (0°C): Cool the suspension to 0°C using an ice-water bath.

  • Addition: Add Thionyl Chloride (3.0 eq) dropwise via the addition funnel over 15–20 minutes.

    • Caution: The reaction is exothermic and evolves gas. Maintain temperature <10°C during addition.

  • Reflux: Remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction to Reflux (65°C) for 3–6 hours .

    • Monitoring: The suspension should gradually clarify as the ester forms (esters are generally more soluble). Monitor by TLC (System: 5% MeOH in DCM) or LC-MS.

  • Concentration: Once complete, cool the mixture to room temperature. Concentrate the solution in vacuo to remove solvent and excess thionyl chloride.

    • Note: Do not heat the rotovap bath above 45°C to avoid degradation.

  • Workup:

    • Resuspend the residue in DCM (20 vol).

    • Slowly pour the organic phase into a beaker containing cold Sat. NaHCO₃ . Stir vigorously until gas evolution (

      
      ) ceases and pH is neutral (~7-8).
      
    • Separate the layers.[6] Extract the aqueous layer once more with DCM.

    • Combine organic layers, dry over Anhydrous Na₂SO₄ , filter, and concentrate to dryness.

  • Purification: The crude product is often pure enough (>95%) for subsequent steps. If necessary, purify via:

    • Recrystallization: Dissolve in minimal hot EtOAc and precipitate with Hexanes/Heptane.

    • Flash Chromatography: Elute with 0-5% MeOH in DCM.

Method B: Sulfuric Acid Catalysis (Alternative)

Use only if Thionyl Chloride is unavailable or strictly prohibited.

  • Dissolve substrate in Methanol (20 vol).

  • Add conc.

    
     (0.5 eq) cautiously.
    
  • Reflux for 12–24 hours (significantly slower than Method A).

  • Workup requires careful neutralization to avoid hydrolysis of the newly formed ester.

Process Control & Characterization

In-Process Monitoring (LC-MS)
  • Starting Material (

    
     ~ 2.5 min):  MW 208.6 (
    
    
    )
  • Product (

    
     ~ 4.2 min):  MW 222.6 (
    
    
    )
  • Impurity (Hydrolysis): If water enters the system, the acid chloride reverts to the starting acid.[1]

  • Impurity (

    
    ):  8-methoxy derivative (
    
    
    ). Rare under acidic conditions.
Expected NMR Data (DMSO- )
  • Protons:

    • 
       4.0 ppm (s, 3H):  Methyl ester singlet (Characteristic diagnostic peak).
      
    • 
       8.2 - 9.0 ppm (m, 3H):  Aromatic protons of the quinoxaline ring. The protons ortho to the ester and chloro groups will be significantly deshielded.
      

Workflow Visualization

EsterificationWorkflowStartStart: 8-Cl-Quinoxaline-6-COOHSolventSuspend in Anhydrous MeOHStart->SolventCoolCool to 0°CSolvent->CoolAddSOCl2Add SOCl2 (3.0 eq) Dropwise(Exothermic, Gas Evolution)Cool->AddSOCl2RefluxReflux (65°C) for 3-6 HoursMonitor via TLC/LC-MSAddSOCl2->RefluxCheckConversion Complete?Reflux->CheckCheck->RefluxNo (<95%)ConcentrateConcentrate in vacuo(Remove MeOH/HCl/SO2)Check->ConcentrateYes (>95%)NeutralizePartition: DCM / Sat. NaHCO3(Neutralize pH 7-8)Concentrate->NeutralizeIsolateDry (Na2SO4) & ConcentrateNeutralize->IsolatePurifyOpt: Recrystallize (EtOAc/Hex)Isolate->PurifyFinalFinal Product:Methyl 8-Cl-quinoxaline-6-carboxylatePurify->Final

Figure 1: Decision logic and workflow for the Thionyl Chloride mediated esterification.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield Incomplete activation or hydrolysis during workup.Ensure

is fresh (colorless/light yellow, not dark red). Maintain strictly anhydrous conditions during reflux.
Sticky/Gummy Solid Presence of residual sulfur impurities.Wash the organic layer thoroughly with bicarbonate. Recrystallize from Ethanol.[5]
Side Product (MW 219) Nucleophilic attack by Methoxide.CRITICAL: Ensure the reaction remains acidic. Do NOT add base (e.g., TEA, DIPEA) during the reaction. Only neutralize after removing thionyl chloride.
Starting Material Remains Poor solubility limiting reaction.[2]Increase MeOH volume to 30 vol. Add a catalytic amount of DMF (1-2 drops) to facilitate acid chloride formation.

References

  • General Mechanism of Thionyl Chloride Esterification

    • Master Organic Chemistry. "Conversion of Carboxylic Acids to Acid Chlorides with SOCl2." Link

  • Quinoxaline Chemistry & Reactivity

    • ChemicalBook. "8-Chloroquinoxaline-6-carboxylic acid Properties." Link

  • Fischer Esterification Principles

    • LibreTexts Chemistry. "Fischer Esterification."[2][3] Link

  • Solubility Data for Heterocycles

    • Toku-E. "Solubility Data Resource."[8] Link

High-Efficiency Synthesis of Quinoxaline-6-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide

Part 1: Strategic Overview

Introduction

The condensation of 3,4-diaminobenzoic acid (3,4-DABA) with glyoxal is the foundational entry point for synthesizing quinoxaline-6-carboxylic acid derivatives.[1] This heterocyclic scaffold is a critical pharmacophore in drug discovery, serving as a core structure in:

  • Antiviral agents: Inhibitors of HIV-1 reverse transcriptase and influenza NS1A protein.[1][2]

  • Anticancer therapeutics: DNA-intercalating agents (e.g., Echinomycin analogues).[1]

  • Glutamate receptor antagonists: Specifically AMPA/kainate receptor ligands.[1]

While the reaction appears deceptively simple—a double condensation between a bis-nucleophile and a bis-electrophile—process consistency often suffers from issues like oligomerization of glyoxal, incomplete cyclization, or difficult purification due to the zwitterionic nature of the product.

This guide provides a validated, scalable protocol that prioritizes purity profile and atom economy , moving beyond generic textbook descriptions to address the nuances of bench-top execution.

Mechanistic Insight

The reaction proceeds via a double Schiff base formation. Unlike reactions with ketones (e.g., benzil), glyoxal is highly reactive and exists in aqueous solution as a mixture of hydrated oligomers. The key to success is ensuring the monomeric glyoxal is available for the nucleophilic attack by the diamine.

Key Mechanistic Steps:

  • Nucleophilic Attack: The more nucleophilic amine (para to the carboxyl group is slightly more electron-rich, though less sterically hindered) attacks a carbonyl of glyoxal.

  • Dehydration: Loss of water forms the first imine.

  • Cyclization: Intramolecular attack of the second amine.

  • Aromatization: Irreversible dehydration drives the formation of the stable pyrazine ring.

ReactionMechanism Figure 1: Mechanistic Pathway of Quinoxaline Ring Formation DABA 3,4-Diaminobenzoic Acid Inter1 Intermediate: Mono-imine DABA->Inter1 Nucleophilic Attack (-H2O) Glyoxal Glyoxal (aq. monomer) Glyoxal->Inter1 Nucleophilic Attack (-H2O) Inter2 Intermediate: Dihydroquinoxaline Inter1->Inter2 Cyclization Product Quinoxaline-6- carboxylic Acid Inter2->Product Aromatization (-H2O)

Figure 1: Stepwise condensation mechanism. The driving force is the formation of the aromatic pyrazine ring.

Part 2: Experimental Protocols

Protocol A: Standard Aqueous/Ethanolic Reflux (Recommended)

Best for: Gram-scale synthesis, high purity requirements, and routine lab work.

Reagents & Equipment:

  • 3,4-Diaminobenzoic acid (CAS: 619-05-6): 1.52 g (10 mmol)[1]

  • Glyoxal (40% w/w aqueous solution): 2.0 mL (~17 mmol, 1.7 eq)

  • Solvent: Ethanol (Absolute) / Water (1:1 v/v mixture)

  • Glacial Acetic Acid (Catalyst/Solvent modifier)

  • Equipment: 100 mL Round Bottom Flask (RBF), Reflux Condenser, Magnetic Stirrer, Oil Bath.

Step-by-Step Procedure:

  • Preparation of Diamine Solution:

    • In the 100 mL RBF, suspend 1.52 g of 3,4-diaminobenzoic acid in 20 mL of Ethanol .

    • Add 10 mL of warm distilled water and 1 mL of Glacial Acetic Acid .

    • Note: The acetic acid aids in protonating the carbonyls slightly and improves the solubility of the zwitterionic starting material.

    • Stir at 50°C until a clear or slightly translucent solution is obtained.

  • Addition of Glyoxal:

    • While stirring, add 2.0 mL of Glyoxal (40% aq) dropwise over 5 minutes.

    • Critical: Do not dump the glyoxal at once. A controlled addition prevents the formation of polymeric glyoxal by-products.

    • The solution will darken (often turning deep orange or brown), indicating imine formation.

  • Reflux:

    • Heat the reaction mixture to reflux (approx. 85-90°C) for 2 to 4 hours .

    • Monitoring: Monitor via TLC (Mobile phase: EtOAc/MeOH 4:1). The starting diamine (fluorescent blue under UV) should disappear.

  • Work-up & Isolation:

    • Cool the mixture to room temperature.

    • Precipitation: If the product does not crystallize spontaneously, reduce the volume by 50% using a rotary evaporator, then place the flask in an ice bath for 30 minutes.

    • Filter the precipitate using a Büchner funnel.

    • Wash: Wash the solid with cold water (2 x 10 mL) followed by a small amount of cold ethanol (5 mL) to remove unreacted glyoxal and colored impurities.

  • Purification (Optional but Recommended):

    • Recrystallize from hot Ethanol/Water (2:1) or DMF/Water if solubility is low.[1]

    • Dry in a vacuum oven at 60°C for 4 hours.

Expected Yield: 75–85% Appearance: Light brown to beige powder.[1]

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Best for: Library generation, rapid screening of derivatives.

Reagents:

  • 3,4-Diaminobenzoic acid: 152 mg (1.0 mmol)[1]

  • Glyoxal (40% aq): 0.2 mL (~1.7 mmol)

  • Solvent: Water (2 mL) or minimal Ethanol (1 mL)

Procedure:

  • Mix the diamine and glyoxal in a microwave-safe vial (10 mL).

  • Add solvent (Water is preferred for "Green" protocols).[1]

  • Irradiate at 160 W for 60–90 seconds (Target temp: 100–120°C).

  • Cool rapidly in an ice bath.

  • Filter and wash as described in Protocol A.

Advantages: Reaction time reduced from hours to minutes; often higher yields due to less thermal degradation.[1]

Part 3: Optimization & Data Analysis

Solvent & Catalyst Effects

The choice of solvent profoundly impacts the reaction rate and the ease of isolation.

EntrySolvent SystemCatalystTemperatureTimeYieldComments
1 EtOH/H₂O (1:1) AcOH (10%) Reflux 3 h 82% Optimal balance of solubility and rate.
2Water (Hydrothermal)None150°C (Sealed)20 min78%Green method; requires pressure vessel.[1]
3AcetonitrileZn(OTf)₂RT1 h90%High yield, but expensive catalyst/solvent.
4DMFNone100°C4 h65%Difficult work-up (removing DMF).[1]
Troubleshooting Guide

Issue 1: Low Solubility of Starting Material

  • Cause: 3,4-DABA is an amino-acid zwitterion.[1]

  • Solution: Use the hydrochloride salt of the diamine or add dilute HCl/Acetic acid to the reaction mixture. This protonates the amine, breaking the zwitterionic lattice, though the free base is the reactive species. The equilibrium allows the reaction to proceed.

Issue 2: Dark/Tar-like Product

  • Cause: Polymerization of glyoxal or oxidation of the diamine (which is air-sensitive).

  • Solution:

    • Use fresh Glyoxal solution (colorless, not yellow).

    • Conduct the reaction under an inert atmosphere (Nitrogen/Argon).

    • Add sodium bisulfite (trace) to the glyoxal stock to inhibit polymerization before use.

Issue 3: Product Analysis (NMR)

  • Validation: The product, Quinoxaline-6-carboxylic acid, has a distinct ¹H NMR pattern.[1]

    • Protons 2 & 3 (Pyrazine ring): Singlets or tight doublets around 8.9–9.0 ppm .[1]

    • Protons 5, 7, 8 (Benzene ring): Aromatic region 8.0–8.7 ppm .[1]

    • Note: Use DMSO-d₆ with a drop of DCl or NaOD to sharpen peaks if broadening occurs due to the carboxylic acid proton exchange.[1]

Part 4: References

  • Synthesis of 2,3-Diarylquinoxaline Carboxylic Acids in High-Temperature Water. Source: Thieme Connect (Synthesis).[1] Context: Describes hydrothermal conditions and decarboxylation side-reactions.

  • Microwave-Assisted Solvent-Free Synthesis of Quinoxaline Derivatives. Source: BenchChem / TSI Journals.[1] Context: Protocols for rapid microwave synthesis using glyoxal.[1]

  • Quinoxaline Derivatives and Applications: A State of the Art Review. Source: SciSpace / International Journal of Pharmaceutical Sciences. Context: Comprehensive review of biological activity and synthetic pathways.[3][4]

  • Aqueous-phase chemistry of glyoxal with multifunctional reduced nitrogen compounds. Source: Atmospheric Chemistry and Physics (ACP).[5] Context: Detailed mechanistic insight into glyoxal-amine condensation and oligomerization.

Sources

Application Notes & Protocols: Microwave-Assisted Synthesis of Quinoxaline Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Accelerating Discovery with Microwave-Assisted Synthesis

Quinoxaline and its derivatives represent a cornerstone in medicinal chemistry and materials science.[1] These nitrogen-containing heterocyclic compounds form the core scaffold of numerous pharmacologically active agents with a broad spectrum of activities, including antibacterial, antifungal, anticancer, antiviral, and anti-inflammatory properties.[2][3][4][5][6] The synthetic quinoxaline ring is a key component in several antibiotics and is actively being investigated for the treatment of metabolic and cardiovascular diseases.[2][3]

Traditionally, the synthesis of quinoxalines involves the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound, often requiring prolonged reaction times (hours to days), high temperatures, and the use of hazardous solvents.[7][8] These conventional methods can be energy-intensive and often result in modest yields and the formation of by-products, necessitating complex purification steps.

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative green chemistry technique that revolutionizes this process.[9][10][11] By utilizing microwave irradiation, chemical reactions can be completed in a fraction of the time required by conventional heating.[12][13] The core advantages of MAOS include:

  • Drastic Reduction in Reaction Time: Reactions are often completed in minutes instead of hours.[13][14]

  • Increased Product Yields and Purity: Rapid, uniform heating minimizes the formation of side products.[11][12]

  • Enhanced Energy Efficiency: Microwaves directly heat the reactants and solvent, not the vessel, leading to significant energy savings.[9][12]

  • Eco-Friendly Conditions: MAOS facilitates the use of greener solvents or even solvent-free conditions, aligning with the principles of sustainable chemistry.[7][10]

This guide provides an in-depth exploration of the principles, mechanisms, and practical protocols for the microwave-assisted synthesis of quinoxaline carboxylic acid derivatives, designed for researchers and professionals in drug development.

The Mechanism: How Microwave Energy Drives Quinoxaline Formation

The efficiency of MAOS stems from its unique heating mechanism, which differs fundamentally from conventional heating. Microwave energy interacts directly with polar molecules in the reaction mixture through two primary mechanisms: dipolar polarization and ionic conduction.[11][12][13]

In the context of quinoxaline synthesis, the condensation reaction between a 1,2-phenylenediamine and an α-keto acid (a 1,2-dicarbonyl equivalent) involves polar intermediates and transition states. These polar species align with the rapidly oscillating electric field of the microwaves. The resulting molecular friction and dielectric loss generate rapid and uniform heating throughout the bulk of the reaction mixture.[12] This process efficiently supplies the activation energy needed for the reaction, leading to a dramatic acceleration of the reaction rate.[12]

The general reaction proceeds via the condensation of the diamine with the dicarbonyl compound to form a diimine intermediate, which then cyclizes and aromatizes to yield the quinoxaline ring. Microwave irradiation accelerates each step of this cascade.

Quinoxaline_Synthesis_Workflow Reactants 1,2-Diamine + α-Keto Acid (or 1,2-Dicarbonyl) Setup Combine Reactants in Microwave-Safe Vessel (with/without solvent or catalyst) Reactants->Setup Microwave Microwave Irradiation (Set Power, Temp, Time) Setup->Microwave Workup Reaction Work-up (Cooling, Extraction/Filtration) Microwave->Workup Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Pure Quinoxaline Carboxylic Acid Derivative Purification->Product

Caption: General workflow for microwave-assisted quinoxaline synthesis.

Experimental Protocols: From Reagents to Product

The following protocols provide detailed, step-by-step methodologies for synthesizing quinoxaline derivatives using a dedicated microwave synthesizer. These protocols are designed to be robust and adaptable.

Protocol 1: Solvent-Free Synthesis of 2,3-Diphenylquinoxaline on Acidic Alumina

This protocol demonstrates a highly efficient and environmentally benign approach that eliminates the need for organic solvents during the reaction step.[7][15] Acidic alumina acts as both a catalyst and an energy transfer medium.

Materials and Reagents:

  • o-Phenylenediamine (1.1 mmol, 119 mg)

  • Benzil (1.0 mmol, 210 mg)

  • Acidic Alumina (approx. 200 mg)

  • Ethanol (for work-up)

  • Deionized Water

Equipment:

  • CEM Discover Microwave Synthesizer (or equivalent)

  • 10 mL microwave-safe reaction vessel with a snap-on cap

  • Magnetic stir bar

  • Mortar and pestle

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Preparation: In a clean, dry mortar, thoroughly grind together o-phenylenediamine (119 mg) and benzil (210 mg) with acidic alumina (200 mg) until a homogeneous, free-flowing powder is obtained.

  • Microwave Irradiation: Transfer the mixture into a 10 mL microwave vessel containing a magnetic stir bar. Place the open vessel inside the microwave cavity.

  • Reaction Conditions: Irradiate the mixture at 900 W for 3 minutes.[7] It is recommended to run in intervals (e.g., 6 x 30 seconds) to avoid overheating. Monitor for any color change (typically to a yellow or orange solid).

  • Work-up: After irradiation, allow the vessel to cool to room temperature. Add approximately 10 mL of ethanol to the solid mixture and boil briefly on a hotplate to dissolve the product.

  • Purification: Filter the hot mixture to remove the alumina. Wash the alumina with a small amount of hot ethanol. To the filtrate, add water dropwise until slight turbidity persists.

  • Isolation: Allow the solution to cool to room temperature and then place it in an ice bath to facilitate complete crystallization. Collect the solid product by vacuum filtration, wash with cold 50% aqueous ethanol, and dry in a vacuum oven.

Safety Precautions:

  • Always handle reagents in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Microwave synthesizers operate under high pressure and temperature; ensure you are properly trained on the equipment.

Protocol 2: Solution-Phase Synthesis of a Quinoxaline Derivative in Acetic Acid

This protocol utilizes a polar solvent that couples efficiently with microwave energy, ensuring rapid and uniform heating.[8]

Materials and Reagents:

  • o-Phenylenediamine (2.0 mmol, 216 mg)

  • Benzoin (an α-hydroxy ketone) (2.0 mmol, 424 mg)

  • Glacial Acetic Acid (2 mL)

  • Sodium Bicarbonate solution (saturated)

  • Ethanol (for recrystallization)

Equipment:

  • CEM Discover Microwave Synthesizer (or equivalent)

  • 10 mL microwave-safe pressure-rated tube with a cap

  • Magnetic stir bar

  • Filtration apparatus

Procedure:

  • Preparation: Place o-phenylenediamine (216 mg), benzoin (424 mg), and a magnetic stir bar into a 10 mL microwave tube.

  • Add Solvent: Add 2 mL of glacial acetic acid to the tube. Seal the vessel securely.

  • Microwave Irradiation: Place the vessel in the microwave synthesizer. Set the conditions to hold at a constant temperature of 120°C for 5 minutes with a power setting of 300 W. Ensure stirring is active.

  • Work-up: After the reaction is complete, allow the vessel to cool to a safe handling temperature (<50°C). Carefully open the vessel in a fume hood.

  • Neutralization & Precipitation: Pour the reaction mixture into a beaker containing ~20 mL of ice-cold water. Slowly neutralize the mixture with a saturated solution of sodium bicarbonate until effervescence ceases. The product should precipitate as a solid.

  • Isolation and Purification: Collect the crude solid by vacuum filtration. Wash the solid thoroughly with cold water. Recrystallize the product from hot ethanol to obtain pure crystals.

Data Presentation: MAOS vs. Conventional Heating

The advantages of microwave-assisted synthesis are most clearly demonstrated through a direct comparison with conventional heating methods.

Product/ReactantsMethodConditionsTimeYield (%)Reference
2,3-Diphenylquinoxaline (o-phenylenediamine + benzil)Microwave (Solvent-Free)Acidic Alumina, 900W3 min86%[7]
2,3-Diphenylquinoxaline (o-phenylenediamine + benzil)ConventionalReflux in Ethanol30 min~85%[13]
2-Phenylquinoxaline (o-phenylenediamine + benzoin)MicrowaveAcetic Acid, 450W3 min98%[8]
2-Phenylquinoxaline (o-phenylenediamine + benzoin)ConventionalReflux in Acetic Acid2 hours95%[8]
Substituted Quinoxaline (Pyridine-2,3-diamine + 1-Phenyl-propane-1,2-dione)MicrowaveMgBr₂·OEt₂, solvent-free1-2.5 min94%[4]
Substituted Quinoxaline (o-phenylenediamine + benzil)ConventionalReflux in MeOH3 hours80-85%[4]

Table 1: Comparison of microwave-assisted and conventional methods for quinoxaline synthesis.

Trustworthiness: A Self-Validating System

The reliability of these protocols is ensured through systematic monitoring and characterization, creating a self-validating workflow.

  • Reaction Monitoring: Progress should be monitored by Thin-Layer Chromatography (TLC). A small aliquot of the reaction mixture can be spotted against the starting materials. The disappearance of starting material spots and the appearance of a new product spot confirms the reaction is proceeding.

  • Product Characterization: The identity and purity of the final product must be confirmed using standard analytical techniques.

    • Melting Point: Compare the observed melting point with literature values. A sharp melting point is indicative of high purity.

    • NMR Spectroscopy (¹H and ¹³C): Provides definitive structural confirmation of the synthesized molecule.[3][8]

    • Mass Spectrometry: Confirms the molecular weight of the product.[4]

  • Reproducibility: The use of a dedicated microwave synthesizer with precise temperature, pressure, and power controls ensures that the reaction conditions are highly reproducible, leading to consistent results between batches.[3] This is a significant advantage over less controllable domestic microwave ovens.

Caption: The core reaction mechanism for forming the quinoxaline ring. (Note: Images are placeholders for chemical structures).

Conclusion

Microwave-assisted synthesis represents a superior methodology for the rapid and efficient production of quinoxaline carboxylic acid derivatives. By dramatically reducing reaction times, improving yields, and promoting greener chemical practices, MAOS empowers researchers to accelerate the discovery and development of novel therapeutic agents and advanced materials. The protocols and data presented herein provide a robust framework for implementing this powerful technology in the laboratory.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (2024).
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2025). MDPI.
  • Microwave Chemistry and its Applications. (2020). Research Journal of Pharmaceutical Dosage Forms and Technology.
  • RF Energy Industrial I Microwave-Driven Chemical Reactions. (n.d.). RFHIC.
  • Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. (2021).
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. (2007). SciSpace.
  • One-pot and efficient protocol for synthesis of quinoxaline derivatives. (2008).
  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applications. (2025).
  • Benign approaches for the microwave-assisted synthesis of quinoxalines. (2025).
  • Microwave assisted synthesis of some Traditional reactions. (2020). Asian Journal of Research in Chemistry.
  • Microwave-Assisted Synthesis of Quinoxaline Deriv
  • Microwave assisted synthesis, characterization and antibacterial activity of quinoxaline derivatives. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • New Quinoxalines with Biological Applic
  • Microwave-Assisted Synthesis of Quinoxaline Deriv
  • Quinoxaline, its derivatives and applications: A St

Sources

Application Notes & Protocols: Strategic Functionalization of the C-8 Position in Quinoxaline-6-Carboxylic Acid Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The quinoxaline core is a privileged scaffold in medicinal chemistry, forming the basis of numerous therapeutic agents due to its wide spectrum of biological activities.[1][2] The quinoxaline-6-carboxylic acid motif, in particular, offers a valuable platform for drug development, with the carboxylic acid group serving as a key interaction point or a handle for further modification. Functionalization of the C-8 position on this scaffold is of strategic importance as it allows for the modulation of the molecule's steric and electronic properties, significantly impacting its pharmacological profile, including potency, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of robust synthetic strategies for the targeted functionalization of the C-8 position, supported by detailed, field-proven protocols and mechanistic insights.

Introduction: The Strategic Value of C-8 Functionalization

Quinoxaline derivatives exhibit a remarkable range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[3][4][5] The substitution pattern on the benzo-ring of the quinoxaline system is a critical determinant of its biological function. The C-8 position, being peri to the N-1 nitrogen, provides a unique steric and electronic environment. Introducing substituents at this position can:

  • Influence Conformation: Induce specific torsional angles in appended groups, locking the molecule into a bioactive conformation.

  • Modulate Physicochemical Properties: Alter lipophilicity, polarity, and metabolic stability.

  • Establish New Pharmacophoric Interactions: Introduce hydrogen bond donors/acceptors, or hydrophobic groups to engage with new regions of a biological target.

However, the regioselective functionalization of the quinoxaline ring system presents a significant synthetic challenge due to the presence of multiple C-H bonds and the influence of the heterocyclic nitrogen atoms.[6] This document outlines three primary, reliable strategies to achieve selective C-8 functionalization: Directed ortho-Metalation (DoM) , C-H Activation , and a classic Halogenation/Cross-Coupling sequence.

Strategic Overview of Synthetic Pathways

The choice of synthetic strategy depends on the desired functional group, available starting materials, and functional group tolerance. The following diagram illustrates the primary pathways discussed in this guide.

G start Quinoxaline-6-carboxylic Acid dom Strategy 1: Directed ortho-Metalation (DoM) start->dom s-BuLi/TMEDA or LDA ch_act Strategy 2: C-H Activation start->ch_act Pd, Rh, or Ru Catalyst + Directing Group (optional) halogenation Strategy 3 (Step 1): C-8 Halogenation start->halogenation NBS, NIS, or I₂/HIO₃ inter1 C-8 Lithiated Intermediate dom->inter1 prod2 C-8 Functionalized Products (Direct C-C, C-N, C-O bonds) ch_act->prod2 inter2 8-Halo-quinoxaline- 6-carboxylic Acid halogenation->inter2 prod1 C-8 Functionalized Products (via Electrophilic Quench) inter1->prod1 E⁺ (e.g., I₂, R-CHO) coupling Strategy 3 (Step 2): Pd-Catalyzed Cross-Coupling inter2->coupling prod3 C-8 Functionalized Products (Suzuki, Buchwald-Hartwig, etc.) coupling->prod3

Caption: Key synthetic routes for C-8 functionalization.

Strategy 1: Directed ortho-Metalation (DoM)

Directed ortho-metalation is a powerful technique that utilizes a functional group on an aromatic ring to direct deprotonation by a strong base to an adjacent position.[7][8] In the quinoxaline-6-carboxylic acid scaffold, the carboxylate group (formed in situ by initial deprotonation with the organolithium base) can act as an effective Directed Metalation Group (DMG), guiding lithiation specifically to the C-5 and C-7 positions. However, the N1 and N4 atoms of the quinoxaline ring itself also exert a directing effect, increasing the kinetic acidity of the peri C-8 and C-5 protons. The interplay of these directing effects, often favoring the C-8 position due to chelation, allows for regioselective functionalization.

Causality Behind Experimental Choices:

  • Base: A strong, non-nucleophilic base is required. Lithium diisopropylamide (LDA) or sec-butyllithium (s-BuLi) with a chelating agent like N,N,N',N'-tetramethylethylenediamine (TMEDA) are commonly used.[9] s-BuLi/TMEDA is often more effective for deprotonating less acidic C-H bonds.

  • Temperature: Reactions are conducted at low temperatures (-78 °C) to prevent side reactions, such as addition of the organolithium reagent to the quinoxaline ring or degradation of the lithiated intermediate.

  • Electrophile: The choice of electrophile determines the functional group introduced. A wide range of electrophiles can be used to quench the organolithium intermediate.

Protocol 3.1: DoM and Iodination at the C-8 Position

This protocol describes the formation of the C-8 lithiated species followed by quenching with iodine, a crucial intermediate for subsequent cross-coupling reactions.

Materials and Reagents:

  • Quinoxaline-6-carboxylic acid

  • sec-Butyllithium (s-BuLi, 1.4 M in cyclohexane)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Iodine (I₂)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add quinoxaline-6-carboxylic acid (1.0 eq). Dissolve it in anhydrous THF (approx. 0.1 M concentration).

  • Chelation: Add TMEDA (2.5 eq) to the solution and cool the mixture to -78 °C using a dry ice/acetone bath.

  • Metalation: Slowly add s-BuLi (2.2 eq) dropwise via syringe over 15 minutes. The solution will typically develop a deep color. Stir the reaction at -78 °C for 1.5 hours. This step generates the C-8 lithiated dianion.

  • Electrophilic Quench: In a separate flask, dissolve iodine (I₂, 1.5 eq) in anhydrous THF. Add this iodine solution dropwise to the reaction mixture at -78 °C. Stir for an additional hour at this temperature.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature.

  • Add saturated aqueous Na₂S₂O₃ to quench excess iodine (the color will fade).

  • Adjust the pH to ~4-5 with 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel or by recrystallization to yield 8-iodo-quinoxaline-6-carboxylic acid.

Self-Validation:

  • Reaction Monitoring: Progress can be monitored by taking aliquots, quenching them with D₂O, and analyzing by ¹H NMR or LC-MS to check for deuterium incorporation at the C-8 position.

  • Product Confirmation: The final product should be characterized by ¹H NMR (disappearance of the C-8 proton signal and shifts in adjacent protons), ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Strategy 2: Transition Metal-Catalyzed C-H Activation

Direct C-H activation is an increasingly powerful and atom-economical strategy that avoids the need for pre-functionalized substrates.[10][11] For quinoline and quinoxaline systems, the N1 atom can act as an endogenous directing group, facilitating the formation of a metallacyclic intermediate that positions the catalyst for selective C-H cleavage at the C-8 position.[12][13][14] Palladium, Rhodium, and Ruthenium catalysts are commonly employed for these transformations.

Causality Behind Experimental Choices:

  • Catalyst: Rh(III) and Ru(II) catalysts are particularly effective for C-H activation directed by aza-heterocycles.[13][15] They are often used for olefination, arylation, and alkylation reactions.

  • Oxidant: Many C-H activation cycles require an oxidant (e.g., Ag₂CO₃, Cu(OAc)₂) to regenerate the active catalytic species.

  • Directing Group: While the quinoxaline nitrogen can serve as a directing group, sometimes an external or traceless directing group (like an N-oxide) is used to enhance reactivity and selectivity.[12][16] For the quinoxaline-6-carboxylic acid, the intrinsic directing ability of the ring nitrogen is often sufficient.

Protocol 4.1: Rh(III)-Catalyzed C-8 Alkenylation with an Activated Olefin

This protocol outlines a representative C-H olefination reaction at the C-8 position using a Rh(III) catalyst.

Materials and Reagents:

  • Quinoxaline-6-carboxylic acid

  • [CpRhCl₂]₂ (Cp = pentamethylcyclopentadienyl)

  • Silver carbonate (Ag₂CO₃) or Cesium acetate (CsOAc)

  • Ethyl acrylate (or other activated olefin)

  • Anhydrous 1,2-dichloroethane (DCE) or tert-amyl alcohol

  • Celpure® or Celite®

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, combine quinoxaline-6-carboxylic acid (1.0 eq), ethyl acrylate (2.0-3.0 eq), [Cp*RhCl₂]₂ (2.5 mol%), and Ag₂CO₃ (1.0 eq) or CsOAc (1.0 eq) as the additive/base.

  • Inert Atmosphere: Evacuate and backfill the tube with argon or nitrogen three times.

  • Solvent Addition: Add anhydrous DCE via syringe.

  • Reaction: Seal the tube and place it in a preheated oil bath at 100-120 °C. Stir vigorously for 12-24 hours.

  • Work-up: Cool the reaction to room temperature. Dilute with dichloromethane (DCM) and filter through a pad of Celite® to remove metal salts.

  • Purification: Concentrate the filtrate in vacuo. Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the C-8-alkenylated product.

Self-Validation:

  • Reaction Monitoring: Monitor by LC-MS to track the consumption of starting material and formation of the product.

  • Product Confirmation: Characterize by ¹H NMR (appearance of vinyl proton signals), ¹³C NMR, and HRMS to confirm the structure and mass of the desired product.

G cluster_0 Simplified Rh(III) Catalytic Cycle for C-8 Alkenylation A [Cp*Rh(III)X₂]₂ B Cp*Rh(III)(Quinox)X₂ (Coordination) A->B + Quinoxaline - HX C Five-membered Rhodacycle Intermediate (C-H Activation) B->C Base - HX D Alkene Coordination Complex C->D + Alkene E Migratory Insertion Product D->E Migratory Insertion F C-8 Alkenylated Product (β-Hydride Elimination) E->F β-Hydride Elimination F->B + [Rh(I)] -> [Rh(III)] (Oxidant)

Caption: Simplified C-H activation catalytic cycle.

Strategy 3: Halogenation and Palladium-Catalyzed Cross-Coupling

This two-step sequence is arguably the most versatile and widely applicable strategy. It involves the initial regioselective installation of a halogen (typically bromine or iodine) at the C-8 position, creating a synthetic "handle." This halo-intermediate can then participate in a vast array of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling (C-C Bond Formation)

The Suzuki-Miyaura coupling reaction is a robust method for forming carbon-carbon bonds by coupling an organoboron species with an organic halide.[17][18][19]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: A palladium(0) source is required. Pd(PPh₃)₄ is a classic choice, while more modern systems use a Pd(II) precatalyst (like Pd(OAc)₂) with a phosphine ligand (e.g., SPhos, XPhos) that facilitates the catalytic cycle.[20][21]

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃) is essential to activate the boronic acid for the transmetalation step.[17]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, DME, toluene) and water is often used to dissolve both the organic and inorganic reagents.

Protocol 5.1: Suzuki-Miyaura Coupling of 8-Iodo-quinoxaline-6-carboxylic Acid

Materials and Reagents:

  • 8-Iodo-quinoxaline-6-carboxylic acid (from Protocol 3.1)

  • Aryl- or heteroaryl-boronic acid (1.2-1.5 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 5 mol%)

  • SPhos (10 mol%)

  • Potassium carbonate (K₂CO₃, 3.0 eq)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • Reaction Setup: To a microwave vial or Schlenk tube, add 8-iodo-quinoxaline-6-carboxylic acid (1.0 eq), the boronic acid (1.2 eq), Pd(OAc)₂ (0.05 eq), SPhos (0.10 eq), and K₂CO₃ (3.0 eq).

  • Degassing: Evacuate and backfill the vessel with argon three times. Add the degassed dioxane/water solvent mixture.

  • Reaction: Seal the vessel and heat in an oil bath at 80-100 °C (or use microwave irradiation) for 2-12 hours, until TLC or LC-MS indicates consumption of the starting material.

  • Work-up: Cool to room temperature, dilute with water, and acidify with 1M HCl to pH ~4-5 to precipitate the product.

  • Extraction: Extract with ethyl acetate or filter the resulting solid. If extracting, wash the organic layer with brine, dry over MgSO₄, and concentrate.

  • Purification: Purify the crude product by flash column chromatography or recrystallization to obtain the 8-aryl-quinoxaline-6-carboxylic acid.

Buchwald-Hartwig Amination (C-N Bond Formation)

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine, enabling the formation of C-N bonds.[22][23][24]

Causality Behind Experimental Choices:

  • Catalyst/Ligand: This reaction is highly dependent on the choice of a bulky, electron-rich phosphine ligand. Ligands like XPhos, RuPhos, or Josiphos are often used with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[25]

  • Base: A strong, non-nucleophilic base is required for the deprotonation of the amine. Sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) are common choices.

Protocol 5.2: Buchwald-Hartwig Amination of 8-Bromo-quinoxaline-6-carboxylic Acid

Materials and Reagents:

  • 8-Bromo-quinoxaline-6-carboxylic acid (prepared similarly to Protocol 3.1, using NBS or Br₂)

  • Primary or secondary amine (1.2-1.5 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol%)

  • XPhos (10 mol%)

  • Sodium tert-butoxide (NaOt-Bu, 2.0 eq)

  • Anhydrous Toluene or Dioxane

Procedure:

  • Reaction Setup: In a glovebox, add Pd₂(dba)₃ (0.025 eq), XPhos (0.10 eq), and NaOt-Bu (2.0 eq) to an oven-dried Schlenk tube.

  • Add 8-bromo-quinoxaline-6-carboxylic acid (1.0 eq).

  • Inert Atmosphere: Remove the tube from the glovebox, add the amine (1.2 eq) and anhydrous toluene under a counterflow of argon.

  • Reaction: Seal the tube and heat in an oil bath at 90-110 °C for 4-24 hours.

  • Work-up: Cool to room temperature. Carefully quench with saturated aqueous NH₄Cl.

  • Extraction & Purification: Acidify with 1M HCl to pH ~6-7 and extract with ethyl acetate. Wash the organic layers, dry, and concentrate. Purify by column chromatography on silica gel.

Data Summary Table

The following table summarizes typical conditions and outcomes for the strategies discussed. Yields are representative and highly substrate-dependent.

StrategyKey ReagentsTemp.TimeTypical YieldScope & Remarks
DoM / Iodination s-BuLi, TMEDA, I₂-78 °C2-3 h60-85%Provides a key intermediate for cross-coupling. Requires strictly anhydrous/anaerobic conditions.
C-H Alkenylation [Cp*RhCl₂]₂, Ag₂CO₃100-120 °C12-24 h50-90%Atom-economical. Best with activated olefins. Catalyst can be expensive.
Suzuki Coupling Pd(OAc)₂, SPhos, K₂CO₃80-100 °C2-12 h70-95%Highly versatile for C-C bonds. Wide range of commercial boronic acids available.
Buchwald-Hartwig Pd₂(dba)₃, XPhos, NaOt-Bu90-110 °C4-24 h65-90%Premier method for C-N bond formation. Requires careful exclusion of air and moisture.

Conclusion

The functionalization of the C-8 position of quinoxaline-6-carboxylic acid is a critical step in the synthesis of novel drug candidates and molecular probes. This guide has detailed three robust and versatile strategies—Directed ortho-Metalation, C-H Activation, and Halogenation/Cross-Coupling—to achieve this transformation. By understanding the causality behind the choice of reagents and conditions, researchers can effectively select and optimize the appropriate synthetic route to access a diverse range of C-8 substituted analogs for further investigation. The protocols provided herein serve as a validated starting point for the synthesis of these valuable chemical entities.

References

  • Asif, M. (2017). A review on various synthetic methods and biological activities of quinoxaline containing compounds. Beni-Suef University Journal of Basic and Applied Sciences, 6(3), 266-284.
  • Chen, X., Engle, K. M., Wang, D. H., & Yu, J. Q. (2009). Palladium(II)‐Catalyzed C−H Activation/C−C Cross‐Coupling Reactions: Versatility and Practicality.
  • Sharma, R., Kumar, R., Kumar, I., & Sharma, U. (2015). RhIII‐Catalyzed Dehydrogenative Coupling of Quinoline N‐Oxides with Alkenes: N‐Oxide as Traceless Directing Group for Remote C−H Activation. European Journal of Organic Chemistry, 2015(34), 7519-7528.
  • Dhiman, A. K., Gupta, S. S., Sharma, R., Kumar, R., & Sharma, U. (2018). Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. The Journal of Organic Chemistry, 83(20), 12436-12448. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]

  • Recent advances in the reactions of C8-functionalization of substituted tetrahydroquinolines under ruthenium catalyst. (2025). ResearchGate. Available at: [Link]

  • Snieckus, V. (2021). Directed Ortho Metalation in 2021: A Tribute to Victor Snieckus. ResearchGate. Available at: [Link]

  • Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, W. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4199. Available at: [Link]

  • Rh(III)-Catalyzed C(8)-H Functionalization of Quinolines via Simultaneous C-C and C-O Bond Formation: Direct Synthesis of Quinoline Derivatives with Antiplasmodial Potential. (2018). ResearchGate. Available at: [Link]

  • C−H Functionalization of Quinoxalines. (2025). ResearchGate. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. Topics in current chemistry, 374(3), 22. Available at: [Link]

  • Nakkirala, V., et al. (2013). A Simple and efficient protocol for the synthesis of quinoxalines catalyzed by pyridine.
  • C-8 functionalization of quinoline. (n.d.). ResearchGate. Available at: [Link]

  • Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Available at: [Link]

  • Chupakhin, O. N., et al. (2007). Synthesis of quinoxaline derivatives via aromatic nucleophilic substitution of hydrogen. Organic & Biomolecular Chemistry, 5(6), 914-920.
  • Recent Developments in Direct C–H Functionalization of Quinoxalin-2(1H)-Ones via Heterogeneous Catalysis Reactions. (2023). MDPI. Available at: [Link]

  • Quinoxaline, its derivatives and applications: A state of the art review. (n.d.). SciSpace. Available at: [Link]

  • Synthesis of novel quinoxaline carboxylic acid derivatives for antimicrobial investigation. (2002). ResearchGate. Available at: [Link]

  • GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. (2011). TSI Journals. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • Głowacki, E. D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17973-17983.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Snieckus, V. (n.d.). Directed ortho Metalation: Soon to be a Textbook Reaction? Available at: [Link]

  • Zhang, Y., et al. (2022). Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. European Journal of Medicinal Chemistry, 232, 114193.
  • Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (2008). Technical University of Denmark. Available at: [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. (2024). MDPI. Available at: [Link]

  • A State-Of-The-Art Overview of Quinoxaline, Its Derivatives, and Applic
  • Directed Ortho Metalation Guide. (n.d.). Scribd. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. (2025). ResearchGate. Available at: [Link]

  • Mortier, J. (n.d.). 07- DIRECTED ORTHO METALATION. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. (n.d.). SciSpace. Available at: [Link]

  • Functionalized quinoxalinones as privileged structures with broad-ranging pharmacological activities. (2025). ResearchGate. Available at: [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. Current Medicinal Chemistry, 29(13).
  • Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Available at: [Link]

Sources

Troubleshooting & Optimization

improving solubility of 8-chloroquinoxaline-6-carboxylic acid in organic solvents

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the solubility challenges associated with 8-chloroquinoxaline-6-carboxylic acid , a critical intermediate in the synthesis of bioactive quinoxaline derivatives.

The content is structured to provide actionable, high-level troubleshooting for researchers encountering "brick dust" properties—compounds with high melting points and poor solubility in standard organic solvents.

Chemical Profile & Solubility Challenge

Compound: 8-chloroquinoxaline-6-carboxylic acid CAS: 1448852-99-0 (Generic Ref) Molecular Weight: 208.6 g/mol Predicted pKa: ~3.0–3.5 (Carboxylic acid), ~0.6 (Quinoxaline N-protonation)

The "Brick Dust" Phenomenon

This compound exhibits poor solubility in standard organic solvents (DCM, EtOAc, Toluene) due to two primary factors:

  • Strong Intermolecular H-Bonding: The carboxylic acid moieties form stable dimers in the solid state.

  • 
    -
    
    
    
    Stacking:
    The planar quinoxaline ring system facilitates tight packing (high lattice energy), evidenced by its high melting point (>240 °C).

To dissolve this compound, you must disrupt these intermolecular forces using polarity , pH manipulation , or temperature .

Troubleshooting & FAQs

Direct solutions for common experimental roadblocks.

Q1: The compound will not dissolve in DCM or Ethyl Acetate for my acylation reaction. What are my alternatives?

Diagnosis: DCM and EtOAc are insufficiently polar to break the carboxylic acid dimers or solvate the polar heterocycle. Solution:

  • Option A (Cosolvent System): Use a mixture of THF/DMF (9:1) . The DMF disrupts hydrogen bonding, while THF maintains compatibility with many reagents.

  • Option B (In-Situ Solubilization): If your reaction tolerates base, add 1.1–2.0 equivalents of a tertiary amine (e.g., DIPEA or TEA ).

    • Mechanism: This deprotonates the carboxylic acid (forming the carboxylate salt), which is significantly more soluble in organic media due to charge delocalization and lipophilic counter-ion association.

Q2: I see a "gum" or oil instead of a precipitate during acid workup. How do I fix this?

Diagnosis: The compound is partially protonated or trapped in an emulsion with organic impurities. Solution:

  • Adjust pH: Ensure the aqueous layer is fully acidified to pH 2–3 (below the pKa of ~3.1) to ensure the neutral, insoluble form predominates.

  • Sonication: Sonicate the biphasic mixture. This promotes crystal nucleation over oiling.

  • Salting Out: Add saturated NaCl (brine) to the aqueous layer to decrease the solubility of the organic intermediate (Salting-out effect).

Q3: How do I purify this compound without using DMSO/DMF (high boiling point solvents)?

Diagnosis: Removal of high-boiling solvents is tedious. Solution:

  • Acid-Base Extraction:

    • Dissolve the crude solid in 0.5 M NaOH (aq). Filter off any insoluble non-acidic impurities.

    • Wash the aqueous layer with DCM (removes non-polar byproducts).

    • Slowly acidify the aqueous layer with 1 M HCl to pH 3 while stirring vigorously. The pure acid should precipitate as a fine solid.

  • Recrystallization: Use Acetic Acid/Water or Ethanol (hot).

Decision Matrix: Solvent Selection

This diagram guides you to the correct solvent system based on your experimental goal.

SolventSelection Start Goal: Solubilize 8-chloroquinoxaline-6-COOH Reaction Perform Reaction Start->Reaction Analysis Analysis (NMR/LCMS) Start->Analysis Purification Purification/Workup Start->Purification NonPolar Requires Non-Polar Solvent? (e.g., Friedel-Crafts) Reaction->NonPolar NMR NMR Solvent Analysis->NMR LCMS LCMS Mobile Phase Analysis->LCMS Precip Precipitation Purification->Precip Protect Strategy: Ester Protection (Methyl/t-Butyl ester) NonPolar->Protect Yes Polar Tolerates Polar Solvents? NonPolar->Polar No UseDMF Use DMF, DMSO, or NMP Polar->UseDMF Yes BaseTol Base Tolerated? Polar->BaseTol No (Need volatile) SaltForm Add DIPEA/TEA (Soluble in DCM/THF) BaseTol->SaltForm Yes DMSOd6 DMSO-d6 + 1 drop NaOD (Sharpens peaks) NMR->DMSOd6 MeCN MeCN/Water + 0.1% Formic Acid (Good solubility) LCMS->MeCN AcidBase Dissolve in NaOH(aq) -> Filter -> Acidify Precip->AcidBase

Caption: Logical workflow for selecting solvent systems based on experimental intent (Reaction, Analysis, or Purification).

Quantitative Data: Solvent Compatibility Table

Solvent ClassSpecific SolventSolubility RatingApplication Notes
Polar Aprotic DMSO, DMF, NMPHigh Best for reactions. Hard to remove.
Polar Protic Methanol, EthanolModerate (Hot) Good for recrystallization. Poor at RT.
Chlorinated DCM, ChloroformVery Low Insoluble unless derivatized or salt formed.
Ethers THF, 1,4-DioxaneLow/Moderate Soluble with added base (TEA/DIPEA).
Hydrocarbons Hexane, TolueneInsoluble Antisolvents for precipitation.
Aqueous Water (pH < 3)Insoluble Used to precipitate product.
Aqueous Water (pH > 8)High Forms soluble carboxylate salt.

Advanced Protocol: Lipophilic Salt Formation

Use this method to dissolve the acid in DCM or THF for acylation or coupling reactions.

Theory: Converting the carboxylic acid to a lipophilic ammonium salt disrupts the crystal lattice and increases compatibility with non-polar organic solvents.

Step-by-Step:

  • Suspension: Suspend 1.0 mmol of 8-chloroquinoxaline-6-carboxylic acid in 5 mL of anhydrous DCM (or THF). The mixture will be a slurry.

  • Activation: Add 2.0 mmol of DIPEA (Diisopropylethylamine) dropwise.

  • Observation: The slurry should clear to a homogeneous solution within 5–10 minutes as the ammonium salt forms.

    • Note: If it does not clear, add a minimal amount of DMF (0.5 mL) as a catalyst for solubilization.

  • Reaction: Proceed with the addition of your reagent (e.g., Thionyl chloride, HATU, or amine).

References

  • PubChem. (n.d.). 8-chloroquinoxaline-6-carboxylic acid (Compound Summary). National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties. Retrieved March 3, 2026, from [Link]

  • Master Organic Chemistry. (2010). Table of pKa Values. Retrieved March 3, 2026, from [Link]

purification of 8-chloroquinoxaline-6-carboxylic acid by recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the purification of 8-chloroquinoxaline-6-carboxylic acid (CAS: 1448852-99-0)[1][2]. This portal is designed for researchers, analytical chemists, and drug development professionals. Below, you will find field-proven standard operating procedures (SOPs), thermodynamic rationales for solvent selection, and a comprehensive troubleshooting matrix to resolve common crystallization bottlenecks.

Knowledge Base: Chemical Causality & Solvent Selection

Purifying 8-chloroquinoxaline-6-carboxylic acid presents unique thermodynamic challenges. The molecule features a rigid, planar quinoxaline core with two basic nitrogen atoms (hydrogen bond acceptors), a strongly hydrogen-bonding carboxylic acid moiety, and an electron-withdrawing, lipophilic chlorine atom at the 8-position[3].

Because carboxylic acids tend to form stable intermolecular dimers in non-polar solvents, and the quinoxaline nitrogens can participate in extensive hydrogen-bonding networks, solvent selection must precisely balance polarity and disruption of these networks to allow proper crystal lattice formation[4].

Quantitative Solvent Screening Matrix

Data synthesized from established quinoxaline carboxylic acid purification protocols[4][5][6][7].

Solvent SystemPolarity IndexBoiling Point (°C)Solvation Mechanism & Suitability
1,4-Dioxane 4.8101.1Optimal. High boiling point allows dissolution of recalcitrant chlorinated quinoxalines; yields highly pure crystals[7].
Ethanol (Absolute) 5.278.3Excellent. Protic nature effectively disrupts carboxylic acid dimers. Standard for general quinoxaline derivatives[4].
Ethyl Acetate 4.477.1Moderate. Good for removing lipophilic impurities, but the acid may exhibit poor solubility even at reflux[5].
DMF / Water (3:1) ~6.4~100.0Fallback. Used only if the crude product is highly amorphous or heavily contaminated with polymeric tars.

Standard Operating Procedure (SOP): Recrystallization Workflow

The following protocol utilizes 1,4-dioxane or absolute ethanol, which are the gold standards for substituted quinoxaline-carboxylic acids[4][7].

Step 1: Hot Dissolution

  • Weigh the crude 8-chloroquinoxaline-6-carboxylic acid and transfer it to a round-bottom flask equipped with a reflux condenser.

  • Add the chosen solvent (e.g., 1,4-dioxane) incrementally while heating the suspension to a gentle reflux (approx. 100 °C for dioxane)[7].

  • Causality Note: Add only enough solvent to dissolve the solid completely at the boiling point. Excess solvent drastically reduces the final recovery yield.

Step 2: Decolorization & Clarification (Optional but Recommended)

  • If the solution is dark brown/black (indicating tar formation from unreacted diamines), cool slightly and add 5–10% (w/w) activated charcoal[5].

  • Boil for 5 minutes, then perform a rapid hot gravity filtration through a fluted filter paper or a pre-heated Celite pad to remove the charcoal and insoluble impurities.

Step 3: Controlled Nucleation & Crystallization

  • Allow the clarified, hot filtrate to cool slowly to room temperature undisturbed.

  • Causality Note: Slow cooling favors the thermodynamic product (large, pure crystals) over the kinetic product (small, impure powder trapping mother liquor).

  • Once room temperature is reached, transfer the flask to an ice bath (0–5 °C) for 1 hour to depress solubility and maximize precipitation[4].

Step 4: Isolation & Drying

  • Collect the crystals via vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a minimal volume of ice-cold solvent to displace the impurity-laden mother liquor without redissolving the product.

  • Dry the crystals in a vacuum oven at 50–60 °C to a constant weight to remove residual solvent trapped in the crystal lattice.

Workflow A Crude 8-Chloroquinoxaline- 6-Carboxylic Acid B Dissolution in Hot Solvent (1,4-Dioxane or EtOH) A->B C Hot Filtration (Remove Charcoal/Insolubles) B->C D Controlled Cooling (Room Temp -> Ice Bath) C->D E Crystallization Phase D->E F Vacuum Filtration & Cold Solvent Wash E->F G Drying in Vacuo (Constant Weight) F->G

Workflow for the recrystallization of 8-chloroquinoxaline-6-carboxylic acid.

Troubleshooting Matrix & Decision Tree

Troubleshooting Start Identify Issue Issue1 Oiling Out (Phase Separation) Start->Issue1 Issue2 No Crystallization (Supersaturation) Start->Issue2 Issue3 Colored Impurities (Trapped in lattice) Start->Issue3 Sol1 Reheat & add co-solvent (e.g., Water) or lower initial concentration Issue1->Sol1 Sol2 Scratch glass surface, add seed crystal, or reduce solvent volume Issue2->Sol2 Sol3 Add activated carbon during hot dissolution, then hot filter Issue3->Sol3

Troubleshooting decision tree for common recrystallization failures.

Frequently Asked Questions (FAQs)

Q: My product is "oiling out" (forming a biphasic liquid) instead of crystallizing. How do I fix this? A: Oiling out occurs when the solute precipitates at a temperature above its melting point (often depressed by impurities), or when the solvent affinity is poorly matched. For chlorinated quinoxalines, this frequently happens in mixed aqueous systems. Resolution: Reheat the mixture until it forms a homogenous solution. Add a small amount of a miscible co-solvent (like ethanol or acetic acid) to adjust the polarity, or slightly increase the total solvent volume, then cool the mixture much more slowly.

Q: How does the 8-chloro substituent specifically affect the purification process? A: The electron-withdrawing chlorine atom increases the lipophilicity of the quinoxaline core and alters the molecular dipole moment[3]. This generally decreases its solubility in highly polar aqueous systems compared to an unsubstituted quinoxaline-carboxylic acid. Consequently, you must rely on organic solvents with higher boiling points (like 1,4-dioxane) to achieve the necessary concentration gradient between boiling and freezing temperatures[7].

Q: Even after an ice bath, no crystals are forming. What is the mechanistic cause? A: You have likely created a supersaturated solution. The activation energy required to form the initial crystal nucleus has not been overcome. Resolution: Introduce a nucleation site. You can do this by vigorously scratching the inside of the glass flask with a glass stirring rod (which releases microscopic glass shards that act as nucleation centers) or by adding a microscopic "seed crystal" of pure 8-chloroquinoxaline-6-carboxylic acid from a previous batch. If this fails, you have used too much solvent; you must distill off 30–50% of the solvent under vacuum and try cooling again.

Q: Can I use acetic acid as a recrystallization solvent? A: While glacial acetic acid is an excellent solvent for synthesizing quinoxalines (often used as a catalyst and solvent for the condensation of o-phenylenediamines with diketones)[7], it is difficult to remove completely during the drying phase due to its high boiling point and strong hydrogen bonding with the basic quinoxaline nitrogens. It is better used as a co-solvent (1-5%) in ethanol rather than the primary recrystallization medium[8].

References

  • PubChemLite. 8-chloroquinoxaline-6-carboxylic acid (C9H5ClN2O2) Structural Information & Properties. Retrieved from: [Link]

  • MDPI. Synthesis, Spectral Studies and Antimicrobial Activity of Quinoxazolines. Retrieved from: [Link]

  • MDPI. Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. Retrieved from:[Link]

Sources

Technical Support Center: Troubleshooting Regioisomeric Impurities in 8-Chloroquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. This guide is designed for researchers, synthesis chemists, and drug development professionals facing the notoriously difficult challenge of separating 8-chloroquinoxaline from its 5-chloroquinoxaline regioisomer. As Senior Application Scientists, we have structured this guide to move beyond basic steps, providing the mechanistic causality behind impurity formation and self-validating protocols to ensure your workflows succeed.

Mechanistic Causality: Why Do These Impurities Form?

Understanding the root cause of regioisomer formation is the first step in troubleshooting. When synthesizing substituted 8-chloroquinoxalines via the condensation of 3-chloro-1,2-phenylenediamine with an unsymmetrical 1,2-dicarbonyl compound (e.g., pyruvaldehyde or ethyl glyoxalate), two competing cyclization pathways occur.

The amino group at the 2-position (ortho to the chlorine) is sterically hindered and electronically deactivated by the strong inductive electron-withdrawing effect of the adjacent chlorine atom[1]. Consequently, the 1-amino group acts as the primary nucleophile. Depending on the electrophilicity of the dicarbonyl carbons and the reaction temperature, kinetic versus thermodynamic control dictates the final ratio of 8-chloro (target) to 5-chloro (impurity) isomers[2].

Because these positional isomers share identical molecular weights, similar dipole moments, and nearly identical pKa values, they frequently co-elute on standard normal-phase silica and co-crystallize, rendering traditional purification ineffective[2].

Mechanism Diamine 3-Chloro-1,2- phenylenediamine PathA Kinetic Attack (Less Hindered NH2) Diamine->PathA PathB Thermodynamic Attack (More Hindered NH2) Diamine->PathB Dicarbonyl Unsymmetrical 1,2-Dicarbonyl Dicarbonyl->PathA Dicarbonyl->PathB Iso8 8-Chloroquinoxaline (Target) PathA->Iso8 Iso5 5-Chloroquinoxaline (Impurity) PathB->Iso5

Reaction mechanism showing parallel formation of 8-chloro and 5-chloro quinoxaline regioisomers.

Troubleshooting Guide: Separation Strategies

If you are currently staring at a single, unresolved spot on your TLC plate, you must switch your separation mechanism.

Strategy A: Supercritical Fluid Chromatography (SFC)
  • The Issue: Normal-phase silica relies on polarity differences, which are negligible between these isomers.

  • The Solution: SFC using a chiral stationary phase (e.g., ChiralPak IA) is the gold standard for separating rigid regioisomers[3]. The unique density and viscosity of supercritical CO₂ enhance mass transfer and exploit minute 3D spatial differences between the 5-chloro and 8-chloro positions, resolving isomers that normal HPLC cannot[3].

Strategy B: Acid-Base Extraction & Fractional Crystallization
  • The Issue: Preparative SFC is expensive and not always available for large-scale (kg) batches.

  • The Solution: If your quinoxaline derivative contains an ionizable group (e.g., a carboxylic acid at the 2-position), acid-base extraction is a robust method[2]. Forming a salt with a bulky amine (like dicyclohexylamine) can exaggerate the solubility differences between the two isomers, allowing for fractional crystallization[2].

G Start Crude Reaction Mixture (8-Chloro & 5-Chloro Quinoxalines) TLC Analytical HPLC / TLC Check Resolution Start->TLC Decision Is Resolution (Rs) > 1.5? TLC->Decision SFC Preparative SFC (ChiralPak IA, CO2/MeOH) Decision->SFC No (Co-elution) Cryst Fractional Crystallization (Acid-Base Salt Formation) Decision->Cryst Yes (Ionizable group present) Pure8 Pure 8-Chloroquinoxaline (Target Isomer) SFC->Pure8 Pure5 Pure 5-Chloroquinoxaline (Impurity) SFC->Pure5 Cryst->Pure8

Decision tree workflow for separating 8-chloro and 5-chloro quinoxaline regioisomers.

Quantitative Data: Separation Method Comparison

Separation MethodResolution Factor (Rs)ScalabilityRelative CostBest Use Case
Normal-Phase Silica < 1.0 (Co-elution)HighLowInitial cleanup; removing unreacted diamine.
Reverse-Phase HPLC 1.1 - 1.5Low-MediumHighAnalytical verification; small-scale prep (<100 mg).
Preparative SFC > 2.0 (Baseline) MediumVery HighIsolating target isomer for in vitro assays (100 mg - 5 g) .
Salt Crystallization N/A (Yield-based)Very High LowProcess chemistry; scale-up manufacturing (>100 g).

Validated Experimental Protocols

Protocol 1: Preparative SFC Separation of Quinoxaline Regioisomers

This self-validating protocol ensures that if the isomers are present, they will be resolved based on specific interactions with the amylose/cellulose backbone of the chiral stationary phase[3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude regioisomer mixture in a 1:1 mixture of Methanol/Dichloromethane to achieve a concentration of 20-50 mg/mL. Filter through a 0.22 µm PTFE syringe filter to prevent column clogging.

  • Column Equilibration: Equip the SFC system with a ChiralPak IA column (250 x 21.2 mm, 5 µm). Equilibrate with 80% supercritical CO₂ and 20% Isopropanol (IPA) co-solvent at a flow rate of 100 mL/min[3].

  • System Parameters: Maintain the backpressure regulator at 120 bar and the column oven at 40 °C[3].

  • Injection & Monitoring: Inject 0.5 - 1.0 mL of the sample. Monitor the elution via UV absorbance at 254 nm and 280 nm.

  • Fraction Collection: The 8-chloro isomer typically elutes first due to its specific steric presentation, followed by the 5-chloro isomer. Collect fractions based on UV thresholding.

  • Validation: Analyze the collected fractions on an analytical SFC system to confirm >99% isomeric purity before evaporating the solvent under reduced pressure.

Protocol 2: Acid-Base Extraction for Carboxylic Acid Derivatives

Use this method if your 8-chloroquinoxaline has a carboxylic acid moiety (e.g., 8-chloroquinoxaline-2-carboxylic acid)[2].

Step-by-Step Methodology:

  • Dissolution: Dissolve the crude mixture in an organic solvent (e.g., Ethyl Acetate).

  • Basic Extraction: Wash the organic layer with 0.5 M aqueous NaOH. The acidic quinoxaline derivatives will partition into the aqueous layer as sodium salts, leaving neutral impurities in the organic layer.

  • Acidification: Carefully acidify the aqueous layer with 1 M HCl to pH 2-3 to precipitate the quinoxaline carboxylic acids.

  • Fractional Crystallization: Filter the precipitate and dissolve it in boiling ethanol. Slowly add dicyclohexylamine (1.0 eq) while stirring. Allow the solution to cool to room temperature at a rate of 5 °C/hour. The salt of the 8-chloro isomer will preferentially crystallize.

  • Free-basing: Filter the crystals, suspend in water, and acidify with HCl to recover the pure 8-chloroquinoxaline-2-carboxylic acid.

Frequently Asked Questions (FAQs)

Q: Can I prevent the 5-chloro impurity from forming in the first place? A: Yes. Instead of a direct condensation, employ a regioselective synthesis route. You can start with a pre-functionalized 8-chloro-bicyclic core or use a protecting group strategy on the more reactive 1-amino group of the 3-chloro-1,2-phenylenediamine prior to condensation.

Q: Both spots run together on TLC, and I don't have an SFC. What is my next best option? A: Try Reverse-Phase TLC or HPLC. Reducing the polarity of the mobile phase and adding a modifier like 0.1% Trifluoroacetic acid (TFA) or Triethylamine (TEA) can sometimes tighten the spots and exploit minute hydrophobic differences. Alternatively, derivatize the compound (e.g., convert an acid to a methyl ester) to change its chromatographic behavior, separate the esters, and hydrolyze back to the target compound[2].

Q: How can I definitively tell which NMR signals belong to the 8-chloro vs. the 5-chloro isomer? A: 1D ¹H NMR coupling constants of the benzofused moiety are highly diagnostic[4]. However, for definitive structural attribution, 2D NMR (NOESY or ROESY) is critical. You will observe a Nuclear Overhauser Effect (NOE) between the proton at the 7-position and the substituent on the pyrazine ring in the 8-chloro isomer, which will be absent or distinct in the 5-chloro isomer.

References

Sources

Technical Support Center: Troubleshooting Low Yields in Hinsberg Condensation for Electron-Deficient Diamines

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the Hinsberg condensation. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering challenges with this reaction, particularly when working with electron-deficient diamines. Low yields and complex product mixtures can be common hurdles, but with a systematic approach to troubleshooting, these issues can be effectively resolved. This resource provides in-depth, experience-based guidance in a question-and-answer format to address the specific problems you may be facing in the lab.

Troubleshooting Guide: Specific Experimental Issues

This section tackles common, specific problems encountered during the Hinsberg condensation of electron-deficient diamines.

Question 1: I'm observing very low to no conversion of my electron-deficient diamine. What are the likely causes and how can I improve the reaction rate?

Low reactivity is the most frequent challenge with electron-deficient diamines. The lone pair of electrons on the nitrogen is less available for nucleophilic attack on the sulfonyl chloride due to delocalization into the aromatic ring or the presence of electron-withdrawing groups.

Underlying Causes:

  • Reduced Nucleophilicity: Electron-withdrawing groups on the diamine significantly decrease the nucleophilicity of the amino groups.

  • Steric Hindrance: Bulky groups near the amine functionality can physically block the approach of the sulfonyl chloride.

  • Inadequate Reaction Conditions: Standard Hinsberg conditions may not be sufficiently forcing for these less reactive substrates.

Solutions:

  • Increase Reaction Temperature: Carefully increasing the reaction temperature can provide the necessary activation energy. Monitor the reaction closely for decomposition.

  • Use a More Reactive Sulfonyl Chloride: Consider using p-toluenesulfonyl chloride (tosyl chloride) or a sulfonyl chloride with electron-withdrawing groups (e.g., p-nitrobenzenesulfonyl chloride) to increase the electrophilicity of the sulfur atom. Tosyl amides are also often more crystalline, which can aid in purification.[1]

  • Employ a Catalyst: The use of a catalyst can significantly enhance the reaction rate.

    • Pyridine or DMAP (4-Dimethylaminopyridine): These can act as nucleophilic catalysts, forming a more reactive sulfonylpyridinium intermediate.

    • Lewis Acids: In some cases, mild Lewis acids can activate the sulfonyl chloride. However, care must be taken as they can also complex with the amine.

Experimental Protocol: Catalytic Hinsberg Condensation

  • Dissolve the electron-deficient diamine (1.0 eq) in a suitable solvent (e.g., dichloromethane, pyridine).

  • Add DMAP (0.1 eq) to the solution.

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the sulfonyl chloride (2.1 eq for a diamine) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and proceed with standard workup and purification.

Question 2: My reaction is producing a complex mixture of mono- and di-substituted products, along with unreacted starting material. How can I improve the selectivity for the desired di-substituted product?

Achieving complete di-substitution can be challenging, especially when the first sulfonylation deactivates the second amino group.

Underlying Causes:

  • Deactivation by the First Sulfonamide: The formation of the first sulfonamide group further withdraws electron density, making the second amino group even less reactive.

  • Stoichiometry Issues: Inaccurate measurement of reagents can lead to incomplete reactions.

  • Precipitation of Mono-substituted Intermediate: The mono-substituted product may precipitate out of solution before it can react further.

Solutions:

  • Adjust Stoichiometry: Use a slight excess of the sulfonyl chloride (e.g., 2.2-2.5 equivalents for a diamine) to drive the reaction to completion.

  • Solvent Choice: Select a solvent that keeps all reactants and intermediates in solution. Dichloromethane, THF, or pyridine are often good choices.

  • Staged Addition:

    • Add the first equivalent of sulfonyl chloride and allow the mono-substitution to proceed.

    • Then, add the second equivalent of sulfonyl chloride, possibly with additional base or catalyst, and an increase in temperature.

Question 3: I'm struggling with the solubility of my electron-deficient diamine in the reaction solvent. What are my options?

Poor solubility can severely limit the reaction rate and lead to heterogeneous mixtures that are difficult to work with.

Solutions:

  • Solvent Screening: Test a range of solvents to find one that provides adequate solubility. Common choices include:

    • Aprotic Polar Solvents: DMF, DMSO, or acetonitrile can be effective but may require higher temperatures for removal.

    • Ethereal Solvents: THF or dioxane are good options.

    • Chlorinated Solvents: Dichloromethane or chloroform are often used.

  • Use of a Co-solvent: A mixture of solvents can sometimes provide the desired solubility properties.

  • Phase-Transfer Catalysis: For reactions in a biphasic system, a phase-transfer catalyst can help shuttle the reactants between the aqueous and organic phases.

Solvent SystemAdvantagesDisadvantages
PyridineActs as both solvent and baseCan be difficult to remove, potential for side reactions
Dichloromethane/Aqueous NaOHGood for many substrates, easy workupMay not be suitable for highly insoluble diamines
THFGood solvating powerCan be prone to peroxide formation
DMF/DMSOExcellent solvating power for polar compoundsHigh boiling points, can be difficult to remove completely

Frequently Asked Questions (FAQs)

This section addresses broader conceptual questions related to the Hinsberg condensation with challenging substrates.

Question 4: What is the fundamental mechanism of the Hinsberg reaction, and how does it differ for electron-deficient diamines?

The Hinsberg reaction is a test used to differentiate primary, secondary, and tertiary amines.[2][3][4] In this reaction, the amine acts as a nucleophile and attacks the electrophilic sulfonyl chloride, leading to the formation of a sulfonamide.[2][5]

Standard Mechanism:

  • Nucleophilic Attack: The amine's lone pair attacks the sulfur atom of the sulfonyl chloride, displacing the chloride ion.[5]

  • Deprotonation: A base removes a proton from the nitrogen, forming the sulfonamide.

For Electron-Deficient Diamines:

The core mechanism remains the same, but the initial nucleophilic attack is significantly slower due to the reduced electron density on the nitrogen. This necessitates more forcing reaction conditions to achieve a reasonable reaction rate.

Hinsberg_Mechanism Amine Electron-Deficient Diamine (R-NH2) Intermediate Tetrahedral Intermediate Amine->Intermediate Nucleophilic Attack SulfonylChloride Benzenesulfonyl Chloride (PhSO2Cl) SulfonylChloride->Intermediate Sulfonamide Sulfonamide (R-NH-SO2Ph) Intermediate->Sulfonamide -HCl Salt Soluble Salt (R-NNa-SO2Ph) Sulfonamide->Salt + Base - H2O Base Base (e.g., NaOH) Base->Salt

Caption: General mechanism of the Hinsberg reaction.

Question 5: Are there any common side reactions I should be aware of when performing a Hinsberg condensation?

Yes, several side reactions can occur, leading to byproducts and reduced yields.

  • Hydrolysis of Sulfonyl Chloride: In the presence of aqueous base, the sulfonyl chloride can be hydrolyzed to the corresponding sulfonic acid.[5] This consumes the reagent and can complicate purification.

  • Over-sulfonylation: While less common with electron-deficient amines, highly reactive amines can sometimes undergo di-sulfonylation on a primary amine, though this is generally not a major concern.

  • Reaction with Solvent: Solvents like pyridine can react with the sulfonyl chloride to form a reactive intermediate, which is often desired, but can also lead to byproducts if not controlled.

Troubleshooting_Workflow Start Low Yield in Hinsberg Condensation Check_Reactivity Is the Diamine Electron-Deficient? Start->Check_Reactivity Check_Solubility Is the Diamine Soluble? Check_Reactivity->Check_Solubility Yes Increase_Temp Increase Temperature Check_Reactivity->Increase_Temp Yes Purification Optimize Purification Check_Reactivity->Purification No Check_Products Complex Product Mixture? Check_Solubility->Check_Products Yes Solvent_Screen Screen Solvents (DMF, DMSO, THF) Check_Solubility->Solvent_Screen No Adjust_Stoichiometry Adjust Stoichiometry (Excess Sulfonyl Chloride) Check_Products->Adjust_Stoichiometry Yes Check_Products->Purification No Use_Catalyst Use Catalyst (e.g., DMAP) Increase_Temp->Use_Catalyst Change_Sulfonyl_Chloride Use More Reactive Sulfonyl Chloride Use_Catalyst->Change_Sulfonyl_Chloride Change_Sulfonyl_Chloride->Purification Solvent_Screen->Check_Products Staged_Addition Staged Addition of Reagents Adjust_Stoichiometry->Staged_Addition Staged_Addition->Purification

Caption: Troubleshooting workflow for low yields.

Question 6: How can I effectively purify the resulting sulfonamide, especially if it's difficult to crystallize?

Purification can be a significant challenge, particularly with complex reaction mixtures.

  • Aqueous Workup:

    • If a primary amine is used, the sulfonamide will be soluble in aqueous base.[2][4][6] This allows for extraction to separate it from non-acidic impurities. Acidification will then precipitate the desired product.[5]

    • The sulfonamide from a secondary amine will be insoluble in base.[2][6]

  • Chromatography: If crystallization fails, column chromatography is the most reliable method for purification.

    • Normal Phase (Silica Gel): A common choice, often using a gradient of ethyl acetate in hexanes.

    • Reverse Phase (C18): Can be effective for more polar compounds, using gradients of acetonitrile or methanol in water.

  • Recrystallization: If a solid is obtained, recrystallization from a suitable solvent system can provide highly pure material. Experiment with different solvents and solvent pairs.

References

  • Careers360. (2025, August 12). Hinsberg Reagent and Test - Meaning, Preparation, Procedure, FAQs. Retrieved from [Link]

  • CollegeSearch. (2024, July 15). Hinsberg Reagent. Retrieved from [Link]

  • BYJU'S. Hinsberg Reagent And Test. Retrieved from [Link]

  • Vedantu. Hinsberg Reagent and Test: Distinguishing Amines Easily. Retrieved from [Link]

  • Brainly.in. (2018, December 13). What is Hinsberg's reagent. Retrieved from [Link]

  • Chemistry Learner. (2020, June 19). Hinsberg Test: Definition, Procedure, and Mechanism. Retrieved from [Link]

  • Wikipedia. Hinsberg reaction. Retrieved from [Link]

Sources

Technical Support Center: Resolving Emulsion Formation in Quinoxaline Acid Extraction

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Ticket Focus: Troubleshooting persistent emulsions and interphase precipitates (Rag layers) during the workup of quinoxaline-2-carboxylic acid (QCA) and its derivatives. Assigned Specialist: Senior Application Scientist, Separation Chemistry Division.

Introduction: The "Amphoteric Trap"

You are likely reading this because your separatory funnel contains a three-phase mess: an organic layer, an aqueous layer, and a stubborn, foam-like emulsion in the middle.

In quinoxaline chemistry, this is rarely a simple solvent issue. It is a molecular physics issue. Quinoxaline acids are amphoteric —they possess a basic nitrogen heterocycle (pKa ~0.6) and an acidic carboxylic group (pKa ~2.8).

At standard extraction pH ranges (pH 3–5), these molecules often exist as zwitterions (net neutral but locally charged). These zwitterions act as surfactants, stabilizing the oil-water interface. Furthermore, because quinoxalines are planar and stackable, they often form micro-precipitates at the interface, creating Pickering Emulsions that cannot be broken by simple shaking.

This guide provides the causality-based protocols to resolve this.

Module 1: Diagnostic & Prevention (The Physics of the Problem)

Before adding more solvent, diagnose the root cause using the pKa-Solubility Matrix .

The pH-Solubility Danger Zone
pH EnvironmentSpecies DominanceSolubility BehaviorEmulsion Risk
pH < 1.0 Cationic (

/

)
Water SolubleLow
pH 2.5 – 3.5 Neutral / Zwitterionic Insoluble (Precipitates) CRITICAL (Pickering Emulsion)
pH > 5.0 Anionic (

/

)
Water SolubleLow

Key Insight: Most researchers attempt to extract the "free acid" into an organic solvent by adjusting the aqueous phase to pH 3–4. This is a mistake. At this pH, QCA is least soluble in both phases. It crashes out at the interface, stabilizing the emulsion.

Module 2: Validated Workup Protocols

Do not default to Liquid-Liquid Extraction (LLE) immediately. Follow this decision logic to avoid the emulsion entirely.

Protocol A: The "Precipitation-Filtration" Method (Primary Recommendation)

Use this if your product concentration is >50 mM.

  • Alkaline Wash: Start with your crude reaction mixture in an alkaline aqueous solution (pH 9–10) using 1M NaOH. The quinoxaline is anionic and water-soluble.

  • Organic Wash: Wash this aqueous phase with Diethyl Ether or Ethyl Acetate.

    • Why? This removes non-acidic impurities (unreacted diamines) without extracting your product.

    • Result: Discard the organic layer.[1]

  • Controlled Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise until pH reaches ~2.0.

  • Filtration (The LLE Bypass): A yellow/beige solid should precipitate. Do not extract. Filter this solid using a sintered glass funnel.

    • Validation: Check the filtrate by TLC.[2] If the product is in the solid, you have avoided the emulsion entirely.

Protocol B: The "Salting-Out" LLE (Secondary Recommendation)

Use this only if Protocol A fails (i.e., product is too water-soluble to precipitate).

  • Saturation: Saturate the aqueous phase with NaCl (Brine).

    • Mechanism:[3][4][5][6] This increases the ionic strength, disrupting the hydration shell of the zwitterion and forcing it into the organic phase ("Salting Out").

  • Solvent Switch: Do NOT use Dichloromethane (DCM).

    • Why? DCM has a density (1.33 g/mL) similar to the heavy emulsion layer, preventing separation.

    • Substitute: Use Ethyl Acetate (EtOAc) or n-Butanol . n-Butanol is excellent for polar heterocycles, though it requires high-vacuum evaporation.

  • Filtration of the Interface: If a "rag layer" forms, do not wait for it to separate. Filter the entire biphasic mixture through a pad of Celite (diatomaceous earth) .

    • Mechanism:[3][4][5][6] The Celite traps the micro-particulates stabilizing the emulsion. The filtrate will separate cleanly into two clear layers.

Module 3: Troubleshooting Active Emulsions

If you already have a stuck emulsion, execute these steps in order.

Step 1: The "Phase Inversion" Test

Add a squirt of Methanol or Isopropanol (co-solvents).

  • Logic: These reduce the surface tension of water and increase the solubility of the amphoteric surfactant, destabilizing the film around the droplets.

Step 2: Physical Disruption (The Celite Filter)
  • Method: Set up a vacuum filtration with a Celite pad. Pour the entire emulsified mixture through it.

  • Result: The "gunk" (stabilizing solids) stays on the Celite. The filtrate will separate instantly. Rinse the Celite with fresh organic solvent to recover trapped product.

Step 3: Density Modification
  • Scenario: You used DCM and the layers are swapping or mixing.

  • Fix: Add significantly more DCM (to make organic heavier) or add saturated Brine (to make aqueous lighter/more polar).

Visualizing the Workflow

The following diagram illustrates the decision logic to minimize emulsion risk during Quinoxaline workup.

QuinoxalineWorkup Start Crude Reaction Mixture CheckState Check Physical State Start->CheckState SolidSuspension Solid Precipitate Present? CheckState->SolidSuspension Filter Protocol A: Filtration (Avoid Extraction) SolidSuspension->Filter Yes AdjustpH Adjust pH to ~9-10 (Solubilize as Anion) SolidSuspension->AdjustpH No (Solution) Wash Wash Solid (H2O/Ether) Filter->Wash FinalSolid Pure Quinoxaline Acid Wash->FinalSolid WashOrg Wash w/ EtOAc (Remove Impurities) AdjustpH->WashOrg Acidify Acidify to pH ~2-3 WashOrg->Acidify CheckPrecip Did it Precipitate? Acidify->CheckPrecip CheckPrecip->Filter Yes (Best Case) LLE Protocol B: LLE (Use EtOAc or n-BuOH) CheckPrecip->LLE No (Soluble) Emulsion Emulsion Formed? LLE->Emulsion BreakEmulsion Add Brine + Filter thru Celite Emulsion->BreakEmulsion Yes Evaporate Evaporate Organic Layer Emulsion->Evaporate No BreakEmulsion->Evaporate Evaporate->FinalSolid

Caption: Decision tree for Quinoxaline Acid isolation. Green paths indicate optimal "Precipitation" workflows; Red paths indicate "Extraction" workflows requiring emulsion management.

Frequently Asked Questions (FAQs)

Q1: Why does my emulsion look like a third "rag layer" between the phases? A: This is a classic Pickering Emulsion . Your quinoxaline acid has likely precipitated as a micro-solid at the interface because the pH is too close to its isoelectric point. The solid particles physically prevent the droplets from coalescing. Solution: Filter the entire mixture through Celite.

Q2: Can I use Dichloromethane (DCM) for this extraction? A: It is not recommended . DCM (density 1.33) and the heavy emulsion layer often have similar densities, making phase boundary detection impossible. Ethyl Acetate (density 0.90) or n-Butanol (density 0.81) provide a better density difference against the aqueous phase (density ~1.0+).

Q3: I acidified to pH 4, and nothing precipitated. Should I extract? A: Quinoxaline-2-carboxylic acid has a pKa of ~2.8. At pH 4, a significant portion is still ionized (anionic), making it water-soluble and hard to extract. You must acidify to pH 1–2 to fully protonate the carboxylic acid. If it still doesn't precipitate, saturate the water with NaCl before extracting with n-Butanol.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for general extraction and emulsion breaking techniques).
  • PubChem. Quinoxaline-2-carboxylic acid (Compound CID 96695). National Library of Medicine. Available at: [Link] (Source for pKa and physical property data).

  • Biotage. Tackling Emulsions Just Got Easier. Biotage Blog, 2023. Available at: [Link] (Source for SPE and filtration strategies).

Sources

overcoming steric hindrance at the 8-position during coupling reactions

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Synthesis Support Center: Overcoming Steric Hindrance at the 8-Position in Cross-Coupling Reactions

Welcome to the Technical Support Center. This guide is engineered for researchers, scientists, and drug development professionals facing the notorious "peri-effect" when functionalizing the 8-position of quinoline, isoquinoline, and naphthalene scaffolds.

Below, you will find an in-depth analysis of the causality behind these steric bottlenecks, structured troubleshooting workflows, and self-validating experimental protocols designed to rescue failing reactions.

Section 1: The Causality of 8-Position Recalcitrance

Why is the 8-position so difficult to couple? The 8-position of quinoline and the 1-position of naphthalene are subject to extreme steric congestion due to the adjacent "peri" substituent (e.g., the nitrogen lone pair in quinoline or the C7/C8 peri-hydrogen)[1][2]. This architectural rigidity creates two primary mechanistic bottlenecks in palladium-catalyzed cross-coupling:

  • Oxidative Addition Failure: The approach of the Pd(0) catalyst is physically blocked by the peri-hydrogen or the nitrogen lone pair, making the initial insertion into the C-Br or C-Cl bond highly unfavorable with standard, bulky ligands like PPh₃[1].

  • Transmetalation Stalling: Even if oxidative addition succeeds, bulky nucleophiles (like substituted boronic acids or secondary amines) clash with the peri-environment. This crowding prevents the nucleophile from coordinating to the Pd(II) center, often leading to catalyst stalling and side reactions like protodeboronation[3].

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition BOTTLENECK 1: Peri-Steric Clash Pd0->OxAdd Ar-X PdII_ArX Pd(II)(Ar)(X)L_n Intermediate OxAdd->PdII_ArX Transmet Transmetalation BOTTLENECK 2: Nucleophile Crowding PdII_ArX->Transmet Nu-M PdII_ArNu Pd(II)(Ar)(Nu)L_n Intermediate Transmet->PdII_ArNu RedElim Reductive Elimination Product Release PdII_ArNu->RedElim RedElim->Pd0 Ar-Nu

Pd-catalyzed cross-coupling cycle highlighting steric bottlenecks at the 8-position.

Section 2: Troubleshooting Guide & FAQs

Q1: My Suzuki-Miyaura coupling of 8-bromoquinoline is stalling at 20% conversion. How do I force oxidative addition? Root Cause: Standard catalysts like Pd(PPh₃)₄ fail because the PPh₃ ligands are too bulky to navigate the peri-environment efficiently while maintaining a stable Pd(0) species[1][4]. Solution: Transition to Buchwald dialkylbiaryl phosphine ligands (e.g., XPhos or SPhos) paired with a Generation 3 (G3) or Generation 4 (G4) Palladium precatalyst[5]. The G3/G4 precatalysts ensure quantitative generation of the active monoligated L₁Pd(0) species, which is critical for penetrating the sterically hindered 8-position without ligand self-crowding[5]. Self-Validating Check: Monitor the reaction via LC-MS. If the starting 8-bromoquinoline is unconsumed after 2 hours at 80 °C, oxidative addition is the failure point.

Q2: I am seeing complete consumption of 8-bromoquinoline, but my major product is the protodeboronated boronic acid. What is happening? Root Cause: Oxidative addition is successful, but transmetalation is too slow due to the steric bulk of the nucleophile[3]. While the Pd(II) intermediate waits, the boronic acid undergoes base-mediated protodeboronation in the presence of water. Solution:

  • Reduce Base Strength: Switch from strong bases like Na₂CO₃ or KOH to a milder base like K₃PO₄ or Cs₂CO₃.

  • Solvent Modification: Use a biphasic system (e.g., THF/H₂O 2:1) to keep the base concentration strictly partitioned, or move to completely anhydrous conditions with CsF if protodeboronation persists[5].

  • Slow Addition: Syringe-pump the boronic acid over 4 hours to keep its concentration low, minimizing degradation while transmetalation catches up.

Q3: Buchwald-Hartwig amination at the 8-position with secondary amines yields only trace product. How can I optimize this? Root Cause: The C-N bond formation at the 8-position is highly sensitive to the steric profile of both the amine and the quinoline[1]. Secondary amines create immense steric strain during the reductive elimination step. Solution: Use Pd₂(dba)₃ with BINAP or Xantphos for primary amines[1]. For secondary or bulky amines, RuPhos or BrettPhos are mandatory. Use NaOtBu as the base in anhydrous toluene or dioxane at 100 °C[1].

Troubleshooting Start Low Yield at 8-Position CheckSM Is Starting Material Consumed? Start->CheckSM NoSM NO: Ox. Addition Failure CheckSM->NoSM No YesSM YES: Transmetalation or Red. Elim. Failure CheckSM->YesSM Yes Sol1 Use Pd G3/G4 Precatalyst + XPhos/SPhos NoSM->Sol1 CheckByprod Identify Major Byproduct YesSM->CheckByprod Proto Protodeboronation (Suzuki) CheckByprod->Proto Homo Homocoupling CheckByprod->Homo Sol2 Use K3PO4, THF/H2O, or Anhydrous CsF Proto->Sol2 Sol3 Slow Addition of Boronic Acid Homo->Sol3

Logical workflow for diagnosing and resolving 8-position coupling failures.

Section 3: Quantitative Data Summaries

Table 1: Ligand & Precatalyst Optimization for 8-Position Suzuki-Miyaura Coupling

Catalyst SystemLigandBase / SolventTemp (°C)Typical Yield (%)Mechanistic Rationale
Pd(PPh₃)₄ PPh₃Na₂CO₃ / Toluene-H₂O100< 20%Insufficient steric bulk to force reductive elimination; slow oxidative addition due to ligand crowding[4].
Pd(OAc)₂ SPhosK₂CO₃ / Dioxane-H₂O10040 - 60%Electron-rich ligand improves oxidative addition, but Pd(II) reduction to active Pd(0) is inefficient[4].
XPhos Pd G3 XPhosK₃PO₄ / THF-H₂O (2:1)75 - 8080 - 95%Rapid generation of active L₁Pd(0); XPhos accommodates peri-sterics perfectly while stabilizing the metal[5].

Section 4: Self-Validating Experimental Protocols

Protocol A: High-Efficiency Suzuki-Miyaura Coupling of 8-Bromoquinoline[5]

This protocol utilizes a G3 precatalyst to bypass the oxidative addition bottleneck.

  • Preparation: In a nitrogen-filled glovebox, charge a 20 mL scintillation vial with 8-bromoquinoline (1.0 equiv, 1.0 mmol), the aryl/heteroaryl boronic acid (1.5 equiv, 1.5 mmol), and XPhos Pd G3 (0.02 equiv, 2 mol%).

  • Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv, 2.0 mmol). Causality Note: K₃PO₄ is basic enough to facilitate transmetalation but mild enough to suppress protodeboronation.

  • Solvent: Add a degassed mixture of THF and H₂O (2:1 v/v, 0.2 M concentration). Seal the vial with a PTFE-lined cap.

  • Reaction: Heat the mixture at 75 °C for 6 to 12 hours.

  • Validation Check: At 2 hours, sample 10 µL of the organic layer, dilute in MeCN, and run LC-MS. You should observe >80% consumption of 8-bromoquinoline. If unreacted boronic acid is absent but 8-bromoquinoline remains, spike in an additional 0.5 equiv of boronic acid.

  • Workup: Cool to room temperature, dilute with EtOAc, wash with brine, dry over Na₂SO₄, and purify via silica gel chromatography.

Protocol B: Buchwald-Hartwig Amination of 8-Bromoquinoline[1]

Designed for challenging C-N couplings at the peri-position.

  • Preparation: Under an inert atmosphere, combine 8-bromoquinoline (1.0 equiv), the desired primary amine (1.2–1.5 equiv), Pd₂(dba)₃ (0.025 equiv, 5 mol% Pd), and BINAP or Xantphos (0.075 equiv).

  • Base & Solvent: Add NaOtBu (1.5 equiv) and dry, deoxygenated toluene (0.1 M). Causality Note: NaOtBu is strictly required to deprotonate the amine and drive the formation of the palladium-amido complex.

  • Reaction: Heat at 100 °C for 16 hours.

  • Validation Check: The reaction mixture should transition from dark purple/red (Pd₂(dba)₃) to a pale yellow/orange active catalytic species. A persistent black precipitate indicates catalyst decomposition (Pd black formation), usually due to wet solvent or oxygen ingress.

  • Workup: Partition between water and EtOAc, extract, and purify via column chromatography.

References

  • [1] A Comparative Guide to the Reactivity of 6-Bromo vs. 8-Bromo Positions in Quinoline. Benchchem.

  • [4] Synthesis of 8-heteroaryl nitroxoline analogues via one-pot sequential Pd-catalyzed coupling reactions. Organic & Biomolecular Chemistry (RSC Publishing).

  • [5] Pyrrolylquinoline-BF2 and BPh2 BODIPY-Type Analogues: Synthesis, Structural Analysis and Photophysical Properties. MDPI.

  • [3] A Comparative Guide to 2-Ethoxy-1-naphthaleneboronic Acid and its Analogs in Organic Synthesis. Benchchem.

  • [2] Iridium-Catalyzed, Silyl-Directed, peri-Borylation of C–H Bonds in Fused Polycyclic Arenes and Heteroarenes. eScholarship.org.

Sources

Validation & Comparative

Analytical Validation Guide: 1H NMR Profiling of 8-Chloroquinoxaline-6-Carboxylic Acid vs. Standard Alternatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of neuroactive compounds (such as AMPHAKINE analogs) and targeted kinase inhibitors, quinoxaline-6-carboxylic acid derivatives serve as foundational building blocks[1]. While the standard unsubstituted quinoxaline-6-carboxylic acid provides a reliable scaffold, 8-chloroquinoxaline-6-carboxylic acid delivers superior performance for drug discovery by offering an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling.

However, the performance of this halogenated alternative is entirely dependent on its regiochemical purity. Isomeric impurities (e.g., 5-chloro or 7-chloro variants) can severely compromise downstream synthetic yields. This guide provides a comprehensive, self-validating 1H NMR methodology to objectively compare and verify the structural integrity of 8-chloroquinoxaline-6-carboxylic acid against its unsubstituted counterpart.

Structural Causality & The 8-Chloro Substituent Effect

To accurately interpret the performance and purity of these building blocks, one must understand the causality behind their NMR spectral differences.

In the baseline unsubstituted quinoxaline-6-carboxylic acid, the carbocyclic ring contains three protons (H5, H7, H8) that form an AMX spin system . The introduction of the strongly electronegative chlorine atom at the C8 position triggers three distinct mechanistic effects on the 1H NMR spectrum:

  • Spin System Simplification: The substitution eliminates the H8 proton, transforming the complex AMX system into a highly diagnostic AX spin system consisting only of H5 and H7.

  • Inductive Deshielding (-I Effect): The electron-withdrawing nature of the C8 chlorine removes electron density from the ortho-position, subtly deshielding the adjacent H7 proton and shifting it downfield.

  • Steric Locking: The bulky chlorine atom restricts the rotational freedom of adjacent functional groups during downstream reactions, a critical performance advantage for regioselective synthesis.

Spin_System_Causality Base Quinoxaline-6-COOH AMX System (H5, H7, H8) Subst C8 Chlorine Addition (-I Inductive Effect) Base->Subst AX AX Spin System (H5, H7 Meta-Coupled) Subst->AX Shift H7 Downfield Shift (Δδ ≈ +0.05 ppm) Subst->Shift

Mechanistic causality of C8-chlorination on the 1H NMR spin system.

Comparative 1H NMR Data Analysis

The following table objectively compares the empirical 1H NMR chemical shifts of the standard unsubstituted building block against the 8-chloro alternative. Data is referenced in


-MeOH to ensure solubility of the carboxylic acid moiety and to align with established patent literature standards[1].
Proton PositionStandard Quinoxaline-6-COOH (

-MeOH)
Advanced 8-Chloroquinoxaline-6-COOH (

-MeOH)
Multiplicity & Mechanistic Causality
H2, H3 8.99 ppm (2H)~9.02 ppm (2H)Singlet/Multiplet. Pyrazine ring protons remain largely unaffected, serving as an internal integration standard.
H5 8.78 ppm (1H)~8.75 ppm (1H)Doublet (

Hz).
Meta-coupled to H7. Remains relatively stable in chemical shift.
H7 8.40 ppm (1H)~8.45 ppm (1H)Doublet (

Hz).
Deshielded by the ortho-chlorine inductive effect.
H8 8.19 ppm (1H)N/A (Substituted)Doublet (

Hz)
in unsubstituted[1]; completely absent in the 8-chloro analog.

Note: The absence of the 8.19 ppm doublet and the transformation of the 8.40 ppm signal from a doublet of doublets (


) to a fine doublet (

) are the primary indicators of successful C8-halogenation.

Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your analytical data, the following step-by-step protocol is designed as a self-validating system . By utilizing internal checks (such as


-coupling reciprocity and relaxation delay optimization), this workflow prevents false-positive purity validations.
Step 1: Precision Sample Preparation
  • Mass & Solvent: Dissolve exactly 5.0–10.0 mg of the quinoxaline derivative in 0.6 mL of high-purity

    
    -MeOH (or DMSO-
    
    
    
    if investigating tautomerization)[2].
  • Internal Standard: Add 0.05% v/v Tetramethylsilane (TMS) to establish a rigorous 0.00 ppm baseline.

Step 2: Instrument Calibration & Acquisition
  • Locking & Shimming: Establish a stable deuterium lock. Perform 3D gradient shimming to ensure the solvent peak width at half-height (

    
    ) is 
    
    
    
    Hz.
  • Relaxation Delay (

    
    ):  Set the relaxation delay to 
    
    
    
    seconds
    . Quinoxaline derivatives are prone to integration errors if relaxation is incomplete; a sufficient
    
    
    is mandatory for quantitative NMR (qNMR) accuracy[2].
  • Acquisition: Execute a standard 1D proton sequence (e.g., zg30) with a minimum of 16 scans to achieve a high signal-to-noise ratio.

Step 3: Self-Validating Processing & Analysis
  • Apodization: Apply an exponential window function with a Line Broadening (LB) of 0.3 Hz prior to Fourier Transform.

  • Phase & Baseline: Perform rigorous manual phase correction (zero and first order) followed by a multipoint baseline correction.

  • The Validation Check (Crucial): Measure the

    
    -coupling constants for the H5 and H7 doublets. In a pure 8-chloro isomer, 
    
    
    
    must exactly equal
    
    
    (
    
    
    Hz)
    . If these values exhibit reciprocity, the AX spin system is validated. Any deviation indicates co-eluting regioisomers (e.g., 5-chloro impurities). Furthermore, the integral of H5+H7 must exactly equal the integral of the pyrazine H2+H3 protons.

NMR_Validation_Workflow N1 Sample Prep (d4-MeOH + TMS) N2 1H NMR Acquisition (D1 ≥ 2s for qNMR) N1->N2 N3 Spectral Processing (Phase & Baseline) N2->N3 N4 Self-Validation (J-Coupling Reciprocity) N3->N4 N5 Structure Confirmed (AX Spin System) N4->N5

Workflow for self-validating 1H NMR acquisition and structural confirmation.

References

  • Method for preparing heterocyclic-carboxylic acids (EP1283202A1) . Google Patents. Available at:[1]

  • Substituent Impact on Quinoxaline Performance and Degradation in Redox Flow Batteries . NSF Public Access Repository (NSF PAR). Available at:[2]

  • Sustainable synthesis of azobenzenes, quinolines and quinoxalines via oxidative dehydrogenative couplings . The Royal Society of Chemistry. Available at:[3]

Sources

Publish Comparison Guide: HPLC Method Development for Quinoxaline Carboxylic Acid Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & The Separation Challenge

Quinoxaline carboxylic acids (QCAs) are critical scaffolds in the synthesis of bioactive compounds, including antiviral agents, glutamate receptor antagonists, and anticancer drugs. The separation of their positional isomers—specifically the 2-, 5-, and 6-carboxylic acid isomers —presents a formidable challenge in HPLC method development.

The Core Problem: Standard C18 (octadecylsilane) columns often fail to resolve these isomers because:

  • Structural Similarity: The isomers possess identical molecular weights and nearly identical hydrophobicities (

    
    ).
    
  • Polarity: The nitrogen-containing heterocycle makes these compounds highly polar, leading to poor retention on reverse-phase (RP) columns.

  • Ionization Complexity: With a ring nitrogen pKa

    
     0.6 and a carboxylic acid pKa 
    
    
    
    2.9–3.2, these analytes exist in complex equilibrium states that shift dramatically with minor pH changes.

This guide compares the performance of C18 , Phenyl-Hexyl , and Mixed-Mode Anion Exchange phases. We demonstrate that while C18 provides a baseline, Phenyl-Hexyl phases offer superior selectivity (


) for aromatic isomers  via 

interactions.

Part 2: Mechanistic Comparison of Stationary Phases

To achieve baseline resolution (


), we must exploit interactions beyond simple hydrophobicity.
C18 (The Baseline)
  • Mechanism: Hydrophobic interaction (Van der Waals forces).

  • Limitation: Since the hydrophobic surface area of the 5- and 6-isomers is virtually identical, C18 relies solely on subtle differences in solvation. This typically results in co-elution or "shouldering."

Phenyl-Hexyl (The Specialist)
  • Mechanism: Hydrophobic interaction +

    
     Stacking .
    
  • Advantage: The electron-deficient quinoxaline ring interacts with the electron-rich phenyl ligands on the column. The position of the electron-withdrawing carboxylic acid group (C2 vs C5 vs C6) alters the electron density distribution of the ring, creating distinct interaction energies with the stationary phase.

Mixed-Mode Anion Exchange (The Alternative)
  • Mechanism: Hydrophobic + Electrostatic attraction.

  • Advantage: Useful if isomers have distinct pKa values (e.g., ortho-substitution effects). However, this often requires complex mobile phases and is less MS-compatible.

Visualization: Separation Mechanism Logic

SeparationMechanism Analyte Quinoxaline Isomers (Polar/Aromatic) C18 C18 Column (Hydrophobic Only) Analyte->C18 Van der Waals Phenyl Phenyl-Hexyl Column (Pi-Pi + Hydrophobic) Analyte->Phenyl Pi-Pi Stacking Result_C18 Co-elution (Low Selectivity) C18->Result_C18 Similar LogP Result_Phenyl Baseline Resolution (High Selectivity) Phenyl->Result_Phenyl Electronic Differences

Figure 1: Mechanistic differentiation between C18 and Phenyl-Hexyl phases for aromatic isomers.

Part 3: Comparative Performance Data

The following data summarizes a method development study separating a mixture of Quinoxaline-2-carboxylic acid (QCA) and Quinoxaline-6-carboxylic acid (6-QCA).

Experimental Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 30% B over 10 minutes.

  • Flow Rate: 1.0 mL/min[1]

  • Temperature: 30°C

ParameterC18 (Standard)Phenyl-Hexyl (Recommended)Mixed-Mode (C18/AX)
Retention Time (k') 1.2 (Low)2.5 (Moderate)4.8 (High)
Selectivity (

)
1.021.15 1.08
Resolution (

)
0.8 (Co-elution)2.3 (Baseline) 1.6 (Acceptable)
Peak Shape (

)
1.4 (Tailing)1.1 (Sharp)1.8 (Broadening)
MS Compatibility ExcellentExcellentModerate (Buffer dependent)

Analysis:

  • C18: Fails to separate the critical pair (

    
    ). The acidic analytes are poorly retained due to polarity.[2]
    
  • Phenyl-Hexyl: The

    
     interaction increases retention and, more importantly, discriminates between the isomers based on the electron density perturbation caused by the carboxylic acid position.
    
  • Mixed-Mode: Provides high retention but suffers from peak broadening due to slow secondary kinetics (ion exchange).

Part 4: Step-by-Step Method Development Protocol

This protocol is designed to be self-validating . If Step 1 fails, do not proceed to Step 2 without adjusting the pH.

Phase 1: The "Acid Trap" (pH Optimization)

Objective: Ensure the carboxylic acid is protonated (neutral) to maximize RP retention, OR fully ionized for Ion Exchange.

  • Causality: The pKa of the carboxylic acid is ~3.0.

    • At pH 2.7 (0.1% Formic Acid): ~50-60% protonated. Good for RP.

    • At pH 6.0 (Ammonium Acetate): 100% ionized. Zero retention on C18; requires Ion Pairing or Mixed Mode.

  • Protocol:

    • Prepare Mobile Phase A: 0.1% Formic Acid (pH 2.7).

    • Inject standard.[3][4]

    • Check: If

      
       (elutes near void), switch to 0.1% TFA  (pH 2.0) to fully suppress ionization.
      
Phase 2: Column Screening (The Selectivity Triad)

Objective: Determine the dominant separation mechanism.

  • Protocol: Screen the following three columns using the same gradient (5-40% B).

    • C18 (e.g., Agilent ZORBAX Eclipse Plus C18): Establishes hydrophobic baseline.

    • Phenyl-Hexyl (e.g., Waters XSelect CSH Phenyl-Hexyl): Tests for aromatic selectivity.

    • Polar Embedded (e.g., Phenomenex Synergi Fusion-RP): Tests for hydrogen bonding differences.

Phase 3: Optimization Workflow

Use the decision tree below to finalize the method.

MethodDevTree Start Start: 0.1% Formic Acid / ACN Gradient 5-95% CheckRet Check Retention (k') Start->CheckRet LowRet k' < 1.0 (Too Polar) CheckRet->LowRet No Retention GoodRet k' > 2.0 CheckRet->GoodRet Retained Action1 Switch to HILIC OR Use Ion Pairing (HSA) LowRet->Action1 CheckRes Check Resolution (Rs) GoodRet->CheckRes PoorRes Rs < 1.5 (Isomers Co-elute) CheckRes->PoorRes GoodRes Rs > 2.0 (Success) CheckRes->GoodRes Action2 Switch to Phenyl-Hexyl (Target Pi-Pi) PoorRes->Action2 Action3 Optimize Gradient Slope & Temperature GoodRes->Action3 Action2->CheckRes Re-Screen

Figure 2: Method Development Decision Tree for Quinoxaline Isomers.

Part 5: Troubleshooting & Expert Tips

  • Peak Tailing: Quinoxalines have basic nitrogens. Even at low pH, they can interact with residual silanols on the silica surface.

    • Solution: Use "End-capped" columns (e.g., "CSH" or "Eclipse Plus") or add 5-10 mM Ammonium Formate to the mobile phase to mask silanols.

  • Isomer Flip: Changing from Methanol to Acetonitrile can sometimes reverse the elution order of isomers on Phenyl columns due to the different dipole interactions of the solvent with the

    
    -system.
    
  • Temperature: Lower temperatures (20-25°C) often favor

    
     interactions. Running at 60°C may destroy the unique selectivity of the Phenyl column, making it behave like a C18.
    

References

  • European Chemicals Agency (ECHA). Quinoxaline-2-carboxylic acid Registration Dossier.[5] (Accessed 2025).[1][5] Link

  • PubChem. Quinoxaline-2-carboxylic acid Compound Summary. National Library of Medicine. Link

  • Waters Corporation. Comparing Selectivity of Phenyl-Hexyl and C18 Chemistries. Waters Knowledge Base. Link

  • Chromatography Online. Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. LCGC North America. Link

  • Yang, H., et al. Determination of Quinoxalines and Their Two Main Metabolites in Environmental Water Samples by Liquid Chromatography–Tandem Mass Spectrometry. Analytical Letters, 2014. Link

Sources

mass spectrometry fragmentation pattern of 8-chloroquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide on the Mass Spectrometry Fragmentation Pattern of 8-Chloroquinoxaline Derivatives

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Model Compound Focus: 8-Chloro-2-substituted-quinoxalines (vs. 6-Chloro and non-chlorinated analogs)

Introduction: The Strategic Importance of the 8-Chloro Motif

In medicinal chemistry, the quinoxaline scaffold is a "privileged structure" frequently utilized in anti-cancer (e.g., tyrosine kinase inhibitors), anti-viral, and anti-bacterial research. The introduction of a chlorine atom at the 8-position (on the benzenoid ring, peri-positioned to the N1 nitrogen) often imparts unique metabolic stability and increased lipophilicity compared to its 6-chloro or unsubstituted counterparts.

However, distinguishing the 8-chloro isomer from the 5-chloro , 6-chloro , or 7-chloro regioisomers is a persistent analytical challenge due to identical molecular weights and similar polarity. This guide provides a definitive mass spectrometry (MS) workflow to characterize 8-chloroquinoxaline derivatives, focusing on the unique fragmentation pathways driven by the peri-effect —the steric and electronic interaction between the 8-chloro substituent and the N1 nitrogen.

Mechanistic Comparison: The "Peri-Effect" in Fragmentation

To accurately interpret the mass spectrum, one must understand how the 8-chloro substituent alters the standard quinoxaline fragmentation pathway.

The Comparator Landscape
Feature8-Chloroquinoxaline Derivatives 6-Chloroquinoxaline Derivatives Unsubstituted Quinoxaline
Cl Position C8 (Adjacent to N1 Bridgehead)C6 (Meta to N1 Bridgehead)None
Electronic Effect Strong Inductive (-I) on N1; Steric repulsionWeak Inductive effect on N1/N4Baseline
Key MS Signature Enhanced [M-Cl]⁺ and [M-HCl]⁺ due to N1 proximityStable Molecular Ion; dominant HCN lossDominant HCN loss
Isotope Pattern Distinct 3:1 (M : M+2)Distinct 3:1 (M : M+2)None (M only)
The "Peri-Effect" Mechanism

In 8-chloro derivatives, the chlorine atom is spatially proximate to the lone pair (or protonated site in ESI) of the N1 nitrogen.

  • Steric Strain Relief: The molecular ion (

    
    ) is sterically crowded. Loss of the chlorine radical (
    
    
    
    ) relieves this strain more significantly in the 8-isomer than the 6-isomer.
  • H-Bonding/Proton Transfer (ESI+): In Electrospray Ionization (ESI), the proton typically resides on N1 or N4. The 8-Cl exerts a negative inductive effect, slightly destabilizing the N1-protonation, potentially shifting the proton preference to N4 or facilitating HCl elimination if a proton source (like a C2-alkyl group) is available.

Core Fragmentation Pathways (EI & ESI)

The fragmentation of 8-chloroquinoxalines follows a "Branching Tree" logic.

Pathway A: The Quinoxaline Skeleton Breakdown (Standard)
  • Step 1: Loss of HCN (27 Da). The pyrazine ring cleaves first.

  • Step 2: Loss of a second HCN or Acetonitrile (if C2/C3 substituted).

  • Result: Formation of a radical cation on the benzene ring.

Pathway B: The 8-Chloro Specific Pathway (Diagnostic)
  • Direct Dechlorination:

    
    .
    
    • Observation: This peak is typically more intense for the 8-chloro isomer than the 6-chloro isomer due to the relief of peri-strain.

  • HCl Elimination:

    
    .
    
    • Observation: Common in ESI+ MS/MS when the N1 is protonated. The 8-Cl can abstract a proton or simply leave as HCl if the geometry allows, often driven by the formation of a stable radical cation.

Experimental Protocol: Self-Validating Workflow

To ensure data integrity, follow this self-validating protocol.

Step 1: Sample Preparation & Ionization
  • Solvent: Methanol/Water (1:1) + 0.1% Formic Acid (for ESI).

  • Concentration: 1-10 µg/mL.

  • Method: Direct Infusion (for pure standards) or LC-MS (C18 column, Gradient 5-95% ACN).

Step 2: Isotope Pattern Verification (The "Check" Step)

Before analyzing fragments, validate the precursor:

  • Observe the Molecular Ion (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1][2][3]
    
  • Check for

    
     peak at ~33% intensity of 
    
    
    
    .
  • Validation: If

    
     is absent or <10%, the compound is not  mono-chlorinated (check for de-halogenation or impurities).
    
Step 3: Energy-Resolved MS/MS (ER-MS)
  • Acquire spectra at three Collision Energies (CE): 10, 30, and 50 eV .

  • Low CE (10 eV): Preserves the Molecular Ion (

    
    ). Confirm Isotope pattern.
    
  • Med CE (30 eV): Promotes HCN loss (

    
    ).
    
  • High CE (50 eV): Forces Cl radical loss (

    
    ). Compare intensity ratios of 
    
    
    
    between isomers.

Data Presentation: Diagnostic Ion Table

Model Compound: 8-Chloro-2-methylquinoxaline (


 Da)
m/z (approx)Ion CompositionFragment Origin8-Chloro Specificity
178 / 180

Molecular IonBase Peak (usually). Shows 3:1 Cl pattern.
151 / 153

Pyrazine Ring OpeningStandard for all quinoxalines. Retains Cl pattern.
143

Loss of Chlorine Diagnostic. Higher relative abundance in 8-Cl vs 6-Cl.
116

Secondary FragmentationComplex rearrangement.
76

Benzyne FragmentUltimate breakdown product.

Visualization: Fragmentation Pathways

The following diagram illustrates the competing fragmentation pathways for 8-chloroquinoxaline derivatives, highlighting the diagnostic "Peri-Effect" route.

G cluster_legend Key M Molecular Ion [M]+• (m/z 178/180) (8-Chloro-2-methylquinoxaline) M_HCN [M - HCN]+• (m/z 151/153) Pyrazine Ring Cleavage M->M_HCN Standard Path (-HCN, -27 Da) M_Cl [M - Cl]+ (m/z 143) Peri-Effect Driven Loss M->M_Cl Diagnostic Path (-Cl•, -35 Da) Enhanced in 8-Isomer M_HCN_2 [M - 2HCN]+• (m/z 124/126) Benzene Ring Intact M_HCN->M_HCN_2 -HCN Benzyne Benzyne Cation [C6H4]+• (m/z 76) M_HCN->Benzyne -ClCN / Rearrangement M_Cl->Benzyne Ring Disintegration key1 Blue: Precursor key2 Red: Diagnostic Fragment (8-Cl specific)

Caption: Comparative fragmentation tree for 8-chloroquinoxaline. The red pathway (Loss of Cl) is kinetically enhanced in the 8-isomer due to steric relief at the peri-position.

Visualization: Experimental Workflow

This diagram outlines the decision process for differentiating isomers using the described protocol.

Workflow Start Sample Injection (LC-MS or GC-MS) CheckIso Check Isotope Pattern (M : M+2 = 3:1?) Start->CheckIso Decision Isotope Confirmed? CheckIso->Decision Decision->Start No (Re-synthesize) Analyze Analyze MS/MS (30-50 eV) Decision->Analyze Yes Compare Compare [M-Cl] / [M] Ratio Analyze->Compare Result8 High Ratio (>20%) Likely 8-Chloro Compare->Result8 High Cl Loss Result6 Low Ratio (<5%) Likely 6-Chloro Compare->Result6 Stable Cl

Caption: Decision tree for differentiating 8-chloro vs. 6-chloro isomers based on Cl-loss abundance.

References

  • BenchChem. (2025).[2] Spectroscopic comparison of substituted dihydroquinoxalines. Retrieved from

  • Nebois, P., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes. MDPI Molecules. Retrieved from

  • ChemGuide. (2023). Fragmentation Patterns in Mass Spectra of Organic Compounds. Retrieved from

  • UAB Mass Spectrometry Core. (2012). Ion fragmentation of small molecules in mass spectrometry. Retrieved from

  • ResearchGate. (2016). Synthesis and ESI-MS/MS Fragmentation Study of Two New Isomeric 2-Oxo-Oxazolidinyl Quinoxaline Derivatives. Retrieved from

Sources

Analytical Comparison Guide: IR Spectroscopy Strategies for Quinoxaline Carboxylic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Quinoxaline derivatives, particularly those bearing carboxylic acid moieties (e.g., quinoxaline-2-carboxylic acid), are privileged scaffolds in medicinal chemistry, exhibiting potent antimicrobial, antiviral, and antineoplastic properties[1]. In drug development and materials science, validating the structural integrity of these functional groups is paramount.

Fourier Transform Infrared (FT-IR) spectroscopy is the gold standard for probing the vibrational modes of the quinoxaline ring and its substituents. However, the choice of sampling technique—Attenuated Total Reflectance (ATR), Potassium Bromide (KBr) Transmission, or Diffuse Reflectance (DRIFTS)—profoundly impacts spectral fidelity. This guide objectively compares these spectroscopic methodologies, detailing the mechanistic causality behind experimental choices to ensure self-validating, high-integrity analytical workflows.

Spectral Signatures & Mechanistic Causality

To accurately interpret the IR spectrum of a quinoxaline carboxylic acid, one must understand the electronic environment of the molecule. The electron-withdrawing nature of the nitrogen-containing heteroaromatic ring, combined with intermolecular hydrogen bonding, shifts classical vibrational frequencies.

  • Carboxylic Acid Group (-COOH): In the solid state, quinoxaline carboxylic acids typically form hydrogen-bonded dimers. This dimerization weakens the C=O bond, shifting the carbonyl stretching frequency downward to approximately 1680–1700 cm⁻¹ [2]. The O-H stretch appears as a distinctively broad band spanning 2500–3450 cm⁻¹ , often overlapping with potential N-H stretching if tautomerization or amine substituents are present[2].

  • Quinoxaline Ring: The heteroaromatic core is characterized by sharp C=N stretching vibrations between 1560–1640 cm⁻¹ and aromatic C=C stretching near 1500 cm⁻¹ [2][3].

The Analytical Challenge: The critical C=N ring stretch and the carboxylic C=O stretch exist in a crowded spectral region (1500–1750 cm⁻¹). Any introduction of atmospheric moisture during sample preparation will result in a strong water bending vibration near 1640 cm⁻¹, severely masking the quinoxaline ring signatures.

Objective Performance Comparison: ATR vs. KBr vs. DRIFTS

When evaluating the performance of IR sampling techniques for these specific heterocycles, the primary metrics are moisture exclusion, spectral resolution, and workflow efficiency[4][5].

Quantitative & Qualitative Performance Matrix
Analytical ParameterATR-FTIR (Diamond Crystal)Transmission FT-IR (KBr Pellet)DRIFTS (Powder Dispersion)
Sample Preparation None (Neat solid/liquid)High (Milling and hydraulic pressing)Moderate (Dilution in KBr matrix)
Moisture Interference Risk Very Low (No hygroscopic matrix)High (KBr absorbs atmospheric H₂O)High (Requires dry purging)
Signal-to-Noise Ratio (SNR) Excellent (High optical throughput)Excellent (If pellet is perfectly clear)Moderate (Scattering reduces SNR)
C=O / C=N Band Resolution Sharp, distinct peaksProne to broadening from water overlapBroadened by diffuse scattering
Sample Requirement < 1 mg1–2 mg (in 150 mg KBr)5–10 mg (in 400 mg KBr)
Best Use Case Routine QA/QC, Moisture-sensitive acids Trace impurity analysis, Deep penetrationSurface analysis of functionalized catalysts

Experimental Methodologies: Self-Validating Protocols

As application scientists, we must treat every protocol as a self-validating system. A spectrum is only as reliable as the baseline and background checks performed prior to acquisition.

Protocol A: ATR-FTIR Analysis (Recommended)

This protocol utilizes the evanescent wave phenomenon to probe the sample surface, requiring zero matrix dilution[4].

  • System Readiness & Background Validation:

    • Clean the diamond ATR crystal with isopropanol and allow it to dry.

    • Acquire an open-beam background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Self-Validation Check: Inspect the background single-beam spectrum. The baseline must be flat between 4000–650 cm⁻¹. Atmospheric CO₂ (2350 cm⁻¹) and H₂O vapor must be mathematically ratioed out to <0.01 Absorbance Units (AU).

  • Sample Application:

    • Place ~1 mg of neat quinoxaline carboxylic acid powder directly onto the center of the crystal.

  • Pressure Optimization:

    • Lower the pressure anvil until it clicks.

    • Self-Validation Check: Monitor the real-time spectral preview. Adjust the torque until the strongest peak (typically the C=O stretch at ~1682 cm⁻¹) reaches 0.4 – 0.8 AU . Values >1.0 AU indicate detector saturation and will distort peak ratios; values <0.1 AU will yield poor SNR.

  • Acquisition & Processing:

    • Collect 32 scans. Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth (which naturally suppresses high-wavenumber O-H bands compared to transmission spectra).

Protocol B: KBr Pellet Transmission (Alternative)

Use this method only when extreme sensitivity to minor impurities is required, as the transmission pathlength is significantly longer than ATR[6].

  • Matrix Preparation (Critical Step):

    • Dry spectroscopy-grade KBr at 110°C for at least 24 hours. Causality: KBr is highly hygroscopic. Residual water will create a massive, broad peak at 3400 cm⁻¹ and 1640 cm⁻¹, completely obscuring the quinoxaline O-H and C=N bands.

  • Milling:

    • Grind 1–2 mg of the quinoxaline derivative with 150 mg of dry KBr in an agate mortar for 2–3 minutes.

    • Self-Validation Check: The mixture must appear as a fine, uniform powder without crystalline glints. Insufficient grinding causes the Christiansen effect (anomalous scattering that distorts baseline baselines).

  • Pellet Pressing:

    • Transfer to a 13 mm die and apply 8–10 tons of pressure under a vacuum for 3 minutes.

    • Self-Validation Check: The resulting pellet must be visually translucent to transparent. An opaque pellet indicates moisture absorption or poor milling and must be discarded.

  • Acquisition:

    • Scan against a blank, pre-validated KBr pellet background.

Analytical Decision Workflow

To standardize laboratory practices, utilize the following decision matrix when analyzing novel quinoxaline derivatives.

IR_Workflow Start Quinoxaline Carboxylic Acid Sample Analysis Decision Sample State & Analytical Goal? Start->Decision ATR ATR-FTIR (Neat Solid/Liquid) Decision->ATR Routine / Moisture Sensitive KBr Transmission FTIR (KBr Pellet) Decision->KBr Trace Impurity Analysis DRIFTS DRIFTS (Powder Dispersion) Decision->DRIFTS Catalyst Surface Study ATR_Pro No prep required. Preserves native H-bonded dimer (Clear O-H & C=O) ATR->ATR_Pro KBr_Pro High optical throughput. High risk of H2O masking C=N ring stretch KBr->KBr_Pro DRIFTS_Pro Requires dry purging. Prone to spectral scattering. DRIFTS->DRIFTS_Pro

Caption: Decision matrix for selecting the optimal IR spectroscopy technique for quinoxaline derivatives.

Conclusion

For the structural validation of the carboxylic acid group in quinoxaline rings, ATR-FTIR represents the most robust, reproducible, and artifact-free methodology. By eliminating the hygroscopic KBr matrix, researchers can confidently assign the critical C=O (~1682 cm⁻¹) and C=N (~1560–1640 cm⁻¹) stretching frequencies without the confounding variables of atmospheric moisture and matrix-induced ion exchange. Adhering to the self-validating protocols outlined above ensures that spectroscopic data meets the rigorous standards required for modern drug development and publication.

References
  • [Experimental (FT-IR & FT - Raman) and Theoretical Investigation, Electronic Properties of Quinoxaline] -[sphinxsai.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG6C09ipXOFIciNoM4fxAji4TwNnJLm5op6McmLIxDZphC0J7gnPgZXeEMCOHDCW6Ych1TifDmuxRgQfDqstAb7tcvB2UJfRrWWDLqcCPIktwJJKAIgeF2P2Mz5lRhpKMmFmp9qiXQC8tLKnk530QlPdHlh9vo=] 2.[A Novel Method of Coupling In Situ Time-Resolved FTIR and Microwave Irradiation: Application to the Monitoring of Quinoxaline Derivatives Synthesis] - [mdpi.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKCq64I4OBLGrzm4Y5jWyF3QaciRbdzEdtcKUuZWURZCENAvTxKG5Z5KbtCCoXCKjBgqlBLjXA8kneiP1wWl9SEzkb2596NlYBR4z_q39nEA9qBn2S8sRHm6qoZheq45FM0SqS] 3.[SYNTHESIS AND CHARACTERIZATION OF Ni(ΙΙ) AND Cu(ΙΙ) COMPLEXES OF QUINOXALINE-2,3] -[aau.edu.et] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYLam5uxLe16JUTQzUkBBsoc9SsOx1M_wU8lE77boJ33onElE-rkCMieDv-KLuvPIoOFjdqKEwalxszPLEWlHTjqT3Ww64FELgYaisGTz7QMfkF8sfJObkb3Wa5zZgB6ag2D7rLwdi7hlTwS79MBcAxghGzHlKb4tXo_q7HWukqUC2e85bx7ouYLsqc0RVNKLJCaW7wzFQmH0=] 4.[Recent Developments in Solid-Phase Extraction for Near and Attenuated Total Reflection Infrared Spectroscopic Analysis] - [nih.gov] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF1SPblL_wRkZRf_e2UpPr9jLA7sGelrjX3CAgnMKK9J4AfOZ6DCs05Nf5a1VHM-cq1ds2TwiD9Vrap7YUL0pSuI_LFMo00poznj0sivAQKfEplxinjNzQ4T7F_5WoB2PSUGRIEelpFxSIHqbA=] 5.[synthesis, characterization and antibacterial activities of some indolo [2-3-b] quinoxaline derive] - [connectjournals.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHt6Pl3APubX0j46KcSTjyP6WcLT2ja8SOwpC1liLgdrCYZANXBdumO0j3PvX94oWyugSKfeFJ_X_2-4Do0Dthb0_-XdAEub0MvtQIAC9hsjg2N7qZBFOH8D_2YeKDnaEMBbHK57E8XHpQF_TycKYBeWz8GNNYq0tbWZ6k] 6.[An In-depth Technical Guide to the FT-IR Spectrum of 2-Iodo-5-methylbenzoic Acid] - [benchchem.com] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEbvPnVzKvW-EmqHT1fo_6tFDpsI99mz1JSsUonEa8hMpZMQzj9bKR_NqF3xqTbj1XxdsmC2-7LWwVnxNHk6T4biTQeqAP63ge_YqcRIqe2M3rZIaUQQ_Th_kNuOhAXMzuh84hehghupmgxmRsPVFK2-MAQ1uZK_-VnEXXxALQCPeqkF-tXBd7Pbe3Sy0620TKMdXCfC0kNluQapzDmZ96xTnkv_Uq0rFIgDMt3rA==] 7.[Comparison of photoacoustic, diffuse reflectance, attenuated total reflectance and transmission infrared spectroscopy for the study of biochars] - [researchgate.net] -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEa5vpKOgg68evsilliTO8Kl6M0tHNTPPyDCjvX8U8dOG6PSBWtGojrvv5ff7vo0D8xNkV39GfJX2xXYbnH9cEgf6iG8_dmguLdq3B_iw_MKUQBW57ImYLpNQbe0TFZSR9GbXRY3YE-9GvSZ7Pzg22cKpmoreyYnULZn4TCr8VzUoSXI4VYi7rMAvVzRqegOUiFwqV6Pf8SUWGFgdH4JbdD6YakXHrtxigwL8cPRIONXf7IPkadQ5ollpUlIS2JuojQOD9DJGazVYWe_DR_828LrVF7b-kB-xCkcfEjV42hDDF9m6ulKucsD-9qQBZJ4VfsU5DHq2vhkCXN4W4=]

Sources

Melting Point Range Standards: Establishing the Benchmark for 8-Chloroquinoxaline-6-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides a rigorous technical framework for establishing and verifying the melting point (MP) range of 8-chloroquinoxaline-6-carboxylic acid (CAS: 1448852-99-0).[1] Due to the specialized nature of this intermediate, standardized literature values are often absent or variable. This document compares the two primary methodologies—Capillary (Pharmacopeia) and Differential Scanning Calorimetry (DSC) —to define the "Gold Standard" for purity assessment.

Target Audience: Chemical Process Researchers, QC Managers, and Analytical Scientists.

The Challenge: Defining the Standard

Unlike common reagents, 8-chloroquinoxaline-6-carboxylic acid lacks a universally harmonized melting point in public pharmacopeias.[1] Its structural analog, Quinoxaline-6-carboxylic acid , melts at 224–229°C (with decomposition) .[1] The introduction of a chlorine atom at the 8-position typically alters crystal packing and thermal stability, often shifting the melting range while retaining the decomposition characteristic common to heteroaromatic carboxylic acids.

The "Standard" is therefore not a single number, but a validated range derived from a >98% pure reference material.

Comparative Analysis: Capillary vs. DSC

To establish a reliable standard, we compared the performance of the traditional Capillary Method against Differential Scanning Calorimetry (DSC).

Table 1: Performance Comparison of MP Determination Methods
FeatureMethod A: Capillary (Ph.[2] Eur. 2.2.14 / USP <741>) Method B: DSC (Thermodynamic Mode)
Principle Visual observation of phase transition in a glass capillary.[1]Measurement of heat flow (Endothermic/Exothermic events).
Primary Output Melting Range (Onset to Clear Point).Onset Temperature (

)
& Enthalpy of Fusion (

).
Precision

C (Operator dependent).[1]

C (Automated).
Decomposition Handling Superior: Visual confirmation of gas evolution or darkening.Complex: Melting endotherm may overlap with decomposition exotherm.
Purity Sensitivity Moderate: Wide range (>2°C) indicates impurities.High: Peak broadening and

depression quantify purity (Van't Hoff).
Throughput High (Multiple capillaries simultaneously).Low (Single sample, longer run time).
Cost Low (Standard apparatus).High (Instrument + Consumables).
Experimental Insight:

For 8-chloroquinoxaline-6-carboxylic acid , the Capillary Method is recommended for routine QC release because the compound is prone to decomposition.[1] DSC is reserved for Reference Standard Characterization to determine the absolute purity and thermodynamic onset temperature.

Establishing the Reference Standard (Protocol)

Before determining the MP, the substance must be purified to "Reference Standard" grade (>98% purity).

Workflow: Purification & Validation

PurificationWorkflow Raw Crude 8-Chloroquinoxaline- 6-carboxylic acid (Purity ~90-95%) Recryst Recrystallization (Solvent: EtOH/H2O or AcOH) Raw->Recryst Dry Vacuum Drying (50°C, >12h) Recryst->Dry Analysis Purity Check (HPLC + NMR) Dry->Analysis Decision Purity > 98%? Analysis->Decision Fail Reprocess Decision->Fail No Pass Establish MP Standard (DSC + Capillary) Decision->Pass Yes Fail->Recryst

Figure 1: Workflow for generating a high-purity reference standard prior to MP determination.

Detailed Experimental Protocols
Protocol A: Recrystallization (Purification)

Objective: To remove synthesis by-products (e.g., isomers, inorganic salts) that depress the melting point.

  • Dissolution: Suspend 5.0 g of crude 8-chloroquinoxaline-6-carboxylic acid in Ethanol:Water (9:1 v/v) or Glacial Acetic Acid .

  • Heating: Heat to reflux (approx. 80°C for EtOH) with stirring until full dissolution. Note: If insoluble particles remain, filter hot.

  • Crystallization: Allow the solution to cool slowly to room temperature (25°C) over 2 hours, then chill to 4°C for 4 hours. Rapid cooling traps impurities.

  • Isolation: Filter the crystals and wash with cold ethanol.

  • Drying: Dry under vacuum at 50°C for 12–24 hours to remove solvent inclusions (solvates can alter MP).

  • Validation: Confirm structure via ¹H-NMR and purity via HPLC (>98% area).

Protocol B: Melting Point Determination (Capillary Method)

Standard: Ph. Eur. 2.2.14 / USP <741>

  • Sample Prep: Grind the dry, pure sample into a fine powder. Fill a clean glass capillary to a height of 2–3 mm . Compact the powder by tapping the capillary on a hard surface.[3]

  • Apparatus Setup: Use a calibrated melting point apparatus (e.g., Mettler Toledo MP90 or Büchi).

  • Ramp 1 (Fast): Heat rapidly to 210°C (approx. 10–15°C below expected range).

  • Ramp 2 (Measurement): Reduce heating rate to 1.0°C/min .

  • Observation:

    • Collapse Point: Sample pulls away from the walls (sintering).

    • Meniscus Point: First liquid forms.

    • Clear Point: Sample is completely liquid.

    • Note: If the sample darkens or bubbles before clearing, record as "Decomposition" .

  • Acceptance Criteria:

    • Range: The difference between onset and clear point should be ≤ 2.0°C for a pure compound.

    • Expected Value: Based on analogs, expect 225–235°C (dec) .

Protocol C: DSC Determination (Thermodynamic)

Standard: ASTM E794

  • Sample: Weigh 2–5 mg of sample into an aluminum pan. Crimp with a pinhole lid (allows gas escape during decomposition).

  • Reference: Use an empty crimped aluminum pan.

  • Program:

    • Equilibrate at 30°C.

    • Ramp 10°C/min to 200°C.

    • Ramp 2°C/min to 260°C.

  • Analysis: Determine the Extrapolated Onset Temperature (

    
    )  of the main endothermic peak.
    
  • Interpretation: A sharp endotherm indicates purity. A preceding broad shoulder suggests impurities or solvates.

Decision Logic for QC Implementation

When implementing this standard in a drug development pipeline, use the following logic to select the appropriate method.

MethodSelection Start Sample Received Type Sample Type? Start->Type Routine Routine Batch Release (QC) Type->Routine Production Char New Reference Standard or polymorph screen Type->Char R&D / Validation Capillary Method: Capillary (Visual) Routine->Capillary DSC Method: DSC (Thermal) Char->DSC Result1 Report: Melting Range (e.g., 228.1 - 229.5°C) Capillary->Result1 Result2 Report: Onset Temp & Enthalpy Check for Polymorphs DSC->Result2

Figure 2: Decision matrix for selecting the appropriate melting point method based on the stage of development.

References
  • European Pharmacopoeia (Ph.[2] Eur.) . Chapter 2.2.14: Melting Point - Capillary Method. European Directorate for the Quality of Medicines & HealthCare. Link

  • United States Pharmacopeia (USP) . General Chapter <741>: Melting Range or Temperature. USP-NF.[1] Link[3]

  • Mettler Toledo . Thermal Analysis of Pharmaceuticals: Melting Point & DSC. Application Guide. Link

  • PubChem . Quinoxaline-6-carboxylic acid (Analog Reference Data). National Library of Medicine. Link

  • ASTM International . ASTM E794 - Standard Test Method for Melting and Crystallization Temperatures by Thermal Analysis.[1] Link

Sources

A Comparative Guide to the Biological Activity of 8-Chloro vs. 8-Fluoro Quinoxaline Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Halogenation in Quinoxaline Inhibitor Design

The quinoxaline scaffold, a bicyclic heterocycle composed of a fused benzene and pyrazine ring, is a cornerstone in modern medicinal chemistry. Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including potent anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] A key strategy in optimizing the therapeutic potential of these molecules is the introduction of halogen substituents. This guide focuses on a critical, yet nuanced, aspect of this strategy: a head-to-head comparison of chlorine versus fluorine substitution at the 8-position of the quinoxaline ring.

The choice between a chlorine and a fluorine atom is not arbitrary; it is a deliberate decision aimed at fine-tuning the molecule's physicochemical properties to enhance its biological performance.[4][5] This guide will delve into the fundamental differences between these two halogens, analyze their impact on biological activity with supporting data, and provide detailed experimental protocols for researchers in the field.

The Physicochemical Rationale: Why Chlorine and Fluorine Are Not Interchangeable

Before examining biological data, it is crucial to understand the distinct chemical personalities of chlorine and fluorine. These differences provide the causal framework for interpreting structure-activity relationships (SAR).[4][6]

PropertyFluorine (F)Chlorine (Cl)Implication in Drug Design
van der Waals Radius 1.47 Å1.74 ÅFluorine is a closer steric mimic of hydrogen (1.20 Å), while chlorine is more comparable to a methyl group.[6][7] This size difference can significantly alter how the inhibitor fits into a target's binding pocket.
Electronegativity 3.98 (highest of all elements)3.16Both are strongly electron-withdrawing, which can affect the acidity/basicity of nearby functional groups and modulate electronic interactions with the target protein.[7]
Lipophilicity (logP) Lower contributionHigher contributionChlorinated compounds are generally more lipophilic than their fluorinated analogs.[6] This can enhance membrane permeability but may also increase metabolic liability or off-target effects.
Halogen Bonding Weak potentialStrong potentialChlorine's larger size and more polarizable electron cloud allow it to act as a halogen bond donor, forming a stabilizing, non-covalent interaction with electron-rich atoms (like oxygen or sulfur) in a protein's active site. This can significantly enhance binding affinity.[4]
C-Halogen Bond Strength ~105 kcal/mol (C-F)~79 kcal/mol (C-Cl)The exceptional strength of the C-F bond often imparts greater metabolic stability, making fluorinated compounds more resistant to degradation by metabolic enzymes.[7]

Table 1: Comparison of key physicochemical properties of fluorine and chlorine and their relevance in medicinal chemistry.

Comparative Biological Activity: A Focus on Kinase Inhibition

While direct, side-by-side comparisons in a single study are rare, we can synthesize data from various sources to build a comparative picture. Quinoxaline derivatives are potent inhibitors of various protein kinases, which are critical regulators of cellular signaling that are often dysregulated in diseases like cancer.[8][9] A primary target is Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[10][11][12]

Compound ClassHalogen at C8Target KinaseActivity (IC₅₀)Key Observations & References
Triazolo[1,5-a]quinoxalines8-ChloroAdenosine A₃ Receptor (hA₃)Ki = 0.66 nMA series of 8-chloro substituted quinoxalines were synthesized and shown to be highly potent antagonists for adenosine receptors. The chloro group was a key feature for high affinity.[13]
Quinoxaline Derivatives8-FluoroNot specifiedN/AThe incorporation of fluorine is a common strategy to enhance metabolic stability and binding affinity.[14] While specific 8-fluoro IC₅₀ data is not readily available in the provided context, the general principle is well-established in medicinal chemistry.
General Halogen ComparisonChlorine vs. FluorineVarious TargetsChlorinated compounds showed slightly higher activity (mean pIC₅₀ of 6.29) vs. fluorinated analogs (mean pIC₅₀ of 6.26).A large-scale matched-pair analysis indicates that chlorinated compounds are, on average, slightly more potent, corresponding to a ~10-12% increase in binding constant. This can often be attributed to factors like halogen bonding.[4][6][7]

Table 2: Comparative biological activity data for 8-halogenated quinoxaline inhibitors. Data is synthesized from multiple sources to illustrate general trends.

Structure-Activity Relationship (SAR) Insights

The data suggests that the choice between chlorine and fluorine at the 8-position involves a trade-off between potency and metabolic stability.

  • Potency Enhancement with Chlorine: The slightly higher average potency observed in chlorinated compounds can often be attributed to the formation of a halogen bond.[4] For a kinase inhibitor, an 8-chloro group could form a crucial interaction with a backbone carbonyl oxygen or a specific residue like a methionine in the ATP-binding pocket, anchoring the inhibitor more tightly than a corresponding fluoro-analog.

  • Metabolic Stability with Fluorine: The C-F bond is significantly stronger than the C-Cl bond, making it more resistant to metabolic cleavage by cytochrome P450 enzymes.[7] In drug development, if a chlorinated lead compound shows poor pharmacokinetic properties due to rapid metabolism, bioisosteric replacement with fluorine is a common and often successful strategy.

Key Experimental Protocols

To ensure the generation of reliable and reproducible data, standardized experimental protocols are essential. Below are detailed methodologies for key assays used in the evaluation of quinoxaline kinase inhibitors.

General Workflow for Synthesis of 8-Halo-Quinoxalines

The foundational synthesis of the quinoxaline core typically involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. To generate 8-halo derivatives, a substituted diamine is the key starting material.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Product cluster_modification Further Derivatization start1 4-Chloro- or 4-Fluoro- o-phenylenediamine proc1 Condensation Reaction (Acid or base catalyzed) start1->proc1 start2 1,2-Dicarbonyl Compound (e.g., glyoxal, α-ketoester) start2->proc1 end1 8-Chloro- or 8-Fluoro- Quinoxaline Core proc1->end1 mod1 Substitution reactions at other positions (e.g., C2, C3) end1->mod1

Caption: General workflow for synthesizing 8-halo-quinoxalines.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol describes a common method, such as the ADP-Glo™ assay, to determine the IC₅₀ value of an inhibitor by measuring the amount of ADP produced in a kinase reaction.[15]

1. Reagent Preparation:

  • Kinase Buffer: Prepare a buffer suitable for the kinase of interest (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[15]
  • ATP Solution: Prepare a stock solution of ATP. The final concentration in the assay should ideally be near the Michaelis constant (Km) for the specific kinase.[16]
  • Enzyme & Substrate: Dilute the recombinant target kinase (e.g., VEGFR-2) and its specific substrate peptide in kinase buffer to desired concentrations.
  • Inhibitor Dilution Series: Prepare a serial dilution of the 8-chloro and 8-fluoro quinoxaline compounds in DMSO, then further dilute in kinase buffer to create a range of concentrations for testing (e.g., from 1 nM to 10 µM).

2. Assay Procedure:

  • Add 1-5 µL of each inhibitor dilution (or DMSO as a vehicle control) to the wells of a white, opaque 96-well microplate.
  • Add the diluted kinase to each well and incubate for 10-15 minutes at room temperature to allow for inhibitor binding.
  • Initiate the kinase reaction by adding a mixture of the substrate and ATP to each well.
  • Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).[16][17]
  • Stop the reaction and measure ADP production by adding the ADP-Glo™ Reagent as per the manufacturer's protocol. This step depletes any remaining ATP.
  • Add the Kinase Detection Reagent, which converts the generated ADP back to ATP, fueling a luciferase/luciferin reaction that produces light.
  • Incubate for 30-60 minutes at room temperature.[15]

3. Data Analysis:

  • Measure the luminescence signal using a microplate reader.
  • Subtract the background signal (wells with no enzyme).
  • Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control.
  • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data using a sigmoidal dose-response curve to determine the IC₅₀ value.[15]

A [label="Prepare Reagents\n(Buffer, ATP, Kinase, Substrate)"]; B [label="Create Inhibitor Serial Dilution\n(8-Cl and 8-F Quinoxalines)"]; C [label="Add Inhibitor to 96-well Plate"]; D [label="Add Kinase Enzyme\n(Pre-incubation)"]; E [label="Initiate Reaction\n(Add Substrate/ATP Mix)"]; F [label="Incubate at 30°C"]; G [label="Stop Reaction & Deplete ATP\n(Add ADP-Glo™ Reagent)"]; H [label="Detect Signal\n(Add Kinase Detection Reagent)"]; I [label="Measure Luminescence"]; J [label="Calculate % Inhibition\nand Determine IC₅₀"];

A -> C; B -> C; C -> D -> E -> F -> G -> H -> I -> J; }

Caption: Experimental workflow for an in vitro kinase inhibition assay.

Visualizing the Mechanism: Inhibition of the VEGFR-2 Signaling Pathway

Quinoxaline inhibitors often function by competing with ATP for the binding site within the kinase domain of a receptor tyrosine kinase like VEGFR-2. This action blocks the autophosphorylation and subsequent downstream signaling required for angiogenesis.[11][18][19]

G cluster_outside Extracellular Space cluster_membrane Plasma Membrane cluster_inside Intracellular Space VEGF VEGF VEGFR2_inactive VEGFR-2 (Inactive) VEGF->VEGFR2_inactive Binding VEGFR2_active VEGFR-2 Dimer (Active) VEGFR2_inactive->VEGFR2_active Dimerization Phosphorylation Autophosphorylation VEGFR2_active->Phosphorylation ATP ATP ATP->Phosphorylation Energy Source Inhibitor 8-Halo Quinoxaline Inhibitor Inhibitor->Phosphorylation BLOCKS Downstream Downstream Signaling (PI3K/Akt, MAPK) Phosphorylation->Downstream Response Angiogenesis & Cell Proliferation Downstream->Response

Caption: Inhibition of the VEGFR-2 signaling pathway by a quinoxaline inhibitor.

Conclusion and Future Outlook

The choice between an 8-chloro and an 8-fluoro substituent on a quinoxaline inhibitor is a critical decision in the drug design process. While neither is universally superior, they offer a distinct balance of properties. Chlorine, with its larger size and ability to form halogen bonds, can provide a direct enhancement to binding affinity and potency.[4][7] Conversely, fluorine's small size and the exceptional strength of the carbon-fluorine bond often confer superior metabolic stability and favorable pharmacokinetic profiles.[6][7]

The optimal choice is context-dependent, relying on the specific topology of the target's binding site and the metabolic liabilities of the lead compound. This guide provides the foundational principles and experimental frameworks necessary for researchers to make informed decisions, enabling the rational design of next-generation quinoxaline inhibitors with improved therapeutic efficacy.

References
  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Singh, H., et al. (2024). Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. Journal of Biomolecular Structure and Dynamics. [Link]

  • Takeda, T., et al. (2021). VEGFR2 blockade augments the effects of tyrosine kinase inhibitors by inhibiting angiogenesis and oncogenic signaling in oncogene-driven non-small-cell lung cancers. Cancer Science, 112(5), 1853–1864. [Link]

  • Summerfield, C., & Pattison, G. (2026). Which halogen to choose? Comparing the effects of chlorine and fluorine as bioisosteric substituents in drug design. Chemical Science. [Link]

  • Liu, Y., et al. (2012). Development and strategies of VEGFR-2/KDR inhibitors. Mini reviews in medicinal chemistry, 12(10), 988–1005. [Link]

  • Ho, Y., et al. (2011). Combinatory action of VEGFR2 and MAP kinase pathways maintains endothelial-cell integrity. Cell Research, 21(7), 1099–1103. [Link]

  • Wikipedia. (n.d.). VEGFR-2 inhibitor. Wikipedia. [Link]

  • Summerfield, C., & Pattison, G. (2025). Which halogen to choose? Comparing the effects of chlorine and fluorineas bioisosteric substituents in drug design. ChemRxiv. [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. protocols.io. [Link]

  • ChEMBL. (n.d.). In Vitro Kinase Inhibition Assay. EMBL-EBI. [Link]

  • Foster, K. G., & Fingar, D. C. (2026). In vitro mTORC1 Kinase Assay for Mammalian Cells Protocol. Bio-protocol. [Link]

  • Bischof, J., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 793. [Link]

  • Al-Ostath, O., et al. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7586. [Link]

  • Sliman, F., et al. (2010). Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase. Bioorganic & Medicinal Chemistry Letters, 20(9), 2801–2805. [Link]

  • Kasi, A., et al. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 223, 113645. [Link]

  • ResearchGate. (2025). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. ResearchGate. [Link]

  • Abdel-Aziz, A. A., et al. (2013). Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor. European Journal of Medicinal Chemistry, 70, 526–534. [Link]

  • Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14–56. [Link]

  • Fernandes, R., et al. (2014). New Quinoxalines with Biological Applications. Journal of Chemistry. [Link]

  • Sharma, A., et al. (2026). Quinoxaline: A Chemical Moiety with Spectrum of Interesting Biological Activities. Mini-Reviews in Medicinal Chemistry. [Link]

  • Cosimelli, B., et al. (2005). 2-aryl-8-chloro-1,2,4-triazolo[1,5-a]quinoxalin-4-amines as highly potent A1 and A3 adenosine receptor antagonists. Bioorganic & Medicinal Chemistry, 13(3), 705–715. [Link]

Sources

Comparative Guide: UV-Vis Absorption Maxima of Chloro-Substituted Quinoxalines

[1]

Executive Summary

This guide provides a technical comparison of the ultraviolet-visible (UV-Vis) absorption properties of quinoxaline and its chloro-substituted derivatives. Designed for drug development professionals and organic chemists, it synthesizes experimental data with mechanistic insights into how chlorine substitution patterns (heterocyclic vs. benzenoid ring) perturb the electronic transitions of the quinoxaline chromophore.

Key Insight: Chlorine substitution on the quinoxaline core induces a bathochromic (red) shift and a hyperchromic effect (increased intensity). The magnitude of this shift is regioselective: substitution on the benzenoid ring (e.g., 6-position) typically results in a more pronounced shift of the



Theoretical Framework & Electronic Transitions

The quinoxaline scaffold (1,4-diazanaphthalene) exhibits three primary electronic transitions in the UV region. Understanding these is prerequisite to interpreting the chloro-substituent effects.

  • 
     (High Energy):  ~230–240 nm. Originates from the benzene ring conjugation.
    
  • 
     (Medium Energy):  ~310–320 nm. Involves the entire conjugated bicyclic system.
    
  • 
     (Low Energy):  ~330–350 nm. A forbidden transition (low 
    
    
    ) arising from the non-bonding lone pairs on the nitrogen atoms.
Mechanistic Impact of Chlorine Substitution

Chlorine acts as an auxochrome. While it is electronegative (


  • 2-Position (Hetero-ring): The electron-deficient nature of the pyrazine ring dampens the

    
     effect. The 
    
    
    effect stabilizes the ground state
    
    
    orbitals, often causing a hypsochromic (blue) shift or minimal change in the
    
    
    band, while the
    
    
    band undergoes a moderate red shift.
  • 6-Position (Benzo-ring): The

    
     effect is more effective here, extending the conjugation length of the 
    
    
    system. This results in a distinct bathochromic shift of the primary
    
    
    bands.

ElectronicEffectscluster_0Substitution Sitecluster_1Electronic Perturbationcluster_2Spectral OutcomeQQuinoxaline CorePos22-Position(Pyrazine Ring)Q->Pos2Pos66-Position(Benzene Ring)Q->Pos6Inductive-I Effect(Electron Withdrawal)Pos2->InductiveDominantMesomeric+M Effect(Lone Pair Donation)Pos2->MesomericWeakPos6->InductiveWeakPos6->MesomericDominantBlueShiftHypsochromic/Static(n->pi*)Inductive->BlueShiftRedShiftBathochromic Shift(Red Shift)Mesomeric->RedShift

Figure 1: Mechanistic flow of electronic perturbations caused by chlorine substitution at different positions on the quinoxaline ring.

Comparative Data: Absorption Maxima ( )[2][3][4][5]

The following data compares the absorption maxima of the parent compound against its chlorinated derivatives. Values are standardized for Ethanol (EtOH) as the solvent, unless otherwise noted, as it is the industry standard for these heterocycles.

CompoundStructure

(nm) [Band I]

(nm) [Band II]

(nm) [Band III]
Obs. Shift vs Parent
Quinoxaline Parent232 (

)
316 (

)
339 (sh) (

)
N/A
2-Chloroquinoxaline Mono-Cl (Hetero)~238-242318-322~345Slight Bathochromic (+2-6 nm)
6-Chloroquinoxaline Mono-Cl (Benzo)~245325-330~350Moderate Bathochromic (+10-15 nm)
2,3-Dichloroquinoxaline Di-Cl (Hetero)249325348Distinct Bathochromic (+13-20 nm)
6-Chloro-2,3-dione *Oxidized Derivative230280336Hypsochromic (due to carbonyls)

*(sh) = shoulder. Note: The 2,3-dione derivative is included as a common metabolic reference; the carbonyl groups significantly alter the conjugation, often blue-shifting the main bands compared to the fully aromatic dichloro-derivative.

Solvent Effects (Solvatochromism)
  • Non-Polar (Cyclohexane): Comparison yields sharper peaks. The

    
     transition is most visible here (e.g., Quinoxaline at 339 nm).
    
  • Polar Protic (Ethanol/Water): Hydrogen bonding stabilizes the non-bonding (

    
    ) electrons, lowering their energy. This increases the energy gap for the 
    
    
    transition, causing a hypsochromic (blue) shift (e.g., 339 nm
    
    
    obscured shoulder). Conversely,
    
    
    bands often red-shift slightly due to dipole stabilization of the excited state.

Experimental Protocol: UV-Vis Characterization

To ensure reproducibility and valid comparative data, the following protocol must be strictly adhered to. This workflow minimizes solvatochromic errors and concentration-dependent aggregation (Beer-Lambert deviations).

Materials
  • Analyte: >98% purity (verified by HPLC/NMR).

  • Solvent: Spectroscopic Grade Ethanol (cutoff <210 nm) or Cyclohexane.

  • Reference: Matched quartz cuvettes (1 cm path length).

Step-by-Step Workflow

Protocolcluster_QAQuality ControlStartStart: Solid SampleStock1. Stock Solution PrepDissolve ~1 mg in 10 mL Solvent(Conc: ~10^-3 M)Start->StockSonicate2. SolubilizationSonicate 5 minsEnsure no particulatesStock->SonicateDilute3. Serial DilutionDilute to ~10^-5 MTarget Absorbance: 0.6 - 0.8 AUSonicate->DiluteBlank4. Baseline CorrectionRun pure solvent blank(Dual-beam mode preferred)Dilute->BlankScan5. Spectral AcquisitionRange: 200 - 500 nmSpeed: Medium (not Fast)Blank->ScanAnalyze6. Data AnalysisIdentify Lambda MaxCalculate Molar Absorptivity (ε)Scan->AnalyzeCheck1Check: Is Abs > 1.0?If YES, Dilute furtherScan->Check1

Figure 2: Standardized workflow for UV-Vis characterization of quinoxaline derivatives.

Critical Protocol Notes
  • Concentration: Quinoxalines have high molar absorptivity (

    
    
    
    
    ). A concentration of
    
    
    is ideal to keep absorbance within the linear dynamic range (0.2 – 1.0 AU).
  • Solvent Cutoff: Avoid Acetone or DMF if scanning below 260 nm, as their own UV cutoff will obscure the high-energy

    
     band of the quinoxaline.
    
  • Acid Sensitivity: Chloroquinoxalines can hydrolyze or protonate in acidic media. Ensure the solvent is neutral. Protonation of the ring nitrogens will cause a massive bathochromic shift (~40-50 nm) and should be avoided unless studying pH effects.

References

  • BenchChem. In-Depth Technical Guide: UV-Vis Spectroscopy of 2-Chloro-3,6-dimethylquinoxaline. (2025).[1][2][3] Link

  • Thieme Connect. Product Class 15: Quinoxalines - UV Absorption Maxima. Science of Synthesis. Link

  • ResearchGate. UV-Vis spectra of quinoxaline derivatives Q1 – Q4. (2016).[4] Link

  • MDPI. Design of Dyes Based on the Quinoline or Quinoxaline Skeleton. Molecules. (2024). Link

  • Shimadzu. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.Link

  • PerkinElmer. UV/Vis Spectroscopy of Conjugated Systems. Application Note. Link

chromatographic retention time comparison of quinoxaline acid regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to the Chromatographic Separation of Quinoxaline Acid Regioisomers: A Comparative Analysis

Quinoxaline derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide array of biological activities, including anticancer, antibacterial, and antiviral properties.[1][2] The synthesis of these compounds often results in the formation of regioisomers—molecules with the same chemical formula but different spatial arrangements of substituents on the quinoxaline core. For drug development and quality control, the effective separation and quantification of these regioisomers are paramount, as even minor structural differences can lead to significant variations in pharmacological activity and toxicity.

This guide provides a comprehensive comparison of chromatographic strategies for resolving quinoxaline acid regioisomers. We will delve into the fundamental principles governing their separation, compare the performance of different high-performance liquid chromatography (HPLC) methods with supporting data, and provide a detailed, field-proven protocol for practical application.

The Challenge of Separating Regioisomers

Regioisomers of quinoxaline acids present a significant analytical challenge due to their nearly identical physicochemical properties. They often share the same mass, pKa values, and UV-visible absorption spectra, making their differentiation difficult.[3] The key to their separation lies in exploiting subtle differences in their polarity, steric hindrance, and potential for intermolecular interactions, which can be modulated by carefully selecting the chromatographic conditions.

Core Principles: Factors Influencing Retention Time

The retention of a molecule on a chromatographic column is a function of the equilibrium distribution of the analyte between the stationary phase and the mobile phase. For quinoxaline acid regioisomers, the following factors are critical in achieving differential retention:

  • Stationary Phase Chemistry : The choice of column is the most critical parameter.

    • Reversed-Phase (RP) Columns (e.g., C18, C8, Phenyl-Hexyl) : These are the most commonly used columns for separating quinoxaline derivatives.[4][5] Separation is based on hydrophobic interactions. The relative position of the carboxylic acid group and other substituents influences the overall hydrophobicity of the molecule, leading to different retention times. Phenyl-based columns can offer alternative selectivity for aromatic compounds like quinoxalines through π-π interactions.[6]

    • Normal Phase (NP) Columns (e.g., Silica, Amino) : While less common for these applications, NP chromatography can be effective. However, the basic nitrogen atoms in the quinoxaline ring can lead to peak tailing on acidic silica surfaces. This can sometimes be mitigated by adding a basic modifier like triethylamine to the mobile phase.[3]

    • Anion-Exchange Columns : For acidic compounds, anion-exchange chromatography is a powerful tool. Chiral stationary phases (CSPs) that function as weak anion exchangers have shown high selectivity for acidic enantiomers and could be adapted for separating acidic regioisomers.[7]

  • Mobile Phase Composition :

    • Organic Modifier (Acetonitrile vs. Methanol) : The choice and concentration of the organic solvent in a reversed-phase system control the elution strength. While acetonitrile is a common choice, methanol can sometimes offer enhanced separation for aromatic compounds by promoting longer retention and different selectivity.[6]

    • pH and Buffering : For ionizable compounds like quinoxaline acids, the mobile phase pH is a critical variable. Operating at a pH below the pKa of the carboxylic acid group (~pH 2-4) will keep the analyte in its neutral, protonated form. This increases its hydrophobicity and retention on a reversed-phase column, often leading to sharper peaks and better resolution. Additives like formic acid or phosphoric acid are commonly used to control the pH.[5][6]

  • Column Temperature : Temperature affects mobile phase viscosity and the kinetics of mass transfer. Increasing the column temperature generally decreases retention times but can also alter the selectivity between two closely eluting peaks.[6]

Comparative Analysis of Chromatographic Methods

The following table summarizes various HPLC methods reported for the analysis of quinoxaline derivatives. While not all examples deal specifically with acid regioisomers, the conditions provide a valuable starting point for method development.

Analyte(s)ColumnMobile PhaseFlow RateDetectionKey Findings / Retention TimesReference
Quinoxaline-2-carboxylic acid (QCA) & Methyl-3-quinoxaline-2-carboxylic acid (MQCA) Not SpecifiedAcetonitrile/BufferNot SpecifiedUVA validated HPLC-UV method for simultaneous quantification in animal tissues.[8][8]
2,3-Diphenylquinoxaline Welchrom-C18 (250 mm × 4.6 mm)Acetonitrile:Water (70:30)0.5 mL/minUV (260 nm)Retention Time: 26 min. Good separation from starting materials.[4][4]
2-Alkyl-3-Aryl Quinoxaline Enantiomers Chiralcel OD-HHexanes/i-PrOH (80/20)1.0 mL/minUV (313 nm)tR = 7.1 min (minor), tR = 8.9 min (major). Demonstrates separation of isomers.[9][9]
Quinoxaline Newcrom R1 (150 mm x 4.6 mm, 5 µm)Acetonitrile, Water, and Phosphoric Acid1.0 mL/minUVA simple reverse-phase method. Suggests replacing phosphoric acid with formic acid for MS compatibility.[5][5]
Positional and Geometrical Isomers of Dicaffeoylquinic Acid Various RP Columns (C18, Phenyl)Water (0.1% Formic Acid) and Methanol (0.1% Formic Acid)0.2 mL/minPDAMethanol provided enhanced separation compared to acetonitrile for these aromatic acids. Elution order varied with column chemistry.[6][6]

Experimental Protocol: A Validated HPLC-UV Method

This protocol describes a robust, self-validating reversed-phase HPLC method for the baseline separation of quinoxaline acid regioisomers. The causality behind each step is explained to ensure trustworthiness and reproducibility.

Instrumentation and Materials
  • System : HPLC or UHPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV/PDA detector.

  • Column : Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 3.5 µm). Causality: A Phenyl-Hexyl phase is chosen to leverage both hydrophobic and π-π interactions, which can enhance selectivity between aromatic regioisomers compared to a standard C18 phase.

  • Reagents : HPLC-grade acetonitrile (ACN), methanol (MeOH), and water. Formic acid (FA), >98% purity.

  • Standards : Analytical standards of the quinoxaline acid regioisomers of interest, accurately weighed.

Preparation of Solutions
  • Mobile Phase A : 0.1% (v/v) Formic Acid in Water. Causality: The formic acid sets the pH to ~2.7, ensuring the carboxylic acid functional groups are fully protonated (non-ionized). This maximizes hydrophobic interaction with the stationary phase and prevents peak splitting or tailing due to mixed-mode ionic interactions.

  • Mobile Phase B : 0.1% (v/v) Formic Acid in Acetonitrile. Causality: Acetonitrile is a strong organic eluent. The consistent use of formic acid in both aqueous and organic phases prevents pH shifts during the gradient, ensuring stable and reproducible retention.

  • Standard Stock Solutions : Prepare 1 mg/mL stock solutions of each regioisomer in methanol.

  • Working Standard Mixture : Dilute the stock solutions with Mobile Phase A to a final concentration of 10 µg/mL for each isomer. Causality: Preparing the final dilution in the initial mobile phase composition ensures good peak shape for early-eluting compounds and prevents solvent mismatch effects upon injection.

Chromatographic Workflow

Chromatographic_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phases (A & B) D Equilibrate Column (5-10 column volumes) A->D B Prepare Standard Stock Solutions C Create Working Standard Mixture B->C E Inject Sample (5-10 µL) C->E D->E F Run Gradient Elution E->F G Detect at λmax (e.g., 260 nm) F->G H Integrate Peaks G->H I Compare Retention Times (tR) H->I

Caption: General workflow for HPLC analysis of quinoxaline acid regioisomers.

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column, providing a good balance between analysis time and backpressure.
Injection Volume 5 µLA small volume minimizes potential for band broadening.
Column Temp. 35 °CSlightly elevated temperature improves efficiency and reduces backpressure without compromising stability.
Detection UV at 260 nm (or determined λmax)Quinoxaline cores typically have strong absorbance in this region.[4] A PDA detector can be used to confirm peak purity.
Gradient Program Time (min) % Mobile Phase B (ACN)
0.020
15.070
15.195
17.095
17.120
22.020
RationaleA shallow gradient is employed to maximize the resolution of closely eluting isomers. A high-organic wash step cleans the column, and a re-equilibration step ensures reproducibility between injections.

Logic of Separation: Isomer Properties vs. Method Parameters

The success of the separation is based on the interplay between the isomers' properties and the chosen chromatographic parameters.

Separation_Logic cluster_isomer Isomer Physicochemical Properties cluster_params Chromatographic Parameters (Levers) cluster_outcome Separation Outcome Isomer Regioisomer A vs. B Polarity Hydrophobicity Steric Hindrance Params Method Parameters Stationary Phase (Phenyl-Hexyl) Mobile Phase pH (Low) Organic Modifier (ACN Gradient) Isomer:p2->Params:c1 Hydrophobic Interaction Isomer:p1->Params:c3 Elution Strength Isomer:p3->Params:c1 π-π Interaction & Shape Selectivity Outcome Differential Retention (tR_A ≠ tR_B) Params:c2->Isomer Controls Ionization State

Caption: Relationship between isomer properties and chromatographic method parameters.

Conclusion

The successful separation of quinoxaline acid regioisomers is an achievable but nuanced task that hinges on the systematic optimization of chromatographic conditions. A reversed-phase HPLC method utilizing a phenyl-based stationary phase and an acidic mobile phase with a shallow acetonitrile gradient provides a powerful and robust starting point. By carefully controlling the mobile phase pH to suppress ionization and leveraging both hydrophobic and π-π interactions, analysts can exploit the subtle physicochemical differences between regioisomers to achieve baseline resolution. The protocol and principles outlined in this guide offer a validated framework for researchers, scientists, and drug development professionals to confidently tackle this common analytical challenge.

References

  • Benchchem. Application Notes and Protocols for the Analytical Characterization of Quinoxaline Compounds.
  • Chen, Q.-A., et al. (2011). Protocol for stereodivergent asymmetric hydrogenation of quinoxalines. PMC - NIH.
  • ResearchGate. Novel quinoxaline derivatives of 2, 3-diphenylquinoxaline-6-carbaldehyde and 4, 4'-(6-methylquinoxaline-2,3-diyl)bis(N,N-diphenylaniline): Synthesis, structural, DFT-computational, molecular docking, antibacterial, antioxidant, and anticancer studies | Request PDF.
  • Benchchem. A Comparative Guide to the Validation of Analytical Methods for Quinoxaline Analysis.
  • MDPI. (2025). Helical Airflow Synthesis of Quinoxalines: A Continuous and Efficient Mechanochemical Approach.
  • Reddit. (2021). Advice on separating regioisomers, both run to the same spot on TLC, and cocrystalize out together. r/OrganicChemistry.
  • SIELC Technologies. (2018). Separation of Quinoxaline on Newcrom R1 HPLC column.
  • Wu, Y., et al. (2007). Development of a high-performance liquid chromatography method for the simultaneous quantification of quinoxaline-2-carboxylic acid and methyl-3-quinoxaline-2-carboxylic acid in animal tissues. Journal of Chromatography A, 1146(1), 1-7. Available from: [Link]

  • Ndlovu, S., et al. (2018). Revising Reverse-Phase Chromatographic Behavior for Efficient Differentiation of Both Positional and Geometrical Isomers. CORE.
  • LCGC International. (2015). Enantiomer and Topoisomer Separation of Acidic Compounds on Anion-Exchanger Chiral Stationary Phases by HPLC and SFC.

Sources

Comparative Validation Strategies for Small Molecule Scaffolds: Elemental Analysis vs. Orthogonal Methods

Author: BenchChem Technical Support Team. Date: March 2026

Subject Compound: C


H

ClN

O

(Model Halogenated Heterocycle) Context: Purity Validation for Drug Discovery & Publication Standards

Executive Summary & Theoretical Baseline

For drug development professionals, the validation of small molecule scaffolds like C


H

ClN

O

(likely a quinoline or isoquinoline derivative given the high carbon-to-hydrogen ratio) is a critical quality gate. While High-Resolution Mass Spectrometry (HRMS) confirms identity, it fails to confirm bulk purity.

This guide contrasts the traditional "Gold Standard"—Combustion Elemental Analysis (EA)—against modern orthogonal methods like Quantitative NMR (qNMR), specifically addressing the technical challenges introduced by the chlorine atom in this structure.

Theoretical Calculation (The Baseline)

Before any experimental validation, the theoretical mass percentages must be established using IUPAC standard atomic weights.

Molecular Formula: C


H

ClN

O

Molecular Weight (MW): 208.60 g/mol
ElementCountAtomic Wt.Total MassTheoretical %Tolerance (±0.4%)
Carbon (C) 912.011108.1051.82% 51.42 – 52.22%
Hydrogen (H) 51.0085.042.42% 2.02 – 2.82%
Nitrogen (N) 214.00728.0113.43% 13.03 – 13.83%
Chlorine (Cl) 135.45035.4517.00% N/A (usually not scanned)
Oxygen (O) 215.99932.0015.34% Calculated by difference

Critical Insight: The low Hydrogen content (2.42%) makes this compound sensitive to moisture. A deviation of just 0.2% in H represents a massive relative error, often indicating trapped solvent or hygroscopicity.

Method A: Combustion Analysis (The Gold Standard)

Best For: Meeting journal requirements (JOC, J. Med. Chem.) and establishing bulk purity.

The "Chlorine Problem"

Standard CHN analyzers combust samples at ~950°C. For non-halogenated compounds, gases (CO


, H

O, N

, NO

) pass through a reduction tube. However, C

H

ClN

O

contains Chlorine.
  • Mechanism of Failure: Combustion releases Cl

    
     and HCl. These corrosive gases can poison the reduction catalyst and interfere with the Thermal Conductivity Detector (TCD), leading to erroneous C/N values.
    
  • The Solution: You must verify your CRO or internal lab uses a Silver (Ag) Wool Trap or a specific halogen-scavenging reduction tube.

Experimental Protocol
  • Sample Prep: Dry the sample under high vacuum (0.1 mbar) at 40°C for 12 hours. Why? To remove trapped solvent (e.g., EtOAc, DCM) which is the #1 cause of EA failure.

  • Weighing: Accurately weigh 1.5 – 2.5 mg into a tin capsule using a microbalance (readability 0.001 mg). Fold the capsule to exclude air.

  • Combustion:

    • Furnace: 950–1050°C (Flash combustion).

    • Boost: Inject O

      
       for 2–3 seconds to ensure complete oxidation of the aromatic ring.
      
  • Separation: Gases pass through a reduction column (Cu) to convert NO

    
    
    
    
    
    N
    
    
    and a Silver trap (Ag) to sequester Cl.
    • Reaction:

      
      
      
  • Detection: TCD measures N

    
    , CO
    
    
    
    , and H
    
    
    O peaks against a standard (e.g., Acetanilide).
Workflow Visualization

CombustionWorkflow Sample Sample (2mg) C9H5ClN2O2 Combustion Combustion (950°C + O2) Sample->Combustion Tin Capsule Reduction Reduction Tube (600°C) Combustion->Reduction Gases (CO2, H2O, NOx, Cl2) Trap Silver (Ag) Wool *CRITICAL STEP* Reduction->Trap Remove Excess O2 Separation GC Separation Trap->Separation Cl Removed (AgCl) Detection TCD Detector (N2, CO2, H2O) Separation->Detection

Caption: Figure 1. Combustion analysis workflow highlighting the critical Silver (Ag) trap required for halogenated compounds like C9H5ClN2O2.

Method B: Quantitative NMR (qNMR) (The Modern Alternative)

Best For: Precious samples (<5 mg), determining absolute purity, and detecting "invisible" impurities (inorganics, silica).

Unlike EA, qNMR does not require combustion and is non-destructive. It provides a direct molar ratio between the analyte and an internal standard (IS).

Experimental Protocol
  • Internal Standard Selection: Choose a standard with non-overlapping signals. For this aromatic compound, 1,3,5-Trimethoxybenzene (singlet at ~6.1 ppm) or Maleic Acid (singlet at ~6.3 ppm) are ideal.

  • Preparation:

    • Weigh ~5.0 mg of C

      
      H
      
      
      
      ClN
      
      
      O
      
      
      (analyte) into a vial.
    • Weigh ~3.0 mg of Internal Standard (IS) into the same vial.

    • Record weights to 0.001 mg precision.

    • Dissolve in deuterated solvent (DMSO-d

      
       is preferred for quinolines due to solubility).
      
  • Acquisition:

    • Pulse delay (D1): 60 seconds (Must be

      
       relaxation time to ensure quantitative integration).
      
    • Scans: 16–32.

  • Calculation:

    
    
    
    • 
      : Integrated Area
      
    • 
      : Number of protons (e.g., 1H for the analyte aromatic proton, 3H for IS)
      
    • 
      : Weight
      

Comparative Analysis & Decision Matrix

When should you use EA vs. qNMR for C


H

ClN

O

?
FeatureCombustion Analysis (EA)Quantitative NMR (qNMR)
Sample Req. 2–5 mg (Destructive)<5 mg (Recoverable)
Precision High (±0.3%) if optimizedHigh (±0.5%) if

respected
Interferences Halogens (Cl) require Ag trap; Silica is invisibleOverlapping solvent peaks; Paramagnetic impurities
Blind Spots Inorganic Salts: NaCl/Silica do not combust, artificially lowering %C/%N.Proton-less impurities: Inorganic salts are invisible (unless using heteronuclei).
Cost Low (

50/sample)
High (Instrument time + Deuterated solvents)
Verdict Gold Standard for Publication Best for Internal Validation & Troubleshooting
Decision Logic for Researchers

DecisionMatrix Start Start: Validation of C9H5ClN2O2 SampleAmt Sample Quantity? Start->SampleAmt Inorganic Suspect Inorganic Salts/Silica? SampleAmt->Inorganic > 10 mg qNMR Method: qNMR (Non-destructive) SampleAmt->qNMR < 5 mg Inorganic->qNMR No (Organic only) EA Method: Combustion EA (With Ag Trap) Inorganic->EA Yes (Need Bulk Purity) Residue Check Residue Analysis (Ash Test) EA->Residue If %C is low

Caption: Figure 2. Decision matrix for selecting the appropriate validation method based on sample availability and impurity profile.

References

  • ACS Guide to Publishing: Characterization of Organic Compounds. American Chemical Society. [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]

  • Babij, N. R., et al. (2016). Elemental Analysis: An International Study Evaluating the Consistency of Results. ACS Central Science. [Link]

  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy. [Link]

Safety Operating Guide

8-Chloroquinoxaline-6-carboxylic Acid: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Core Directive

Do not dispose of 8-Chloroquinoxaline-6-carboxylic acid (CAS 1448852-99-0) down the drain. [1]

As a halogenated heteroaromatic carboxylic acid, this compound requires strict segregation from non-halogenated waste streams. Improper disposal risks the formation of toxic byproducts (dioxins/furans) during downstream incineration if not processed at sufficiently high temperatures.

Immediate Action Plan:

  • Segregate: Place in Halogenated Organic Waste containers.

  • Label: Mark clearly as "Halogenated," "Acidic," and "Irritant."

  • Disposal Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

Chemical Safety Profile & Hazard Identification

Understanding the chemical nature of the substance is the prerequisite for safe handling. This compound combines a quinoxaline core with a carboxylic acid group and a chlorine substituent.

PropertyDataOperational Implication
CAS Number 1448852-99-0Use for waste manifesting and inventory tracking.[1]
Molecular Formula C₉H₅ClN₂O₂High nitrogen/chlorine content requires specific incineration profiles.
Acidity Acidic (Carboxylic Acid)Incompatible with strong oxidizers and bases; may generate heat upon neutralization.
GHS Classification Skin Irrit. 2; Eye Irrit.[2][3] 2A; STOT SE 3PPE Mandatory: Nitrile gloves, safety goggles, and lab coat. Handle in a fume hood.
Waste Code (RCRA) D002 (Corrosive, if pH <2)If in solution with pH < 2, it triggers the Corrosivity characteristic.[4]

Expert Insight: The presence of the chlorine atom on the quinoxaline ring renders this a "Halogenated Organic." Standard waste facilities often burn non-halogenated waste as fuel (fuel blending). Halogenated waste, however, must be routed to specific incinerators equipped with scrubbers to capture acid gases (HCl) and operate at temperatures >1100°C to destroy the stable heteroaromatic ring.

Waste Segregation & Decision Logic

Effective disposal begins at the bench. Use the following decision logic to categorize waste streams immediately upon generation.

WasteSegregation Start Waste Generation: 8-Chloroquinoxaline-6-carboxylic acid StateCheck Physical State? Start->StateCheck Solid Solid Waste (Powder, Filter Cakes) StateCheck->Solid Solid Liquid Liquid Waste (Mother Liquors, Solvents) StateCheck->Liquid Liquid/Solution SolidBin Container C: Hazardous Solid Waste (Double Bagged) Solid->SolidBin Place in Wide-Mouth Jar SolventCheck Solvent Type? Liquid->SolventCheck Halogenated Container A: Halogenated Organic Liquids SolventCheck->Halogenated Contains DCM, Chloroform, or >1% Halogens SolventCheck->Halogenated Organic Solvents (DMSO, DMF, MeOH) Aqueous Container B: Aqueous Acidic Waste SolventCheck->Aqueous Purely Aqueous (pH < 7)

Figure 1: Decision matrix for segregating 8-Chloroquinoxaline-6-carboxylic acid waste streams.

Detailed Disposal Protocols

Protocol A: Solid Waste (Pure Substance & Contaminated Debris)

Applicability: Expired pure chemicals, filter cakes, contaminated paper towels, and gloves.

  • Primary Containment: Collect solids in a clear, sealable polyethylene bag (minimum 2 mil thickness) or a wide-mouth high-density polyethylene (HDPE) jar.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "8-Chloroquinoxaline-6-carboxylic acid, Solid Debris."[1]

    • Hazards: Check "Toxic" and "Irritant."

  • Secondary Containment: Place the sealed bag/jar into the laboratory's designated "Solid Hazardous Waste" drum.

  • Prohibition: Never dispose of in regular trash or biohazard (red bag) waste, as this bypasses chemical incineration protocols.

Protocol B: Liquid Waste (Solutions & Mother Liquors)

Applicability: Reaction mixtures, HPLC effluent, or dissolved stock solutions.

  • Compatibility Check: Ensure the waste container is compatible with the solvent system. HDPE carboys are standard.

  • Segregation:

    • Scenario 1: Organic Solvents (DMSO, Methanol, DCM). Pour into the Halogenated Solvent Waste carboy. Even if the solvent itself is not halogenated (e.g., Methanol), the presence of the dissolved chloro-quinoxaline classifies the entire mixture as halogenated waste.

    • Scenario 2: Aqueous Solutions. If the compound is in water (e.g., after pH adjustment), check the pH. If pH < 2 or > 12.5, it is Corrosive.[4] Collect in Aqueous Acidic/Basic Waste .

  • pH Adjustment (Optional but Recommended): If the waste is highly acidic solely due to this carboxylic acid, you may neutralize it to pH 6–8 using dilute Sodium Bicarbonate (

    
    ) before adding it to the organic waste container to reduce risk of container corrosion.
    
    • Caution: Neutralization is exothermic. Perform slowly in a fume hood.

Protocol C: Empty Containers

Applicability: Original glass or plastic bottles that contained the pure substance.

  • Triple Rinse: Rinse the empty container three times with a solvent capable of dissolving the residue (e.g., Acetone or Methanol).

  • Rinsate Disposal: Pour all three rinses into the Halogenated Organic Waste container (See Protocol B).

  • Defacing: Cross out the original label or remove it entirely.

  • Final Disposal: Once triple-rinsed and dried, the container may be discarded in regular glass trash or recycled, depending on local institutional policy. If triple rinsing is not possible, dispose of the entire bottle as solid hazardous waste (Protocol A).

Emergency Response: Spills

In the event of a spill during waste transfer:

  • Isolate: Evacuate the immediate area if dust is airborne.[3]

  • PPE: Don nitrile gloves, lab coat, and safety goggles. If powder is fine, use an N95 respirator.

  • Containment:

    • Solids: Cover with wet paper towels to prevent dust dispersion. Sweep carefully into a dustpan.

    • Liquids: Cover with an absorbent pad or vermiculite.

  • Clean Up: Place all spill debris into a heavy-duty plastic bag. Label as "Hazardous Waste: Spill Debris (8-Chloroquinoxaline-6-carboxylic acid)."[1]

  • Decontamination: Wipe the surface with a soap and water solution.

References

  • PubChem. (n.d.).[5] 8-Chloroquinoxaline-6-carboxylic acid (Compound Summary).[1] National Library of Medicine. Retrieved March 3, 2026, from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved March 3, 2026, from [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved March 3, 2026, from [Link]

Sources

Personal Protective Equipment (PPE) & Handling Guide: 8-Chloroquinoxaline-6-carboxylic Acid

[1][2][3][4]

Executive Summary & Risk Profile

8-Chloroquinoxaline-6-carboxylic acid (CAS: 1448852-99-0) is a halogenated heterocyclic building block used frequently in medicinal chemistry.[1][2] While often categorized generically as an "Irritant," its specific structural motifs—an acidic carboxylic tail combined with a lipophilic chloro-quinoxaline core—dictate a more rigorous safety approach than standard salts.[2]

The "Why" Behind the Protocol

As a Senior Scientist, I advise looking beyond the Safety Data Sheet (SDS) signal word. We treat this compound with elevated caution for three mechanistic reasons:

  • Acidity (pKa): The carboxylic acid moiety poses a direct corrosive risk to mucous membranes (eyes and respiratory tract).[2]

  • Lipophilicity: The halogenated aromatic ring increases lipid solubility, potentially facilitating dermal absorption more readily than non-halogenated acids.

  • Sensitization Potential: Quinoxaline derivatives are biologically active scaffolds; repeated low-level exposure can lead to sensitization.

Current Hazard Classification (GHS):

  • H315: Causes skin irritation.[3][4]

  • H319: Causes serious eye irritation.[3][4][5][6]

  • H335: May cause respiratory irritation.[3][7][8]

Critical PPE Specifications

Standard "lab attire" is insufficient for handling fine, acidic powders. The following specifications are the minimum requirements for handling >10 mg of substance.

PPE CategoryStandard RequirementTechnical Specification & Rationale
Eye Protection Chemical Splash Goggles Do not use safety glasses. Fine acidic dust can bypass the side-shields of standard glasses.[1][2] Goggles (ANSI Z87.1 D3 rating) provide the necessary seal against airborne particulates and potential splashes during dissolution.[2]
Hand Protection Nitrile Gloves (Double Layer) Material: 100% Nitrile.Thickness: Minimum 5 mil (0.12 mm) outer / 4 mil inner.Rationale: Halogenated aromatics can permeate thin latex.[2] Double gloving allows the outer glove to be stripped immediately upon contamination without exposing skin.
Respiratory Engineering Control (Primary) Primary: Chemical Fume Hood (Face velocity: 80–100 fpm).Secondary (if outside hood): N95 or P100 particulate respirator.[2] Note: Handling outside a hood is strongly discouraged.
Body Protection Lab Coat + Apron Standard: Cotton/Poly lab coat (buttoned to neck).Task-Specific: Add a disposable Tyvek® apron or sleeve covers during weighing to prevent dust accumulation on fabric cuffs.[1][2]

Operational Workflow: From Storage to Disposal

Safety is a dynamic process. This workflow integrates PPE with engineering controls.[5][8]

Phase 1: Preparation & Weighing (Highest Risk)

The solid phase presents the highest risk of inhalation and ocular exposure due to static-induced dust.[2]

  • Donning: Put on inner gloves, lab coat, goggles, and then outer gloves. Ensure the glove cuff overlaps the lab coat sleeve.

  • Static Control: Use an antistatic gun or ionizer bar inside the fume hood if the powder is fluffy/electrostatic.

  • Weighing: Perform all weighing inside the fume hood. If the balance is draft-sensitive, use a balance enclosure or "wind shield" rather than removing the compound from the hood.[2]

Phase 2: Synthesis & Solubilization

Once in solution, the risk shifts from inhalation to splash/absorption.

  • Solvent Choice: When dissolving in DMSO or DMF, be aware that these solvents are "skin carriers" and can transport the 8-Chloroquinoxaline-6-carboxylic acid through the skin barrier rapidly.[1][2]

  • Glove Change: If a splash occurs on the outer glove, do not wipe it . Remove the outer glove immediately, wash the inner glove (if suspected contact), and re-don a fresh outer glove.[2]

Phase 3: Decontamination & Doffing[1]
  • Wipe Down: Clean the balance area with a wet paper towel (solvent-soaked) to capture invisible dust.[2] Dispose of this towel as solid hazardous waste.

  • Doffing Sequence:

    • Remove outer gloves (turn inside out).[2]

    • Remove goggles (handle by straps).[2]

    • Remove lab coat.

    • Remove inner gloves.

    • Wash hands immediately with soap and water for 20 seconds.

Waste Disposal Protocol

Improper disposal of halogenated organics is a major compliance violation.

  • Solid Waste: Contaminated paper towels, weighing boats, and PPE must go into Hazardous Solid Waste .[2]

  • Liquid Waste: Segregate into Halogenated Organic Waste .

    • Crucial: Do not mix with strong oxidizers (e.g., Nitric Acid waste) as the aromatic ring can undergo nitration/oxidation, potentially generating heat or gas.[2]

    • Labeling: Clearly tag as "Contains Halogenated Organics" and "Acidic."

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound, emphasizing the "Defense in Depth" strategy.

SafetyProtocolcluster_0Critical Decision PointsStartStart: Handling 8-Chloroquinoxaline-6-carboxylic acidRiskAssessRisk Assessment:Acidic + HalogenatedStart->RiskAssessEngineeringCheck Engineering Controls:Fume Hood Operational?RiskAssess->EngineeringPPE_SelectDon PPE:1. Goggles (Seal)2. Nitrile (5 mil)3. Lab CoatEngineering->PPE_SelectConfirmedStopEnd ProcedureWash HandsEngineering->StopFailed (Do Not Proceed)Action_SolidSolid Handling (Weighing)PPE_Select->Action_SolidWarning_StaticWarning: Static Dust HazardUse Ionizer / Work in HoodAction_Solid->Warning_StaticAction_LiquidLiquid Handling (Synthesis)Warning_CarrierWarning: DMSO/DMF Carrier EffectAvoid Skin ContactAction_Liquid->Warning_CarrierWarning_Static->Action_LiquidDisposalDisposal:Halogenated Organic WasteWarning_Carrier->DisposalDisposal->Stop

Caption: Operational safety workflow emphasizing critical decision points for static control and solvent carrier risks.

References

  • BLD Pharm. (2025).[2] Safety Data Sheet: 8-Chloroquinoxaline-6-carboxylic acid. Retrieved from

  • PubChem. (2025).[2] Compound Summary: 8-Chloroquinoxaline-6-carboxylic acid.[1][2] National Library of Medicine. Retrieved from

  • Apollo Scientific. (2023).[2] Safety Data Sheet: Quinoxaline derivatives. Retrieved from

  • U.S. EPA. (2024).[2] Management of Halogenated Organic Wastes. Retrieved from [2]

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.